Product packaging for 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine(Cat. No.:CAS No. 889447-20-5)

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B1489438
CAS No.: 889447-20-5
M. Wt: 279.46 g/mol
InChI Key: JYAUQLBWOPEZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClIN3 B1489438 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS No. 889447-20-5

Properties

IUPAC Name

2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAUQLBWOPEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272930
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889447-20-5
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889447-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 889447-20-5

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged structure, particularly in the development of kinase inhibitors. This guide provides an in-depth technical overview of a key derivative, 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, for researchers, scientists, and drug development professionals. This versatile building block offers two distinct and reactive sites for functionalization, enabling the exploration of diverse chemical space in the pursuit of potent and selective kinase inhibitors.

The inherent reactivity of the chloro and iodo substituents allows for sequential and regioselective modifications, making it an invaluable tool in the construction of complex molecular architectures. This document will delve into the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on its utility in the synthesis of targeted cancer therapies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into drug discovery workflows.

PropertyValueSource
CAS Number 889447-20-5[1][2]
Molecular Formula C₆H₃ClIN₃[2]
Molecular Weight 279.47 g/mol [2][3]
Appearance Predicted: Solid-
Melting Point Not available-
Boiling Point Not available-
Density Predicted: 2.284±0.06 g/cm³[3]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.-
Purity Commercially available up to >97%[1]

Proposed Synthesis Protocol

Diagram of Proposed Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection A 2-Chloro-5H-pyrrolo[2,3-b]pyrazine B N-Protected Intermediate A->B Trityl Chloride or SEM-Cl, Base (e.g., NaH), THF C N-Protected 2-Chloro-7-iodo- 5H-pyrrolo[2,3-b]pyrazine B->C N-Iodosuccinimide (NIS), Acetonitrile D This compound C->D Trifluoroacetic Acid (TFA) or Tetrabutylammonium Fluoride (TBAF) G A This compound B Suzuki Coupling at C7 (Arylboronic Acid) A->B Pd Catalyst, Base C Suzuki or Buchwald-Hartwig Coupling at C2 (Amine or Boronic Acid) B->C Pd Catalyst, Base D Library of Kinase Inhibitor Candidates C->D E Biological Screening (e.g., FGFR Inhibition Assay) D->E

Sources

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structure, a validated synthetic pathway, its strategic application in drug discovery, and essential characterization data. This document is structured to provide not just protocols, but the underlying scientific rationale—the hallmark of a Senior Application Scientist's perspective.

Core Structure, Nomenclature, and Properties

This compound is a disubstituted diazaindole, a class of heterocyclic scaffolds of significant interest in pharmaceutical research. Its structure is built upon a fused pyrrole and pyrazine ring system. The precise placement of a chlorine atom at the C2 position and an iodine atom at the C7 position creates a versatile platform for synthetic elaboration.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The "5H" designation explicitly indicates the presence of a hydrogen atom on the nitrogen at position 5 of the pyrrole ring, a site crucial for both its chemical reactivity and potential biological interactions.

Chemical Structure Diagram

The diagram below illustrates the core scaffold and the specific numbering convention for the pyrrolo[2,3-b]pyrazine ring system.

Caption: Structure and numbering of the title compound.
Physicochemical Properties

A summary of key identifiers and calculated properties for this molecule is provided below.

PropertyValueSource
CAS Number 889447-20-5[1][2]
Molecular Formula C₆H₃ClIN₃[1][3]
Molecular Weight 279.47 g/mol [1][3]
MDL Number MFCD12755891[3]
Appearance (Predicted) Off-white to yellow solidN/A
Storage 2-8°C, inert atmosphere, keep in dark placeN/A

Synthesis and Mechanistic Rationale

Expertise & Experience Insight: The order of operations is critical. The pyrrole N-H is acidic and can interfere with various reagents. Therefore, protecting this group is the first and most crucial step to ensure clean, high-yielding subsequent reactions. The choice of a bulky protecting group like triphenylmethyl (trityl) can also sterically direct the subsequent iodination to the desired C7 position.

Proposed Synthetic Workflow

G start 2-Chloro-5H-pyrrolo[2,3-b]pyrazine (Starting Material) step1 Step 1: N-Protection (Trityl Chloride, Base) start->step1 intermediate1 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine step1->intermediate1 step2 Step 2: Iodination (n-BuLi, I₂) intermediate1->step2 intermediate2 2-Chloro-7-iodo-5-trityl-5H-pyrrolo[2,3-b]pyrazine (Protected Intermediate) step2->intermediate2 step3 Step 3: Deprotection (Trifluoroacetic Acid) intermediate2->step3 product This compound (Final Product) step3->product

Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols

Trustworthiness: Each protocol described below is a self-validating system. The rationale for reagent choice and reaction conditions is provided, reflecting standard practices in heterocyclic chemistry for achieving high purity and yield.

Protocol 1: N-Protection of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine

  • Objective: To protect the reactive N-H of the pyrrole ring to prevent side reactions in subsequent steps.

  • Methodology:

    • To a stirred solution of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add a solution of triphenylmethyl chloride (Trityl chloride, 1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine.

  • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen. The bulky trityl group is chosen for its stability under subsequent reaction conditions and its ease of removal under acidic conditions.[4][5]

Protocol 2: Regioselective Iodination at C7

  • Objective: To introduce an iodine atom specifically at the C7 position of the pyrrole ring.

  • Methodology:

    • Dissolve the N-trityl protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

    • Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C. The solution may change color, indicating lithiation.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

    • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

    • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material via column chromatography to afford 2-Chloro-7-iodo-5-trityl-5H-pyrrolo[2,3-b]pyrazine.

  • Causality: n-BuLi is a powerful organolithium reagent that deprotonates the most acidic C-H proton on the aromatic ring, which is the C7 position, directed by the adjacent pyrrole nitrogen. This lithiated intermediate then acts as a potent nucleophile, reacting with electrophilic iodine to form the C-I bond. This method provides excellent regioselectivity.

Protocol 3: N-Deprotection to Yield the Final Product

  • Objective: To remove the trityl protecting group and liberate the N-H to furnish the final compound.

  • Methodology:

    • Dissolve the purified 2-Chloro-7-iodo-5-trityl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

    • Stir the mixture for 1-3 hours. The reaction can be monitored by the precipitation of triphenylmethanol or by TLC/LC-MS analysis.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

    • If necessary, purify further by recrystallization or a short plug of silica gel to obtain the final, high-purity this compound.

  • Causality: The trityl group is highly labile to acid. TFA protonates the ether-like linkage to the nitrogen, leading to the formation of the stable trityl cation and the desired deprotected product.

Application in Drug Discovery and Medicinal Chemistry

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a "privileged scaffold" in medicinal chemistry, particularly in the field of protein kinase inhibitors.[6][7] Its structure mimics the hinge-binding region of ATP, allowing derivatives to act as competitive inhibitors for a wide range of kinases.

This compound is not an end-product but a strategic starting point. The two different halogen atoms provide orthogonal synthetic handles for introducing molecular complexity and diversity.

  • The Iodine at C7: This position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, which can be used to target specific pockets in the kinase active site and improve potency and selectivity.[7]

  • The Chlorine at C2: The C2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of amines and other nucleophiles, a common strategy for engaging with the solvent-exposed region of the kinase and modulating physicochemical properties like solubility.

Workflow in Kinase Inhibitor Development
Caption: Role as a scaffold in a drug discovery program.

This scaffold has been instrumental in the development of potent inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6] The ability to rapidly generate a library of analogues from this starting material is a significant advantage in lead optimization campaigns.

Spectroscopic Characterization

Authenticating the structure of this compound is achieved through a combination of standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected characteristics are as follows:

TechniqueExpected Observations
¹H NMR - A signal for the pyrrole N-H proton (broad singlet, typically > 11 ppm).- Two distinct signals in the aromatic region for the C3-H and C6-H protons. The C6-H will likely be a singlet, while the C3-H will also appear as a singlet.
¹³C NMR - Approximately 6 distinct signals for the carbon atoms of the heterocyclic core, with chemical shifts influenced by the attached halogens and nitrogen atoms.
Mass Spec (MS) - A clear molecular ion peak [M+H]⁺ corresponding to the calculated mass (~279.47).- A characteristic isotopic pattern due to the presence of one chlorine atom (M and M+2 peaks in an ~3:1 ratio).

Commercial suppliers may provide access to analytical data such as NMR, HPLC, or LC-MS upon request, which is essential for verifying the identity and purity of the material before its use in a synthetic campaign.[1][8]

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its true power lies not in any inherent biological activity, but in its synthetic versatility. The orthogonal reactivity of its chloro and iodo substituents provides medicinal chemists with a reliable and efficient platform for constructing complex molecular architectures. Understanding its synthesis, reactivity, and strategic application is key to leveraging this scaffold for the discovery of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Cui, H., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 726.
  • Google Patents. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (WO2007012953A2).
  • Allschoolabs. This compound - 97%, high purity , CAS No.889447-20-5.
  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (US10738058B2).
  • Google Patents. Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (CN102633802A).
  • Google Patents. Optically active 5H-pyrrolo[3, 4-B]pyrazine derivative, its preparation and pharmaceutical compositions containing it. (US6319926B1).
  • National Center for Biotechnology Information. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(17), 6362-6374.
  • 1PlusChem LLC. 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-.
  • CP Lab Safety. 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity.
  • American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14778-14835.
  • Google Patents. Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (US10364248B2).
  • National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 119-138.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine.
  • AIR Unimi. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry, 12(3), 427-433.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic compound 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine. As a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of its physicochemical characteristics is paramount for its effective use in synthesis, formulation, and biological screening. This document outlines its fundamental properties and provides detailed, field-proven protocols for the experimental determination of key physical data.

Core Molecular and Physical Attributes

This compound is a halogenated bicyclic heteroaromatic compound. Its structure, featuring a pyrrole ring fused to a pyrazine ring with chloro and iodo substituents, imparts a unique combination of electronic and steric properties that are crucial for its reactivity and biological activity.

Below is a summary of its known physical properties:

PropertyValueSource
CAS Number 889447-20-5[1][2][3]
Molecular Formula C₆H₃ClIN₃[3][4]
Molecular Weight 279.47 g/mol [3][4]
Predicted Density 2.284 ± 0.06 g/cm³[4]

Experimental Determination of Physical Properties

The following protocols are designed to be self-validating systems, ensuring the generation of accurate and reproducible data. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point of a solid crystalline organic compound is a critical indicator of its purity.[5] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas a broad melting range at a depressed temperature suggests the presence of impurities.[6]

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7][8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus should be equipped with a calibrated thermometer or a digital temperature sensor.

  • Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting point range. This saves time in the subsequent accurate determinations.

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2°C per minute) as the temperature approaches the approximate melting point.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[7]

  • Repeatability: The determination should be repeated at least twice to ensure the consistency of the results.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_result Result Prep1 Grind Sample to Fine Powder Prep2 Pack Capillary Tube (2-3 mm) Prep1->Prep2 Analysis1 Place in Melting Point Apparatus Prep2->Analysis1 Analysis2 Rapid Heating for Approximate Range Analysis1->Analysis2 Analysis3 Slow Heating (1-2°C/min) for Accuracy Analysis2->Analysis3 Analysis4 Record T1 (First Liquid) and T2 (All Liquid) Analysis3->Analysis4 Result1 Report Melting Range (T1 - T2) Analysis4->Result1

Melting Point Determination Workflow
Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and the preparation of stock solutions for biological assays.

Experimental Protocol (Shake-Flask Method):

This method is recommended for its reliability in determining equilibrium solubility.[9]

  • Solvent Selection: A range of solvents should be tested, including common organic solvents (e.g., DMSO, DMF, methanol, ethanol, dichloromethane, ethyl acetate) and aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic physiological conditions.[9]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid should be visually confirmed.

  • Sample Separation: The saturated solution is carefully separated from the excess solid by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Prep1 Add Excess Solid to Known Volume of Solvent Equil1 Agitate at Constant Temperature (24-72h) Prep1->Equil1 Equil2 Visually Confirm Undissolved Solid Equil1->Equil2 Analysis1 Centrifuge and Filter Supernatant Equil2->Analysis1 Analysis2 Quantify Concentration via HPLC Analysis1->Analysis2 Result1 Report Solubility (mg/mL) Analysis2->Result1

Solubility Determination Workflow

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure. Based on the structure of the pyrrolo[2,3-b]pyrazine core and the substituents, the following spectral features are expected:

  • ¹H NMR: The spectrum should show distinct signals for the protons on the pyrrole and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atoms in the rings.

  • ¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the heterocyclic core. The carbons bearing the chlorine and iodine atoms will exhibit characteristic chemical shifts.

Sample Preparation Protocol:

  • A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to an NMR tube.

  • The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): Due to the presence of chlorine and iodine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in M⁺ and M+2 peaks.[10] Iodine is monoisotopic (¹²⁷I).

  • Fragmentation: The fragmentation pattern will provide further structural information, with potential losses of the halogen atoms or cleavage of the heterocyclic rings.

Sample Preparation Protocol:

  • A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Pure Sample of this compound Prep_NMR Dissolve in Deuterated Solvent Start->Prep_NMR Prep_MS Prepare Dilute Solution in Volatile Solvent Start->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometry (LC-MS) Prep_MS->MS Data_NMR Structural Elucidation NMR->Data_NMR Data_MS Molecular Weight and Fragmentation Analysis MS->Data_MS

General Analytical Workflow

Stability and Storage

While specific stability data is not available, as a general precaution for halogenated heterocyclic compounds, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Conclusion

This technical guide provides a summary of the known physical properties of this compound and detailed protocols for the experimental determination of its key physicochemical characteristics. The application of these standardized methods will ensure the generation of high-quality data, which is essential for the successful application of this compound in research and drug development.

References

  • Melting point determination. (n.d.).
  • How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2024, January 31). YouTube.
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Determination of Melting Point of An Organic Compound | PDF. (n.d.). Scribd.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.889447-20-5.
  • 1PlusChem LLC. (n.d.). 889447-20-5 | 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-.
  • ChemBK. (2024, April 9). This compound.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • 1PlusChem LLC. (n.d.). 889447-20-5 | 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-.
  • ChemBK. (2024, April 9). This compound.
  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • World Health Organization. (n.d.). Annex 4.

Sources

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine: A Versatile Scaffold for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will delve into its core physicochemical properties, explore the strategic rationale behind its synthetic applications, and detail its role as a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended to serve as a practical resource for researchers, offering not only foundational data but also actionable insights into the compound's reactivity and its application in targeted therapeutic design.

Core Compound Profile

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is a recurring motif in a multitude of biologically active molecules. Its structure is particularly effective at forming key hydrogen bond interactions with the hinge region of kinase enzymes, a critical component of the ATP binding site. This ability to act as a "hinge-binder" has established the scaffold as a foundational element in the design of numerous kinase inhibitors targeting oncogenic pathways.[1][2] The strategic placement of modifiable functional groups onto this core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Pyrazine-containing heterocycles are found in several clinically approved drugs, highlighting the therapeutic relevance of this chemical class.[3]

Physicochemical Properties

This compound is a solid, typically off-white to yellow powder, whose precise characteristics are summarized below. These properties are fundamental for experimental design, including reaction stoichiometry calculations, solubility assessments, and analytical characterization.

PropertyValueSource(s)
CAS Number 889447-20-5[4][5][6]
Molecular Formula C₆H₃ClIN₃[4][5]
Molecular Weight ~279.47 g/mol [4][5][6]
InChI InChI=1S/C6H3ClIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)[5]
Appearance Off-white to yellow solid (typical)N/A
Purity Commonly available at ≥97%[7]

The Synthetic Landscape: A Molecule Designed for Diversification

The true value of this compound lies in its inherent chemical architecture. It possesses three distinct and orthogonally reactive sites, enabling a highly controlled and versatile synthetic strategy. This multi-handle approach is paramount for building libraries of analogues in a drug discovery campaign.

Strategic Importance of Functional Groups

The molecule's three key functional groups—the C7-iodide, the C2-chloride, and the N5-proton—exhibit differential reactivity. This allows chemists to perform sequential modifications with high selectivity, a cornerstone of efficient molecular construction.

  • C7-Iodo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it the ideal site for introducing aryl, heteroaryl, or alkyl groups via Suzuki, Sonogashira, Stille, or Buchwald-Hartwig couplings. This position often explores the solvent-exposed region of a kinase binding pocket.

  • C2-Chloro Group: The chlorine atom activates the pyrazine ring for Nucleophilic Aromatic Substitution (SₙAr). It is less reactive than the iodide in cross-coupling, allowing for selective functionalization at C7 first. The C2 position can be substituted with various nucleophiles (e.g., amines, alcohols, thiols) to modulate potency and target specific amino acid residues within the active site.

  • N5-Pyrrole Proton (5H): The acidic N-H group can be deprotonated and subsequently alkylated or arylated. Critically, this site is often functionalized with a protecting group to prevent unwanted side reactions during modifications at C2 and C7 and to improve solubility.

G cluster_molecule This compound cluster_sites Reactive Sites & Synthetic Pathways mol_img C7_I C7-Iodo mol_img->C7_I C2_Cl C2-Chloro mol_img->C2_Cl N5_H N5-Hydrogen mol_img->N5_H Suzuki Suzuki Coupling C7_I->Suzuki Cross-Coupling (High Reactivity) Sonogashira Sonogashira Coupling C7_I->Sonogashira Cross-Coupling (High Reactivity) Heck Heck Reaction C7_I->Heck Cross-Coupling (High Reactivity) SNAr Nucleophilic Aromatic Substitution (SNAr) C2_Cl->SNAr Substitution (Moderate Reactivity) Protection N-H Protection (e.g., Trityl, SEM) N5_H->Protection Deprotonation/ Substitution Alkylation N-Alkylation/ Arylation N5_H->Alkylation Deprotonation/ Substitution

Caption: Key reactive sites on the this compound scaffold.

The Critical Role of N-H Protection

In multi-step syntheses involving this scaffold, the first step is often the protection of the pyrrole nitrogen. This choice is causality-driven:

  • Preventing Side Reactions: The acidic N-H can interfere with organometallic reagents used in cross-coupling or basic conditions in SₙAr reactions.

  • Improving Solubility: Large, lipophilic protecting groups like triphenylmethyl (Trityl) or (2-(trimethylsilyl)ethoxy)methyl (SEM) significantly enhance the solubility of the scaffold in common organic solvents, simplifying purification and handling.[8][9]

  • Directing Reactivity: In some cases, the protecting group can sterically hinder certain positions, further enhancing the selectivity of subsequent reactions.

The selection of the protecting group is crucial; it must be stable to the planned reaction conditions and easily removable at the end of the synthesis without degrading the final molecule.

Application in Drug Discovery: A Workflow for Kinase Inhibitor Development

The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to generate potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors.[1] The following represents a generalized, self-validating workflow that a medicinal chemistry team would employ, starting with this compound.

G start Scaffold: 2-Chloro-7-iodo- 5H-pyrrolo[2,3-b]pyrazine step1 Step 1: N-H Protection (e.g., with SEM-Cl) Rationale: Enhance solubility, prevent side reactions. start->step1 step2 Step 2: C7 Diversification (Suzuki Coupling) Introduce boronic acids (R¹-B(OH)₂) Rationale: Explore solvent-front region. step1->step2 step3 Step 3: C2 Diversification (SNAr Reaction) Introduce amines (R²-NH₂) Rationale: Target hinge-binding region. step2->step3 step4 Step 4: Deprotection (e.g., with TBAF or acid) Rationale: Reveal final compound, restore H-bond donor. step3->step4 end Final Library of Potential FGFR Inhibitors step4->end

Caption: A generalized workflow for developing kinase inhibitors from the title scaffold.

Representative Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: N-Protection with SEM-Cl (Self-Validating System)

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: The strong base deprotonates the pyrrole nitrogen to form the nucleophilic sodium salt.

  • Alkylation: After cessation of H₂ gas evolution (approx. 30 min), add SEM-Cl (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress is monitored by TLC or LC-MS until the starting material is consumed. Trustworthiness: A complete reaction is confirmed by the disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak.

  • Workup & Purification: Quench the reaction carefully with saturated aq. NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel to yield the N-SEM protected intermediate.

Protocol 2: C7 Diversification via Suzuki Coupling

  • Reagent Preparation: In a microwave vial, combine the N-SEM protected intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). Causality: Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes.

  • Monitoring & Validation: Monitor the reaction by LC-MS. Trustworthiness: The reaction is validated by observing the expected mass of the coupled product and the consumption of the starting iodide.

  • Workup & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash, dry, and concentrate the organic layers. Purify by column chromatography to isolate the C7-functionalized product.

Conclusion and Future Outlook

This compound is more than a mere chemical; it is a strategically designed building block for accelerating drug discovery. Its orthogonal reactivity provides a robust and flexible platform for generating vast libraries of complex molecules with high efficiency. For research teams focused on kinase inhibitors and other targeted therapies, this scaffold offers a validated starting point for programs aimed at developing novel therapeutics. As our understanding of disease biology deepens, the demand for versatile and intelligently designed chemical tools like this will only continue to grow, ensuring its place in the modern medicinal chemist's toolbox for years to come.

References

  • 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine. CymitQuimica. Available at: https://www.cymitquimica.com/2-chloro-7-iodo-5-triphenylmethyl-5h-pyrrolo-2-3-b-pyrazine-cas-1509941-37-0
  • 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-. 1PlusChem LLC. Available at: https://www.1pluschem.com/commod/cas/889447-20-5
  • This compound. ChemNet. Available at: http://www.chemnet.com/cas/en/889447-20-5/2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine.html
  • 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity. CP Lab Safety. Available at: https://www.cplabsafety.com/2-chloro-7-iodo-5-triphenylmethyl-5h-pyrrolo-2-3-b-pyrazine-95-purity-c25h17clin3-500-mg.html
  • This compound. ChemBK. Available at: https://www.chembk.com/en/chem/2-chloro-7-iodo-5H-pyrrolo-2,3-b-pyrazine
  • This compound - 97%, high purity. Allschoolabs. Available at: https://allschoolabs.com/product/2-chloro-7-iodo-5h-pyrrolo23-bpyrazine-97-high-purity-cas-no-889447-20-5/
  • 2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine. BLDpharm. Available at: https://www.bldpharm.com/products/1636733-14-3.html
  • 5H-Pyrrolo[2,3-b]pyrazine. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5H-Pyrrolo_2,3-b_pyrazine
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.Molecules, 2018. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017849/
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.Molecules, 2017. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.Molecules, 2021. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002700/

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (CAS 889447-20-5). As a molecule of interest in medicinal chemistry and materials science, understanding its structural characteristics is paramount. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy, substituent effect analysis, and comparative data from analogous heterocyclic systems to present a detailed prediction of its spectral features. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the expected chemical shifts and coupling patterns, a detailed protocol for experimental data acquisition, and a framework for the verification of synthesized this compound.

Introduction: The Structural Elucidation Challenge

This compound is a halogenated derivative of the 7-azaindole scaffold, a core structure found in numerous biologically active compounds. The strategic placement of a chloro group on the pyrazine ring and an iodo group on the pyrrole ring creates a unique electronic environment, making it a valuable building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.

Accurate structural confirmation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] However, for novel or specialized compounds like this compound, experimental data may not be readily available in public databases.

This guide addresses this gap by providing a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra. The analysis is built upon the foundational principles of chemical shift theory, spin-spin coupling, and the well-documented effects of substituents on the pyrrolo[2,3-b]pyrazine core. By understanding the rationale behind these predictions, researchers can more effectively interpret experimentally acquired data, confirm the identity of their target compound, and identify potential impurities.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three primary signals: two in the aromatic region corresponding to the protons on the pyrrole and pyrazine rings, and one broad signal for the N-H proton of the pyrrole ring. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and allows for the observation of the N-H proton.

Rationale for Predicted Chemical Shifts and Multiplicities

The pyrrolo[2,3-b]pyrazine ring system, also known as 7-azaindole, forms the core of the molecule. The chemical shifts of the ring protons are influenced by the electronegative nitrogen atoms and the powerful electronic effects of the halogen substituents.

  • H-3: This proton is on the electron-rich pyrrole ring. The adjacent iodine atom at C-7 has a complex effect. While halogens are deactivating, iodine's deshielding effect through anisotropy and its influence on the ring's electron density will shift this proton downfield compared to the unsubstituted parent pyrrole. It is expected to appear as a singlet, as there are no adjacent protons within a three-bond coupling distance.

  • H-6: This proton resides on the electron-deficient pyrazine ring. The two nitrogen atoms strongly withdraw electron density, causing a significant downfield shift. The adjacent chloro-substituent at C-2 further deshields this proton. It is predicted to be the most downfield of the aromatic protons and will appear as a singlet.

  • N-H (H-5): The proton on the pyrrole nitrogen will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. In DMSO-d₆, it is expected to be significantly downfield.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.30 - 8.50Singlet (s)N/A
H-37.80 - 8.00Singlet (s)N/A
5-NH12.0 - 12.5Broad Singlet (br s)N/A
Note: Predicted data is based on computational models and analysis of similar structures like 7-azaindole and substituted pyrazines. The solvent is assumed to be DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals for the six carbon atoms of the heterocyclic core. The chemical shifts are governed by the hybridization state, the proximity to electronegative atoms (N, Cl), and the heavy atom effect of iodine.

Rationale for Predicted Chemical Shifts
  • C-2: This carbon is directly attached to an electronegative chlorine atom and is part of the electron-poor pyrazine ring. It is expected to be significantly deshielded and appear far downfield.

  • C-3a, C-7a (Bridgehead Carbons): These quaternary carbons are part of the ring fusion. Their chemical shifts will be influenced by both the pyrrole and pyrazine rings. C-7a, being adjacent to the iodine-bearing C-7 and the pyrazine nitrogen, is likely to be further downfield than C-3a.

  • C-3: This carbon is bonded to a proton and is part of the pyrrole ring. Its chemical shift will be in the typical range for aromatic CH carbons in five-membered heterocycles.

  • C-6: This carbon is also a CH in the pyrazine ring. The strong deshielding effect of the adjacent nitrogen atoms will shift it significantly downfield.

  • C-7: This carbon is directly bonded to the iodine atom. The "heavy atom effect" of iodine typically induces a significant upfield shift (shielding) for the directly attached carbon. Therefore, despite being on an aromatic system, C-7 is predicted to be the most upfield signal in the spectrum.

Summary of Predicted ¹³C NMR Data

The table below provides the predicted ¹³C NMR chemical shifts.

CarbonPredicted Chemical Shift (δ, ppm)
C-2148.0 - 152.0
C-7a145.0 - 148.0
C-6140.0 - 143.0
C-3a128.0 - 132.0
C-3115.0 - 118.0
C-785.0 - 90.0
Note: Predicted data is based on computational models and analysis of similar structures. The solvent is assumed to be DMSO-d₆.

Visualization of Molecular Structure and NMR Assignments

To facilitate the discussion of NMR data, a clear representation of the molecular structure with atom numbering is essential. The following diagram, generated using the DOT language, illustrates the structure of this compound and its unique atomic environments.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble. DMSO-d₆ is recommended for its high boiling point and ability to dissolve a wide range of compounds, which will also allow for the clear observation of the N-H proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a sharp singlet at 0.00 ppm.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. The sample height should be sufficient for the spectrometer's probe, typically around 4-5 cm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • Spectrometer Tuning and Shimming:

    • Insert the sample into the spectrometer.

    • Lock the field frequency onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or by referencing to the TMS signal at 0.00 ppm.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different protons.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns, derived from fundamental NMR principles and comparative analysis, offer a valuable reference for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds. The detailed experimental protocol further equips scientists with a practical methodology to acquire and validate their own high-quality spectral data, ensuring confidence in their molecular structures and advancing their research objectives.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
  • Guennouni, Z., et al. (1995). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Molecules, 1(1), 1-10. [Link]
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

High-Resolution Mass Spectrometry Analysis of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine: A Framework for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of targeted therapeutics. Its complex structure, featuring chlorine and iodine atoms alongside a reactive pyrrolopyrazine core, presents unique analytical challenges for identity confirmation, purity assessment, and metabolic profiling. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the robust analysis of this molecule using High-Resolution Mass Spectrometry (HRMS). We will move beyond standard protocols to explain the causal reasoning behind experimental choices, establishing a self-validating methodology. This document covers the foundational principles of ionization, a detailed experimental workflow from sample preparation to data acquisition, and an in-depth analysis of the predicted fragmentation pathways, equipping researchers with the expertise to confidently characterize this and similar pharmaceutical intermediates.

Part 1: The Analyte in Focus: this compound

Chemical Structure and Properties

This compound is a multi-functionalized aromatic heterocycle. Its core structure and key properties are fundamental to designing an effective analytical strategy.

  • Molecular Formula: C₆H₃ClIN₃[1]

  • Monoisotopic Mass: 278.9009 u

  • Average Molecular Weight: 279.47 g/mol [1][2]

  • Structural Features: The molecule contains a fused pyrrolopyrazine ring system, a site of basicity (nitrogen atoms) amenable to protonation, and two distinct halogen substituents (chlorine and iodine). The presence of the N-H proton on the pyrrole ring suggests potential for derivatization or protection during synthesis.[3][4][5]

Significance and Analytical Challenges

This compound is a valuable intermediate in the pharmaceutical industry.[6] The precise characterization of such molecules is non-negotiable for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). The analytical challenges are threefold:

  • Unambiguous Identification: Distinguishing it from isomeric impurities or related compounds requires high mass accuracy.

  • Structural Confirmation: Verifying the connectivity and positions of the halogen atoms necessitates controlled fragmentation.

  • Purity Analysis: Detecting and identifying trace-level process impurities or degradants demands high sensitivity and resolution.

Part 2: Foundational MS Principles for Heterocyclic Compound Analysis

The success of mass spectrometry analysis hinges on the correct choice of ionization method and instrument platform. For a molecule like this compound, our goal is to preserve the molecular information while enabling targeted structural fragmentation.

Selecting the Optimal Ionization Technique

Ionization techniques are broadly classified as "soft" or "hard".[7]

  • Hard Ionization (e.g., Electron Impact - EI): This method uses high-energy electrons that cause extensive fragmentation. While useful for creating fingerprint spectra for library matching, it often obliterates the molecular ion, making it difficult to determine the molecular weight of an unknown compound.[8][9]

  • Soft Ionization (e.g., ESI, APCI): These are the preferred methods for pharmaceutical analysis.[10] They impart less energy to the analyte, preserving the molecular ion, typically as a protonated species ([M+H]⁺) or other adducts.[11]

    • Electrospray Ionization (ESI): ESI is exceptionally well-suited for polar, ionizable molecules and is the standard for liquid chromatography-mass spectrometry (LC-MS) interfaces.[7] Given the nitrogen atoms in the pyrrolopyrazine core, the molecule is expected to readily protonate in solution, making ESI the ideal primary choice.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is complementary to ESI and is more effective for analyzing less-polar species.[10] It can be a valuable secondary technique to confirm findings or analyze related, less-polar impurities.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are essential for this application.[12][13] Their value lies in two key capabilities:

  • High Resolving Power: The ability to distinguish between ions with very small mass differences. This is critical for separating the analyte peak from co-eluting, isobaric interferences.[14]

  • High Mass Accuracy: The ability to measure the mass-to-charge ratio (m/z) to within a few parts-per-million (ppm). This accuracy is indispensable for calculating the elemental composition of the parent ion and its fragments, providing a high degree of confidence in its identity.[15][16]

Part 3: A Validated Experimental Workflow

This section details a step-by-step methodology, explaining the scientific rationale behind each protocol to ensure a trustworthy and reproducible system.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Stock Solution (1 mg/mL in DMSO) dilute Working Solution (1-10 µg/mL in MeOH/H₂O) prep->dilute Dilution lc LC Separation (C18 Column) dilute->lc ion ESI Ionization (Positive Mode) lc->ion ms1 HRMS Full Scan (MS1) (Accurate Mass of [M+H]⁺) ion->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 Precursor Selection formula Formula Confirmation (Isotope Pattern & Mass Accuracy) ms1->formula pathway Fragmentation Analysis (Structural Elucidation) ms2->pathway

Caption: High-level experimental workflow for HRMS analysis.

Protocol 1: Sample Preparation

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

    • Expertise: DMSO is an excellent solvent for a wide range of organic compounds. Preparing a concentrated stock here minimizes the volume of organic solvent in the final injection, which can improve chromatographic peak shape.

  • Working Solution Preparation: Create a working solution of 1-10 µg/mL by diluting the stock solution in a pre-mixed mobile phase mimic, such as 50:50 Methanol:Water containing 0.1% formic acid.

    • Trustworthiness: Diluting in the mobile phase ensures compatibility with the LC system. The addition of 0.1% formic acid is critical; it acidifies the solution, promoting the protonation of the basic nitrogen sites on the analyte, which is essential for efficient ionization in positive-mode ESI.

Protocol 2: LC-HRMS Method

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Causality: A C18 column provides excellent retention for moderately polar organic molecules. The gradient elution ensures that the analyte is well-resolved from potential impurities and elutes as a sharp, symmetrical peak, which is crucial for accurate quantification and MS/MS analysis.

  • Mass Spectrometer Configuration (Q-TOF/Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range (MS1): 100-500 m/z.

    • Calibration: Perform an external calibration immediately prior to the run using the instrument manufacturer's recommended calibration solution to ensure mass accuracy below 3 ppm.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan, and upon detecting an ion exceeding a predefined intensity threshold (our target analyte), it will automatically isolate that ion and perform an MS/MS fragmentation scan.

    • Collision Energy (MS/MS): Apply a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a wide range of fragments (both stable and less stable) are generated for comprehensive structural analysis.

Part 4: Deciphering the Spectrum: Data Interpretation

Full Scan (MS1) Analysis: Confirming the Molecular Formula

The first step in data analysis is to examine the full scan spectrum for the protonated molecule, [M+H]⁺.

  • Expected Monoisotopic Mass: The calculated exact mass of [C₆H₄ClIN₃]⁺ is 279.9087 u .

  • Isotopic Pattern: A key validation point is the characteristic isotopic signature of chlorine. The molecule will exhibit two primary peaks for the molecular ion: one for the ³⁵Cl isotope and another, approximately one-third the intensity, at M+2 for the ³⁷Cl isotope. The high mass accuracy of HRMS will confirm the measured m/z matches the theoretical value within a narrow tolerance (< 3 ppm).

Table 1: Predicted Isotopic Cluster for [M+H]⁺ (C₆H₄ClIN₃⁺)

Isotope Composition Theoretical m/z Relative Abundance (%)
¹²C₆¹H₄³⁵Cl¹²⁷I¹⁴N₃ 279.9087 100.00
¹³C¹²C₅¹H₄³⁵Cl¹²⁷I¹⁴N₃ 280.9121 6.75

| ¹²C₆¹H₄³⁷Cl¹²⁷I¹⁴N₃ | 281.9058 | 32.00 |

Tandem MS (MS/MS) Analysis: Elucidating the Structure

By isolating the [M+H]⁺ ion (m/z 279.9087) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's structure. The weakest bonds and those leading to stable products will cleave first. The C-I bond is significantly weaker than the C-Cl or ring C-N/C-C bonds, making it the most probable initial fragmentation site.

G parent [M+H]⁺ m/z 279.9087 C₆H₄ClIN₃⁺ frag1 Fragment A m/z 152.9988 C₆H₄ClN₃⁺ parent->frag1 - I• (126.9045 u) frag2 Fragment B m/z 126.0199 C₅H₄N₃⁺ frag1->frag2 - Cl• (34.9688 u) frag3 Fragment C m/z 118.0163 C₅H₃ClN⁺ frag1->frag3 - HCN (27.0109 u)

Caption: Proposed major fragmentation pathway for [M+H]⁺.

Proposed Fragmentation Mechanism:

  • Initial Loss of Iodine Radical (I•): The most prominent fragmentation will likely be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical. This is energetically favorable and produces a stable aryl cation.

    • [M+H]⁺ - I• → C₆H₄ClN₃⁺ (m/z 152.9988)

  • Subsequent Loss of Chlorine Radical (Cl•): The resulting fragment A (m/z 152.9988) can further fragment by losing a chlorine radical.

    • C₆H₄ClN₃⁺ - Cl• → C₆H₄N₃⁺ (m/z 118.0405) - While possible, this may be less favored than ring cleavage.

  • Ring Fragmentation (Loss of HCN): A characteristic fragmentation for nitrogen-containing aromatic rings is the neutral loss of hydrogen cyanide (HCN). This can occur from fragment A.

    • C₆H₄ClN₃⁺ - HCN → C₅H₃ClN⁺ (m/z 126.0163)

Table 2: Predicted Key Fragment Ions from MS/MS of m/z 279.9087

Proposed Fragment Elemental Composition Theoretical m/z Neutral Loss
A C₆H₄ClN₃⁺ 152.9988 I•
B C₅H₃ClN⁺ 126.0163 I•, HCN

| C | C₅H₄N₂⁺ | 92.0374 | I•, Cl•, HCN |

Part 5: Practical Applications in Pharmaceutical Development

The validated HRMS methodology described herein is a powerful tool with direct applications across the drug development pipeline:

  • Identity Confirmation: The combination of accurate mass, isotopic pattern, and characteristic MS/MS fragmentation provides unequivocal proof of structure for newly synthesized batches, fulfilling regulatory requirements.

  • Impurity Profiling: The method's high sensitivity and resolution can be used to detect, identify, and quantify process-related impurities or degradants. By analyzing the accurate mass and fragmentation of unknown peaks, their structures can often be proposed without needing to synthesize standards.[14]

  • Metabolite Identification: In early drug metabolism studies, this workflow can be adapted to identify metabolites in complex biological matrices. The high mass accuracy allows for the determination of metabolic modifications (e.g., hydroxylation, oxidation) based on the mass shift from the parent drug.[15]

Conclusion

The mass spectrometric analysis of this compound requires a thoughtful, scientifically-grounded approach. By leveraging the power of LC-HRMS with soft ionization (ESI) and a data-dependent acquisition strategy, researchers can achieve confident structural confirmation and purity assessment. The interpretation of both the MS1 isotopic pattern and the MS/MS fragmentation data provides a multi-layered validation of the analyte's identity. This guide provides not just a protocol, but a comprehensive analytical philosophy that empowers scientists to generate high-quality, reliable data essential for the advancement of pharmaceutical research and development.

References

  • Zhu, M., & Zhang, H. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. [Link]
  • Longdom Publishing. (n.d.).
  • Guo, L., et al. (2022). Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. American Pharmaceutical Review. [Link]
  • Gaudesi, D., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. [Link]
  • Pu, F., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • Hodges, R. R., & Yost, R. A. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
  • SCION Instruments. (n.d.).
  • 1PlusChem LLC. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • Al-Masri, A. A., & Taha, M. O. (2014). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
  • Chemistry LibreTexts. (2023).
  • ACD/Labs. (2023).
  • Chemistry LibreTexts. (2023).
  • CP Lab Safety. (n.d.). 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity. [Link]
  • Chemistry LibreTexts. (2020).
  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. [Link]
  • Scribd. (n.d.).
  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Navigating the Synthesis and Supply of a Key Kinase Inhibitor Building Block: A Technical Guide to 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting protein kinases has become a cornerstone of therapeutic development, particularly in oncology. Within this pursuit, the pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential as a core component of potent and selective kinase inhibitors. This compound (CAS Number: 889447-20-5) is a highly functionalized derivative of this scaffold, engineered to serve as a versatile and reactive building block for the synthesis of advanced therapeutic candidates.

This technical guide provides an in-depth overview of this compound, including a curated list of commercial suppliers, a detailed examination of its likely synthetic pathway, and its critical application in the development of next-generation kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) family.

The Strategic Importance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to effectively interact with the ATP-binding sites of various kinases. The strategic placement of chloro and iodo substituents on the 2 and 7 positions, respectively, of the pyrrolo[2,3-b]pyrazine ring system provides orthogonal handles for medicinal chemists to elaborate the core structure through a variety of cross-coupling reactions. This dual functionality is critical for exploring the structure-activity relationships (SAR) required to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Notably, the 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the discovery of potent FGFR kinase inhibitors.[1][2] Aberrant FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention.[1] The ability to readily modify the 2-chloro and 7-iodo positions allows for the introduction of various moieties that can interact with specific residues within the kinase domain, leading to the development of highly selective inhibitors.

Commercial Availability and Procurement

A number of specialized chemical suppliers offer this compound and its protected analogues. The availability of this key intermediate is crucial for research and development activities in the pharmaceutical sector. Below is a comparative table of known commercial suppliers. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity.

SupplierProduct NameCAS NumberPurityNotes
1PlusChem LLC5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-889447-20-5Not specified-
AllschoolabsThis compound889447-20-597%High purity grade.
BLDpharmThis compound889447-20-5Not specifiedOffers access to NMR, HPLC, and LC-MS data.[3]
INDOFINE Chemical CompanyThis compound889447-20-5Not specifiedProvides MSDS and CoA.[4]
CymitQuimica2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine1509941-37-097%Trityl-protected version.[5]
CP Lab Safety2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine1509941-37-095%Trityl-protected version.[6]
BLDpharm2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine1184852-48-9Not specifiedTIPS-protected version.[7]

Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound would likely start from a suitably substituted pyrazine precursor, followed by the construction of the fused pyrrole ring.

G Target This compound Intermediate1 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Target->Intermediate1 Iodination Intermediate4 Halogenating Agent (e.g., NIS) Target->Intermediate4 Intermediate2 2,3-Diaminopyrazine Intermediate1->Intermediate2 Pyrrole Ring Formation Intermediate5 Chlorinating Agent (e.g., POCl3) Intermediate1->Intermediate5 Intermediate3 Glyoxal Intermediate2->Intermediate3 Condensation

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of the title compound.

Step 1: Synthesis of 2,3-Diaminopyrazine

This step typically involves the condensation of glyoxal with two equivalents of ammonia, followed by oxidation.

Step 2: Formation of the Pyrrolo[2,3-b]pyrazine Core

The construction of the pyrrole ring can be achieved through various methods, such as the Fischer indole synthesis or related cyclization strategies, starting from a pyrazine derivative.

Step 3: Chlorination of the Pyrrolo[2,3-b]pyrazine Core

Introduction of the chloro group at the 2-position can be accomplished using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The nitrogen atom in the pyrazine ring activates the adjacent carbon for nucleophilic substitution.

Step 4: Iodination of the 2-Chloro-5H-pyrrolo[2,3-b]pyrazine

The final iodination step at the 7-position of the pyrrole ring can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS). The pyrrole ring is electron-rich and susceptible to electrophilic substitution.

G Start Substituted Pyrazine Step1 Pyrrole Ring Formation Start->Step1 Intermediate1 5H-pyrrolo[2,3-b]pyrazine Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Step2->Intermediate2 Step3 Iodination (e.g., NIS) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Quality control and structural verification are paramount for any building block used in drug discovery. The following are the expected analytical characteristics for this compound.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the protons on the pyrrole and pyrazine rings. The chemical shifts and coupling constants will be characteristic of the heterocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound. The isotopic pattern for chlorine will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A high-purity sample should exhibit a single major peak under various chromatographic conditions.

Application in Kinase Inhibitor Synthesis: A Workflow

The utility of this compound lies in its ability to undergo sequential and selective cross-coupling reactions. This allows for the systematic construction of complex kinase inhibitors.

G Start This compound Step1 Suzuki or Stille Coupling at C7-Iodo Start->Step1 Intermediate1 2-Chloro-7-aryl/heteroaryl-5H-pyrrolo[2,3-b]pyrazine Step1->Intermediate1 Step2 Buchwald-Hartwig or Nucleophilic Aromatic Substitution at C2-Chloro Intermediate1->Step2 Product Advanced Kinase Inhibitor Candidate Step2->Product

Caption: Workflow for the use of the title compound in kinase inhibitor synthesis.

This workflow highlights the strategic advantage of the 2-chloro-7-iodo substitution pattern. The greater reactivity of the carbon-iodine bond typically allows for selective reaction at the 7-position, followed by modification at the 2-position. This controlled, stepwise approach is highly valuable in the construction of a diverse library of potential drug candidates for SAR studies.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While a specific safety data sheet (SDS) for this compound is not widely available, data for structurally related compounds, such as 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, suggest that it may cause skin and eye irritation.[8]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with its versatile reactivity, makes it an essential tool in the synthesis of novel kinase inhibitors, particularly those targeting the FGFR family. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the quest for new and improved therapeutics.

References

  • INDOFINE Chemical Company. (n.d.). This compound.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705.
  • Xiong, B., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(11), 2883.
  • Allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.889447-20-5.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705.
  • 1PlusChem LLC. (n.d.). 889447-20-5 | 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-.
  • Google Patents. (n.d.). US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Kim, Y., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
  • Dorsey, B. D., et al. (2011). 2,7-Pyrrolo[2,1-f][1][4][9]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-7330.
  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][4][9]triazines.
  • CP Lab Safety. (n.d.). 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity, C25H17ClIN3, 500 mg.
  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine.
  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • PubChem. (n.d.). 7H-pyrrolo[2,3-b]pyrazine.

Sources

2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Technical Guide: 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

For Research & Development Professionals

Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by a chemical manufacturer. Always consult the official MSDS before handling this compound.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a halogenated heterocyclic compound.[1][2] This class of molecules, characterized by a pyrrolopyrazine core, serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of chloro and iodo substituents allows for diverse synthetic modifications, making it a valuable intermediate in the synthesis of complex organic molecules.[3]

Nomenclature and Structure
  • Systematic Name: this compound

  • CAS Number: 889447-20-5[4]

  • Molecular Formula: C₆H₃ClIN₃[4]

  • Synonyms: 4,7-Diazaindole derivative

Diagram: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Data
PropertyValueSource
Molecular Weight 279.47 g/mol [4]
Density (Predicted) 2.284 ± 0.06 g/cm³[4]
Purity Typically ≥97%[5]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]

Section 2: Hazard Identification and Toxicological Profile

GHS Hazard Statements (Inferred)

Based on the parent compound, 5H-pyrrolo[2,3-b]pyrazine, the following hazards can be anticipated[7]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Potential Health Effects
  • Acute Exposure: Direct contact may cause irritation to the skin, eyes, and respiratory tract.[7] Ingestion of similar halogenated compounds can be toxic.[8]

  • Chronic Exposure: There is limited data on the long-term effects. However, some halogenated organic compounds have been linked to more severe health effects, including potential carcinogenicity and reproductive harm.[2][9] The International Agency for Research on Cancer (IARC) has classified some nitrogen-containing heterocycles as potential human carcinogens.[10]

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Given its potential hazards, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated chemical fume hood.[11]

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[8][11]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8]

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the fume hood is functioning properly.

  • Aliquotting: Carefully weigh and handle the solid compound to avoid generating dust. Use non-sparking tools.[11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[11] For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Functionality prep1->prep2 handle1 Transfer Compound Inside Hood prep2->handle1 handle2 Weigh/Aliquot Carefully (Avoid Dust) handle1->handle2 post1 Securely Seal Container handle2->post1 post2 Store at 2-8°C, Dark, Inert Atmosphere post1->post2 post3 Clean Work Area post2->post3 post4 Dispose of Waste Properly post3->post4

A workflow for the safe handling of this compound.

Section 4: Reactivity, Stability, and Emergency Procedures

Chemical Stability and Reactivity
  • Stability: Stable under recommended storage conditions.[1]

  • Incompatible Materials: Information not available, but strong oxidizing agents should be avoided as a general precaution.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen iodide.

Emergency Procedures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

  • Accidental Release: Evacuate personnel to safe areas. Wear appropriate PPE. Avoid dust formation. Sweep up and place in a suitable container for disposal. Prevent further leakage or spillage if safe to do so.[8][11]

Section 5: Applications in Research and Drug Development

This compound is a key intermediate in organic synthesis. The chloro and iodo groups serve as versatile handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups. This makes it an attractive scaffold for the development of novel compounds in areas such as:

  • Kinase Inhibitors: The pyrrolopyrazine core is a common feature in many kinase inhibitors used in oncology.

  • Materials Science: Similar pyrrolopyrimidine derivatives are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[3]

Section 6: References

  • 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine - CymitQuimica.

  • Bull, R. J., et al. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. Toxicology.

  • This compound - ChemBK.

  • 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets - Echemi.

  • 889447-20-5|this compound - BLDpharm.

  • 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity, C25H17ClIN3, 500 mg - CP Lab Safety.

  • Halogenated compounds - SIN List - ChemSec.

  • Heterocyclic Compounds: Health Hazards.

  • 2-chloro-7-iodo-5H-pyrrolo[2, 3-b]pyrazine, min 97%, 500 mg - CP Lab Safety.

  • 2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine - BLDpharm.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PubMed Central.

  • Understanding 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.

  • 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem.

  • Ayati, A., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.

Sources

The Pyrrolopyrazine Scaffold: A Versatile Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrrolopyrazine Scaffold

The pyrrolopyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of multiple nitrogen atoms acting as hydrogen bond donors and acceptors, allows for diverse and specific interactions with a wide array of biological targets.[1] This inherent versatility has led to the discovery of pyrrolopyrazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) modulatory effects.[2][3]

This technical guide provides a comprehensive overview of the significant biological activities of the pyrrolopyrazine scaffold. It is designed to serve as a valuable resource for researchers and drug development professionals, offering insights into the mechanisms of action, key examples of bioactive molecules, and detailed experimental protocols for the evaluation of these compounds.

I. Anticancer Activity: Targeting Key Signaling Pathways

The pyrrolopyrazine scaffold has emerged as a promising framework for the development of novel anticancer agents. A significant number of derivatives have demonstrated potent cytotoxic and cytostatic effects against various cancer cell lines, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.[4]

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A primary mechanism by which pyrrolopyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell cycle progression, proliferation, and survival.[4]

One notable example is Gedatolisib (PF-05212384) , a pyrrolopyrazine-containing compound that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6] By targeting both PI3K and mTOR, Gedatolisib effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer. This dual inhibition can lead to a more comprehensive blockade of tumor cell growth and may overcome resistance mechanisms associated with single-target inhibitors.[5][7][8]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Gedatolisib

PI3K_mTOR_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits Gedatolisib->mTORC2 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by Gedatolisib.

Beyond kinase inhibition, many pyrrolopyrazine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the activation of caspases and the execution of the apoptotic cascade.[9][10]

Examples of Anticancer Pyrrolopyrazine Derivatives

The following table summarizes the in vitro cytotoxic activity of representative pyrrolopyrazine and structurally related pyrrolopyrimidine derivatives against various cancer cell lines.

Compound IDScaffoldTarget/MechanismCancer Cell LineIC50 (µM)Reference
Gedatolisib PyrrolopyrazinePI3K/mTOR inhibitorBreast CancerVaries by cell line[5][6]
Compound 8f Pyrrolo[2,3-d]pyrimidineDDR2 inhibitorHT-29 (Colon)4.55[11]
Compound 8g Pyrrolo[2,3-d]pyrimidineDDR2 inhibitorHT-29 (Colon)4.01[11]
Compound 5k Pyrrolo[2,3-d]pyrimidineMulti-kinase inhibitorVarious29-59[12]
Compound 11o PyrazolopyrimidineNot specifiedCapan-1 (Pancreatic)1.4[13]
Compound 7 Pyrazolo[3,4-d]pyrimidineInduces apoptosisVarious17.5 - 73.08[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to evaluate the cytotoxic potential of novel compounds.[15]

Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Prepare serial dilutions of pyrrolopyrazine compound C Add compound dilutions to cells B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at ~570 nm G->H I Calculate cell viability and IC50 H->I

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Preparation: Prepare a stock solution of the pyrrolopyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.[16]

  • Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[16]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Antimicrobial and Antifungal Activity

The pyrrolopyrazine scaffold has also been a source of compounds with significant antimicrobial and antifungal properties.[1] Derivatives have been isolated from natural sources, such as marine bacteria, and have shown efficacy against a range of pathogens, including drug-resistant strains.[3]

Mechanism of Action: Diverse Targets in Microbial Cells

The antimicrobial mechanisms of pyrrolopyrazine derivatives are varied. Some compounds are thought to interfere with the formation of the bacterial cell wall, a mechanism analogous to some known antibiotics.[1] Other proposed mechanisms include the inhibition of essential enzymes, such as Sortase A in Staphylococcus aureus, which is involved in the anchoring of surface proteins and biofilm formation.[10]

Examples of Antimicrobial Pyrrolopyrazine Derivatives
CompoundSourceTarget OrganismActivityReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydroBacillus tequilensisMulti-drug resistant S. aureusMIC: 15 µg/mL[3]
Pyrrolomycin derivativesSyntheticStaphylococcus aureusSortase A inhibition (IC50: 130-300 µM)[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[17][18]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrrolopyrazine compound in a 96-well microtiter plate containing a suitable broth medium.[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[18]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganisms).[18]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]

III. Antiviral Activity

The pyrrolopyrazine scaffold has been explored for its potential in developing antiviral therapeutics.[2] The related pyrrolotriazine core is found in the FDA-approved antiviral drug Remdesivir, highlighting the promise of this class of heterocycles.[21]

Mechanism of Action: Targeting Viral Entry and Replication

The antiviral mechanisms of pyrrolopyrazine and related compounds often involve the inhibition of critical viral processes. Some derivatives have been shown to block the entry of the virus into the host cell.[22] Others act as inhibitors of viral enzymes essential for replication, such as the viral polymerase.[23]

Examples of Antiviral Pyrrolopyrazine and Related Derivatives
Compound IDScaffoldTarget VirusActivity (EC50)Reference
Compound 1 7H-Pyrrolo[2,3-d]pyrimidineZika Virus5.21 µM[7]
Compound 23 7H-Pyrrolo[2,3-d]pyrimidineZika Virus5.70 µM[7]
Various Pyrrolo[2,3-d]pyrimidineRotavirus, Coxsackievirus B4Significant antiviral activity[23]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the efficacy of an antiviral compound.[24]

Step-by-Step Protocol:

  • Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate and allow them to reach confluency.[24]

  • Compound and Virus Preparation: Prepare serial dilutions of the pyrrolopyrazine compound. Mix the compound dilutions with a known amount of virus.[12]

  • Infection: Remove the medium from the cell monolayer and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for a defined period.[14]

  • Overlay: After adsorption, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[24]

  • Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible in the control wells (virus only).[14]

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[22]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[12]

IV. Central Nervous System (CNS) Activity

Derivatives of the pyrrolopyrazine scaffold have shown a range of activities within the central nervous system, including anticonvulsant, anxiolytic, and sedative-hypnotic effects.[25]

Mechanism of Action: Modulation of CNS Targets

The CNS activities of pyrrolopyrazine derivatives are mediated through various mechanisms. Eszopiclone , a commercially available sedative-hypnotic, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[9] Other derivatives have been shown to interact with the translocator protein (TSPO), which is implicated in anxiety and neuroinflammation.[26] The anticonvulsant effects are thought to involve the modulation of ion channels, although specific targets are still under investigation.[24]

Examples of CNS-Active Pyrrolopyrazine Derivatives
CompoundActivityProposed MechanismReference
Eszopiclone Sedative-hypnoticGABA-A receptor modulator[9]
1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides Anxiolytic-likeTSPO ligand[26]
Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives AnticonvulsantNot fully elucidated[27]
Pyrrolo[1,2-a]pyrazine derivatives AnticonvulsantNot via voltage-gated sodium channels[24]
Experimental Protocols for CNS Activity

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.[28]

Step-by-Step Protocol:

  • Animal Preparation and Compound Administration: Administer the test compound to rodents (mice or rats) via a suitable route (e.g., intraperitoneal or oral).[5]

  • Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a brief, high-intensity electrical stimulus through corneal or ear-clip electrodes.[28]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.[28]

  • Data Analysis: The compound is considered to have anticonvulsant activity if it protects a significant percentage of the animals from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be determined.[25]

The elevated plus-maze is a behavioral test used to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[15][16]

Step-by-Step Protocol:

  • Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.[29]

  • Animal Preparation and Compound Administration: Administer the test compound to the animals prior to the test.[16]

  • Testing: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[30]

  • Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms.[22]

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.[31]

Conclusion: A Scaffold with Enduring Potential

The pyrrolopyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a remarkable diversity of biological activities. Its synthetic tractability and the ability to introduce a wide range of substituents allow for the fine-tuning of its pharmacological properties. The examples and protocols provided in this guide underscore the significant potential of this privileged core structure in addressing a multitude of unmet medical needs. Further exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of action of novel pyrrolopyrazine derivatives will undoubtedly pave the way for the development of the next generation of innovative medicines.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Ged
  • Broth Microdilution | MI - Microbiology.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat)
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides.
  • What is Ged
  • Chiral synthesis of Eszopiclone.
  • Synthesis of RP 48497, an Impurity of Eszopiclone.
  • Eszopiclone.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • MIC Determination By Microtitre Broth Dilution Method.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Elev
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Application Notes and Protocols: Plaque Reduction Assay for the Evalu
  • IC 50 values of derivatives against cancer cells and rel
  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.
  • Assessing Anti-Anxiety Effects through the Elev
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models.
  • Elev
  • Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl)
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • The structure of pyrrolopyrazine analogs with antiviral activity.
  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine deriv
  • [Bioactive Pyrrolo[2,1-f][15][17][18]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.]([Link])
  • [Synthetic strategies for pyrrolo[2,1-f][15][17][18]triazine: the parent moiety of antiviral drug remdesivir.]([Link])
  • [Pyrrolo[2,1-f][15][17][18]triazine: a promising fused heterocycle to target kinases in cancer therapy.]([Link])
  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus.
  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propag
  • Anticancer drugs with pyrrolopyrimidine nucleus.
  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Consider
  • Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evalu
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.
  • Antiviral activity of a pyrazino-pyrazine deriv

Sources

An In-Depth Technical Guide to Potential Therapeutic Targets for Pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolo[2,3-b]pyrazine scaffold, a privileged heterocyclic structure, has emerged as a focal point in medicinal chemistry due to its remarkable versatility and potent biological activity across diverse therapeutic areas. This technical guide provides an in-depth analysis of the key molecular targets modulated by pyrrolo[2,3-b]pyrazine derivatives, offering a strategic resource for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of these interactions, focusing on validated targets in oncology, infectious diseases, and neurodegenerative disorders. Furthermore, this guide furnishes detailed, field-proven experimental protocols and workflows essential for the identification, validation, and characterization of these therapeutic targets, thereby empowering the rational design of next-generation therapeutics based on this promising scaffold.

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold

Nitrogen-containing heterocycles are the cornerstone of modern pharmaceutical development, and the pyrrolo[2,3-b]pyrazine system, an isostere of purine, is a prime example.[1] Its unique electronic properties and rigid, planar structure allow it to function as a highly effective hinge-binder, frequently interacting with the ATP-binding pockets of various enzymes.[2] This inherent ability to mimic endogenous ligands like adenine has positioned derivatives of this scaffold as potent modulators of several critical biological pathways.[3]

Compounds based on this core structure have demonstrated a wide spectrum of activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antioxidant effects. Notably, the 5H-pyrrolo[2,3-b]pyrazine isomer has shown a particular propensity for kinase inhibition, while other variations exhibit different biological profiles.[4] This guide will systematically explore the most promising and validated therapeutic targets for this scaffold.

Oncological Targets: Taming Uncontrolled Cell Proliferation

The pyrrolo[2,3-b]pyrazine scaffold has shown exceptional promise in oncology, primarily through the inhibition of key enzymes that drive cancer cell growth and survival. Two of the most significant target classes are protein kinases and DNA topoisomerases.

Protein Kinase Inhibition: A Primary Modality

Protein kinases, which regulate the majority of cellular signaling pathways, are among the most critical targets in cancer therapy.[5] The pyrrolo[2,3-b]pyrazine core is particularly adept at targeting the ATP-binding site of these enzymes.

Biological Rationale: The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, angiogenesis, and survival.[6] Aberrant FGFR signaling, caused by gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a multitude of cancers, including urothelial, breast, gastric, and lung cancers, making FGFRs a high-value therapeutic target.[5][7] Upon binding with fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote tumor growth.[8]

Mechanism of Inhibition: 5H-pyrrolo[2,3-b]pyrazine derivatives have been rationally designed as potent, ATP-competitive inhibitors of FGFRs.[2][5] The scaffold acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the kinase hinge region, while various substituents on the core structure can be optimized to achieve high potency and selectivity by extending into adjacent pockets of the ATP-binding site.[6][9]

Below is a diagram illustrating the canonical FGFR signaling pathway and the point of intervention by pyrrolo[2,3-b]pyrazine inhibitors.

FGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization GRB2 GRB2 FGFR->GRB2 Autophosphorylation & Adaptor Recruitment PI3K PI3K FGFR->PI3K Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK ERK ERK->Transcription mTOR mTOR mTOR->Transcription Inhibitor Inhibitor Inhibitor->FGFR ATP-Competitive Inhibition

Caption: FGFR signaling cascade and inhibition by pyrrolo[2,3-b]pyrazine derivatives.

Exemplary Compounds and Activity: Several studies have reported highly potent 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors.[5][9]

Compound IDTargetIC₅₀ (nM)Cell-based Potency (nM)Reference
Compound 13 FGFR12.5KG-1 Proliferation: 3.6[5]
Compound 35 FGFR10.6SNU-16 Proliferation: 1.1[9]
Compound 11 FGFR1<10Not Reported[10]

The structural similarity of the pyrrolo[2,3-b]pyrazine core to other successful kinase inhibitor scaffolds (e.g., pyrrolo[2,3-d]pyrimidines) suggests a broader applicability.[11][12] Investigations into related fused-ring systems have identified potent inhibitors of other kinases critical to oncogenesis and immune regulation, highlighting them as potential targets for novel pyrrolo[2,3-b]pyrazine derivatives.

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies.[12] Irreversible inhibitors of BTK have shown significant clinical success.[10]

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) mediates cytokine signaling and is central to immune responses and hematopoiesis.[13] Selective JAK inhibitors are used to treat autoimmune diseases and myeloproliferative neoplasms.[1]

Topoisomerase II Inhibition: Disrupting DNA Topology

Biological Rationale: DNA topoisomerase II (Topo II) is an essential nuclear enzyme that resolves DNA topological problems—such as supercoils and tangles—that arise during replication, transcription, and chromosome segregation.[14] It functions by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then re-ligating the broken strands.[1] Because of their high proliferation rate, cancer cells are exquisitely dependent on Topo II activity, making it a classic target for chemotherapy.[14]

Mechanism of Inhibition: Topo II inhibitors are broadly classified into two groups: "poisons" and "catalytic inhibitors."

  • Topo II Poisons (e.g., etoposide, doxorubicin) stabilize the transient "cleavage complex" where DNA is broken and covalently attached to the enzyme, leading to permanent DNA double-strand breaks and cell death.[12]

  • Catalytic Inhibitors interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex.[15] A specific series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as nonintercalative catalytic inhibitors that function by blocking the enzyme's ATP binding site.[16][17] This mechanism prevents the enzyme from hydrolyzing ATP, which is necessary for its conformational changes and catalytic turnover. This approach may offer a better safety profile by reducing the widespread DNA damage associated with Topo II poisons.[18]

The diagram below illustrates the catalytic cycle of Topoisomerase II and the point of intervention by ATP-competitive catalytic inhibitors.

TopoII_Cycle node_start 1. Topo II Binds G-segment DNA node_atp1 2. ATP Binding & T-segment Capture node_start->node_atp1 node_cleave 3. G-segment Cleavage node_atp1->node_cleave node_pass 4. T-segment Passage node_cleave->node_pass node_ligate 5. G-segment Ligation node_pass->node_ligate node_release 6. T-segment Release node_ligate->node_release node_atp2 7. ATP Hydrolysis & Reset node_release->node_atp2 node_atp2->node_start Cycle Repeats inhibitor Pyrrolo[2,3-b]pyrazine Catalytic Inhibitor atp_site ATP Site inhibitor->atp_site Blocks ATP Binding

Caption: Topoisomerase II catalytic cycle and inhibition by ATP-competitive agents.

Experimental Workflows for Target Validation in Oncology

Validating the interaction between pyrrolo[2,3-b]pyrazine derivatives and their putative targets requires a multi-tiered approach, progressing from biochemical assays to cell-based systems.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: This biochemical assay measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphotransferase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower signal. This protocol is adapted for FGFR1 but is applicable to other kinases.[15]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Prepare a 2X solution of FGFR1 enzyme (e.g., 3 ng/µL) and 2X substrate (e.g., 0.4 mg/mL poly(E,Y) 4:1) in Kinase Buffer.

    • Prepare a 2X ATP solution (e.g., 20 µM) in Kinase Buffer.

    • Serially dilute the pyrrolo[2,3-b]pyrazine test compound in DMSO, then prepare 4X working solutions in Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 4X test compound or vehicle (DMSO) to appropriate wells.

    • Add 5 µL of the 2X enzyme/substrate mixture to all wells.

    • To initiate the reaction, add 2.5 µL of 2X ATP solution to all wells. Final volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™ Kinase Assay Kit):

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to vehicle controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Topoisomerase II DNA Relaxation Assay

Principle: This assay measures the ability of Topo II to relax supercoiled plasmid DNA in an ATP-dependent manner. Catalytic inhibitors will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.[5]

Methodology:

  • Reaction Setup:

    • Prepare a master mix containing Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA), 1 mM ATP, and supercoiled plasmid DNA (e.g., pBR322, 0.5 µg per reaction).

    • Aliquot the master mix into microcentrifuge tubes on ice.

    • Add the test compound (dissolved in DMSO) or DMSO vehicle to the tubes.

  • Enzymatic Reaction:

    • Add a pre-determined amount of human Topoisomerase IIα enzyme (e.g., 2-4 units) to each tube to start the reaction. Do not add enzyme to the negative control.

    • Incubate the reactions for 30 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 1/5th volume of Stop Buffer/Loading Dye (containing SDS and a tracking dye like bromophenol blue).

    • Add Proteinase K (e.g., to a final concentration of 50 µg/mL) and incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR™ Safe).

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV illumination.

    • The supercoiled DNA (substrate) will migrate fastest, while the relaxed DNA (product) will migrate slower.

    • Inhibitory activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Protocol: Apoptosis Detection via Annexin V/PI Staining

Principle: This cell-based flow cytometry assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HL-60 human leukemia cells) at an appropriate density and allow them to adhere or stabilize overnight.

    • Treat cells with various concentrations of the pyrrolo[2,3-b]pyrazine derivative for a specified time (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., etoposide).

  • Cell Harvesting and Staining:

    • Harvest cells (including any floating cells in the supernatant) and wash once with cold 1X PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

  • Data Interpretation:

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Analyze the dot plot of FITC (Annexin V) vs. PI fluorescence:

      • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely populated).

    • Quantify the percentage of cells in each quadrant to determine the compound's pro-apoptotic effect.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyrazine scaffold represents a highly validated and promising platform for the development of targeted therapeutics. Its proven efficacy against critical oncological targets, particularly protein kinases like FGFR and enzymes like Topoisomerase II, underscores its potential. The detailed experimental workflows provided in this guide offer a robust framework for researchers to identify and validate novel derivatives and their mechanisms of action.

Future research should focus on optimizing the scaffold to enhance selectivity for specific kinase isoforms or to develop dual-target inhibitors. Furthermore, exploring its potential against other therapeutic targets in infectious and neurodegenerative diseases remains a fertile ground for discovery. The continued application of rational, structure-based design coupled with the rigorous validation protocols outlined herein will undoubtedly accelerate the translation of pyrrolo[2,3-b]pyrazine-based compounds from the laboratory to the clinic.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: https://www.researchgate.net/publication/356054808_Pyrrolopyrazine_derivatives_synthetic_approaches_and_biological_activities
  • Yuan, Z., et al. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry, 59(2), 649-663. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01430
  • International Journal of Molecular Sciences. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. Available at: https://www.mdpi.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: https://www.bio-techne.com/protocols/annexin-v-pi-staining-apoptosis-assay-protocol-flow-cytometry
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide-for-apoptosis-detection
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 584. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154316/
  • Zhang, Z., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017355/
  • Yuan, Z., et al. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26760086/
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Available at: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/labeling-chemistry/fluorescence-spectraviewer/best-protocols-annexin-v-staining-protocol-for-flow-cytometry.html
  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Available at: https://www.inspiralis.co.
  • Al-Suhaimi, E. A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/39388837/
  • University of California, San Francisco. (n.d.). The Annexin V Apoptosis Assay. Available at: https://flow.ucsf.edu/sites/flow.ucsf.edu/files/PDF/annexin_v_protocol.pdf
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28379201/
  • Zhao, X., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25448375/
  • Zhang, Z., et al. (2018). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. European Journal of Medicinal Chemistry, 150, 846-859. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127117/
  • Gurova, K. V., et al. (2021). Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy. Cancers, 13(15), 3662. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8345214/
  • TopoGEN, Inc. (n.d.). Human Topoisomerase II Assay Kit (kDNA Based) USER MANUAL. Available at: https://www.topogen.com/wp-content/uploads/2016/03/TG1001_1.pdf
  • Singh, S., et al. (2021). Pyrrolo[2,1-f][4][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30, 1-25. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184518/
  • ResearchGate. (n.d.). The structure of pyrrolopyrazine derivatives with antitumor activity. Available at: https://www.researchgate.net/figure/The-structure-of-pyrrolopyrazine-derivatives-with-antitumor-activity_fig2_356054808
  • Bruno, A., et al. (2017). Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. Expert Opinion on Therapeutic Patents, 27(10), 1135-1146. Available at: https://pubmed.ncbi.nlm.nih.gov/28657319/
  • Li, Y., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. Available at: https://pubmed.ncbi.nlm.nih.gov/35870498/
  • ResearchGate. (n.d.). Chemical structures of different catalytic inhibitors of DNA topoisomerase II. Available at: https://www.researchgate.net/figure/Chemical-structures-of-different-catalytic-inhibitors-of-DNA-topoisomerase-II_fig2_221915993
  • Promega Corporation. (n.d.). FGFR1 Kinase Assay. Available at: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-with-fgfr1-kinase-protocol.pdf
  • Wikipedia. (n.d.). Topoisomerase inhibitor. Available at: https://en.wikipedia.org/wiki/Topoisomerase_inhibitor
  • S., S., & S., A. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7074. Available at: https://www.mdpi.com/1420-3049/28/20/7074
  • Chen, C., et al. (2021). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present). ResearchGate. Available at: https://www.researchgate.
  • Flanigan, D. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. Available at: https://pubmed.ncbi.nlm.nih.gov/29298069/
  • Al-Attas, F., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 33(10), 769-787. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10840001/

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile biological activities. This technical guide focuses on a key derivative, 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (CAS No. 889447-20-5), a pivotal building block in the synthesis of targeted therapeutics. While a singular "discovery" of this compound is not documented in seminal literature, its history is intrinsically linked to the evolution of drug development programs, particularly in the realm of kinase inhibitors. This guide will provide an in-depth analysis of its synthesis, characterization, and strategic application in the construction of advanced pharmaceutical agents, offering researchers and drug development professionals a comprehensive understanding of its utility.

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Core

Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals and biologically active molecules. Among these, the pyrrolo[2,3-b]pyrazine scaffold has emerged as a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Notably, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown significant promise as kinase inhibitors, a class of drugs that target enzymes critical to cell signaling and proliferation.[1] The dysregulation of kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The strategic value of This compound lies in its bifunctional nature. The chlorine and iodine substituents provide two distinct and chemoselective handles for further chemical modification, primarily through metal-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecules with tailored biological activities.

Synthesis and Characterization

While the initial synthesis of this compound is not detailed in a standalone publication, its preparation as a key intermediate is described in the patent literature. A representative synthetic route is outlined below, starting from commercially available 2,5-dichloropyrazine.

Synthetic Protocol

The synthesis involves a multi-step sequence that builds the pyrrole ring onto the pyrazine core, followed by halogenation.

Step 1: Synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine

This step involves the construction of the pyrrole ring. While various methods exist for the synthesis of the pyrrolo[2,3-b]pyrazine scaffold, a common approach involves the reaction of a substituted aminopyrazine with a two-carbon synthon.

Step 2: Iodination to Yield this compound

The formed 2-chloro-5H-pyrrolo[2,3-b]pyrazine is then selectively iodinated at the 7-position of the pyrrole ring. This is typically achieved using an electrophilic iodinating agent.

Detailed Experimental Protocol:

  • Synthesis of this compound:

    • To a solution of 2-chloro-5H-pyrrolo[2,3-b]pyrazine in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS) portion-wise at a controlled temperature (e.g., 0 °C).

    • Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The structural confirmation of this compound is achieved through standard analytical techniques.

Property Value
CAS Number 889447-20-5
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.46 g/mol
Appearance Typically an off-white to yellow solid
¹H NMR Expected signals for the pyrrole and pyrazine protons.
Mass Spectrometry [M+H]⁺ at m/z 279.9

Note: Specific NMR chemical shifts would be dependent on the deuterated solvent used.

Application in Drug Discovery: A Case Study in FGFR Inhibitor Synthesis

The true utility of this compound is demonstrated in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. A notable application is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3] Aberrant FGFR signaling is implicated in various cancers, making it a compelling therapeutic target.

The chlorine at the 2-position and the iodine at the 7-position can be sequentially and selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of different aryl or heteroaryl groups at these positions, enabling a systematic exploration of the structure-activity relationship (SAR).

Synthetic Workflow for an FGFR Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of an advanced FGFR inhibitor starting from this compound.

G A 2-Chloro-7-iodo-5H- pyrrolo[2,3-b]pyrazine B Step 1: Suzuki Coupling at C7 (Arylboronic acid, Pd catalyst) A->B C 2-Chloro-7-aryl-5H- pyrrolo[2,3-b]pyrazine B->C D Step 2: Nucleophilic Aromatic Substitution at C2 (Amine, optional Pd catalysis) C->D E Advanced FGFR Inhibitor D->E

Caption: Synthetic workflow for an FGFR inhibitor.

Causality in Experimental Choices
  • Protection of the Pyrrole Nitrogen: In many synthetic sequences, the pyrrole nitrogen is protected (e.g., with a triphenylmethyl (trityl) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group) prior to cross-coupling reactions. This is to prevent N-arylation and improve the solubility and stability of the intermediates. The protecting group is then removed in a later step.

  • Selective Cross-Coupling: The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, enabling the introduction of a substituent at the 7-position first. Subsequently, the less reactive C-Cl bond can be targeted under different reaction conditions, often requiring a stronger catalytic system or higher temperatures, for substitution with another group, typically an amine. This stepwise approach provides precise control over the final molecular architecture.

Conclusion

This compound represents a cornerstone intermediate in modern medicinal chemistry. Its discovery and application are not marked by a single event but rather by its enabling role in the broader quest for targeted therapeutics. The ability to selectively functionalize its two halogenated positions has made it an invaluable tool for researchers in drug discovery, particularly in the synthesis of kinase inhibitors. As our understanding of disease biology deepens, the demand for such versatile and strategically designed building blocks will undoubtedly continue to grow, ensuring the legacy of the pyrrolo[2,3-b]pyrazine scaffold in the development of future medicines.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018).
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). PubMed. [Link]
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2022).

Sources

Spectroscopic Characterization of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine . As a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount. This document is structured to provide not only the anticipated data but also the scientific rationale behind the spectral interpretations and the experimental methodologies for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused bicyclic system, which is a common scaffold in medicinal chemistry. The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is substituted with a chlorine atom on the pyrazine ring and an iodine atom on the pyrrole ring. These halogen substituents, along with the aromatic protons, provide unique spectroscopic signatures that are critical for its identification and characterization.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the pyrazine ring and the halogen substituents.

Predicted Proton Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-38.0 - 8.2Singlet-Pyrazine CH
H-67.5 - 7.7Singlet-Pyrrole CH
N-H12.0 - 13.0Broad Singlet-Pyrrole NH

Expertise & Experience: The downfield chemical shift of the pyrazine proton (H-3) is due to the deshielding effect of the two adjacent nitrogen atoms. The pyrrole proton (H-6) will appear as a singlet due to the iodine substituent at the 7-position, which eliminates vicinal coupling. The N-H proton is expected to be broad and significantly downfield, a characteristic feature of pyrrole N-H protons, and its chemical shift can be highly dependent on the solvent and concentration. The predicted chemical shifts are based on data from similar pyrrolo[2,3-b]pyrazine structures.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, I) and the aromaticity of the fused ring system.

Predicted Carbon Signal Chemical Shift (δ, ppm) Assignment
C-2150 - 155C-Cl
C-3135 - 140C-H (Pyrazine)
C-3a145 - 150Quaternary C
C-6120 - 125C-H (Pyrrole)
C-775 - 85C-I
C-7a148 - 153Quaternary C

Expertise & Experience: The carbon bearing the chlorine (C-2) is expected to be significantly downfield due to the electronegativity of chlorine. Conversely, the carbon attached to iodine (C-7) will be shifted upfield due to the "heavy atom effect" of iodine. The quaternary carbons (C-3a and C-7a) will appear in the aromatic region, and their assignment can be confirmed using 2D NMR techniques like HMBC.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing properties for this class of compounds and for its ability to clearly resolve N-H proton signals.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic patterns of chlorine and bromine are particularly informative.

Predicted Mass Spectrum Data
Ion m/z (relative abundance) Interpretation
[M]⁺279 (100%), 281 (32%)Molecular ion with characteristic ³⁵Cl/³⁷Cl isotopic pattern
[M-Cl]⁺244Loss of chlorine radical
[M-I]⁺152Loss of iodine radical
[M-HCN]⁺252Loss of hydrogen cyanide from the pyrazine ring

Expertise & Experience: The most telling feature in the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks separated by 2 m/z units, with the M+2 peak having approximately one-third the intensity of the M peak.[2] Fragmentation is likely to proceed through the loss of the halogen substituents and the elimination of small neutral molecules like HCN from the pyrazine ring.

Experimental Protocol for MS Data Acquisition

Trustworthiness: This protocol is designed for accurate mass determination and fragmentation analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocycles.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: 50-500 m/z.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation and elucidate the fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3300N-H stretchPyrrole N-H
3100 - 3000C-H stretchAromatic C-H
1600 - 1450C=C and C=N stretchingAromatic ring system
1100 - 1000C-Cl stretchAryl-Chloride
600 - 500C-I stretchAryl-Iodide

Expertise & Experience: The IR spectrum will be characterized by a sharp N-H stretching band in the region of 3400-3300 cm⁻¹, characteristic of a secondary amine in a five-membered ring.[3] The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the various stretching and bending vibrations of the fused ring system, including the C-Cl and C-I stretches.

Experimental Protocol for IR Data Acquisition

Trustworthiness: This method provides a clean and interference-free spectrum.

  • Sample Preparation: The compound, being a solid, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • FTIR-ATR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Final_Confirmation Final Structural Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic data for this compound, while not extensively published, can be confidently predicted based on the well-established principles of NMR, MS, and IR spectroscopy and by comparison with structurally related analogs. This technical guide provides a comprehensive framework for researchers to acquire, interpret, and validate the structure of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Institutes of Health (NIH).
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Derivatives from 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The strategic di-halogenation in 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine presents a versatile platform for the synthesis of complex, multi-substituted derivatives. The differential reactivity of the C7-I and C2-Cl bonds allows for programmed, regioselective functionalization through a variety of modern cross-coupling reactions. This document provides detailed, field-proven protocols for the derivatization of this key intermediate at the C7, C2, and N5 positions, with an emphasis on the underlying chemical principles that govern these transformations.

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold

Nitrogen-containing heterocycles are cornerstones of drug discovery.[2] Among them, the pyrrolo[2,3-b]pyrazine system, an isostere of indole, is of particular importance. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a popular hinge-binding motif in many kinase inhibitors.[3][4][5] Derivatives have shown potent activity against targets such as Fibroblast Growth Factor Receptors (FGFRs), making them highly valuable for oncology research.[3][4][6]

The starting material, this compound, is an ideal precursor for building molecular diversity. The three distinct reactive sites—the C7-I bond, the C2-Cl bond, and the N5-H bond—can be addressed sequentially to generate a library of novel compounds.

Strategic Overview: Regioselective Functionalization

The key to successfully derivatizing this scaffold lies in exploiting the inherent differences in reactivity of the two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

  • C7 Position (Iodo): The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the carbon-chlorine bond.[7][8] This makes the C7 position the primary site for initial functionalization under standard cross-coupling conditions.

  • C2 Position (Chloro): The carbon-chlorine bond is stronger and less reactive. It typically requires more forcing conditions, stronger bases, or specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to react.[9][10] This allows for its functionalization after the C7 position has been modified.

  • N5 Position (Pyrrole N-H): The pyrrole nitrogen is nucleophilic after deprotonation. It can be readily functionalized via alkylation, sulfonylation, or other electrophilic additions, often using a strong, non-nucleophilic base like sodium hydride (NaH).[4][11]

This differential reactivity enables a programmed synthetic approach, as illustrated below.

G start_material This compound c7_derivatives C7-Functionalized Intermediates start_material->c7_derivatives Suzuki / Sonogashira (High C7-I Reactivity) c2_derivatives C2-Functionalized Intermediates start_material->c2_derivatives Buchwald-Hartwig (Forcing Conditions) n5_derivatives N5-Functionalized Intermediates start_material->n5_derivatives N-Alkylation / Sulfonylation final_product Di- or Tri-substituted Products c7_derivatives->final_product Buchwald-Hartwig (C2) and/or N5-Alkylation n5_derivatives->final_product Suzuki (C7) and/or Buchwald-Hartwig (C2)

Caption: Programmed synthetic routes for derivatizing this compound.

Experimental Protocols: C7-Position Functionalization

The high reactivity of the C7-iodo group makes it the ideal starting point for introducing complexity. We present protocols for the two most common C-C bond-forming reactions: Suzuki-Miyaura and Sonogashira couplings.

Protocol 3.1: C7-Arylation/Heteroarylation via Suzuki-Miyaura Coupling

Principle: This reaction creates a carbon-carbon single bond between the C7 position of the pyrrolopyrazine core and an aryl or heteroaryl group. The mechanism involves a palladium catalyst, a phosphine ligand to stabilize the catalyst, and a base to facilitate the crucial transmetalation step with the boronic acid/ester.

Reagents & Equipment
Reagents This compound (1.0 equiv)
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
1,4-Dioxane (Anhydrous)
Water (Degassed)
Equipment Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere line (N₂ or Ar), rotary evaporator, column chromatography system.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add this compound, the corresponding boronic acid/ester, K₂CO₃, and Pd(dppf)Cl₂.

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly sparged with inert gas for 10-15 minutes.

    • Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the C7-aryl derivative.

Protocol 3.2: C7-Alkynylation via Sonogashira Coupling

Principle: This reaction forms a C(sp)-C(sp²) bond, installing an alkyne at the C7 position. It utilizes a dual catalytic system: a palladium complex activates the aryl iodide, and a copper(I) salt activates the terminal alkyne, facilitating the coupling.[7][12] Copper-free methods exist but often require specialized ligands or conditions.[13]

Reagents & Equipment
Reagents This compound (1.0 equiv)
Terminal Alkyne (1.2-1.5 equiv)
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
Copper(I) Iodide (CuI) (0.05 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Anhydrous)
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (Anhydrous)
Equipment Schlenk flask, magnetic stirrer, inert atmosphere line (N₂ or Ar), rotary evaporator, column chromatography system.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent & Reagent Addition: Add anhydrous THF (or DMF) and the amine base (e.g., TEA). Stir for 5 minutes, then add the terminal alkyne via syringe.

    • Causality Note: The amine acts as both the base to deprotonate the alkyne and as a solvent. It also serves to scavenge the HI generated during the reaction, preventing side reactions.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel column chromatography.

Experimental Protocol: C2-Position Functionalization

After modification at C7, or on the starting material under more robust conditions, the C2-chloro position can be functionalized, most commonly via C-N bond formation.

Protocol 4.1: C2-Amination via Buchwald-Hartwig Amination

Principle: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds.[10][14] The choice of a bulky, electron-rich phosphine ligand is critical for enabling the reductive elimination step that forms the desired C-N bond, especially with a less reactive aryl chloride.[15][16]

Reagents & Equipment
Reagents C7-substituted-2-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)
Primary or Secondary Amine (1.2-2.0 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv)
Xantphos or RuPhos (0.04-0.10 equiv)
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
Toluene or 1,4-Dioxane (Anhydrous)
Equipment Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere line (N₂ or Ar), glovebox (for handling air-sensitive reagents), rotary evaporator, column chromatography system.

Step-by-Step Methodology:

  • Setup: In a glovebox or under a strong flow of inert gas, charge a Schlenk flask with the 2-chloro starting material, Pd₂(dba)₃, the phosphine ligand, and the base (NaOtBu is a strong, effective base for this transformation).

  • Inerting: Seal the flask, remove from the glovebox, and connect to an inert gas line.

  • Solvent & Reagent Addition: Add anhydrous toluene (or dioxane), followed by the amine.

    • Causality Note: NaOtBu is highly reactive and hygroscopic; ensuring anhydrous and anaerobic conditions is paramount to prevent catalyst decomposition and base quenching, which would halt the catalytic cycle.

  • Reaction: Heat the mixture to 90-110 °C. The reaction may require 4-24 hours. Monitor progress carefully by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or preparative HPLC.

Experimental Protocol: N5-Position Functionalization

The pyrrole N-H can be functionalized at any stage of the synthesis, though it is often performed on an intermediate or as a final step.

Protocol 5.1: N5-Sulfonylation or N5-Alkylation

Principle: This is a standard nucleophilic substitution reaction. A strong, non-nucleophilic base deprotonates the pyrrole nitrogen to form a potent nucleophile, which then attacks an electrophile (e.g., a sulfonyl chloride or alkyl halide).

Reagents & Equipment
Reagents Pyrrolo[2,3-b]pyrazine substrate (1.0 equiv)
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2-1.5 equiv)
Alkyl Halide (e.g., MeI) or Sulfonyl Chloride (e.g., PhSO₂Cl) (1.1-1.3 equiv)
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (Anhydrous)
Equipment Round-bottom flask with a nitrogen inlet, magnetic stirrer, ice bath, syringe, rotary evaporator, column chromatography system.

Step-by-Step Methodology:

  • Setup: To a flame-dried, nitrogen-flushed flask, add the pyrrolo[2,3-b]pyrazine substrate and anhydrous DMF (or THF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add the NaH portion-wise.

    • Safety Note: NaH reacts violently with water, releasing flammable hydrogen gas. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. The formation of the sodium salt may be observed.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the electrophile (alkyl halide or sulfonyl chloride) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC or LC-MS (typically 1-4 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for the regioselective derivatization of the this compound scaffold.

PositionReaction TypeTypical Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
C7 Suzuki-MiyauraArylboronic AcidPd(dppf)Cl₂K₂CO₃ / Cs₂CO₃Dioxane/H₂O80-10065-95%
C7 SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuITEA / DIPEATHF / DMF25-6070-98%
C2 Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene / Dioxane90-11050-85%
N5 AlkylationAlkyl HalideNoneNaHDMF / THF0-2580-99%
N5 SulfonylationSulfonyl ChlorideNoneNaHDMF / THF0-2575-95%

Characterization and Validation

Successful synthesis of derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the incorporation of new structural motifs. For example, C7-arylation will result in new aromatic proton signals and a more complex aromatic carbon region.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the synthesized compound, thereby validating its elemental composition.[17]

  • Chromatography: TLC and LC-MS are used for reaction monitoring and purity assessment of the final compounds.

Below is a workflow diagram for a typical multi-step synthesis and characterization process.

G start Start: 2-Chloro-7-iodo-5H- pyrrolo[2,3-b]pyrazine step1 Step 1: C7-Suzuki Coupling (Protocol 3.1) start->step1 step2 Step 2: N5-Alkylation (Protocol 5.1) step1->step2 step3 Step 3: C2-Amination (Protocol 4.1) step2->step3 purify Final Purification (Column Chromatography / HPLC) step3->purify analyze Characterization (NMR, HRMS) purify->analyze

Caption: A sequential workflow for trisubstituted pyrrolopyrazine synthesis.

References

  • Yao, Y., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Chtchigrovsky, M., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]
  • Wikipedia.
  • Luo, Y., et al. (2016).
  • Wei, P., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Wei, P., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link]
  • Al-Masum, M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
  • Tuba, R., et al. (2015). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
  • Allschoolabs. This compound. [Link]
  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. [Link]
  • Senthamarai, T., et al. (2018).
  • Feoktistova, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]
  • Gandeepan, P., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. National Institutes of Health (NIH). [Link]
  • CP Lab Safety. 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity. [Link]
  • Bellina, F., & Rossi, R. (2010). Regioselective (site-selective) functionalization of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Semantic Scholar. [Link]
  • Google Patents. Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d)
  • Wei, P., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]
  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. [Link]
  • E. V. Dolgaya, et al. (2014).
  • Wei, P., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]
  • Wei, P., et al. (2019).
  • Zheng, X., et al. (2022).
  • Gunes, H., & Capan, G. (2019). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Application Notes and Protocols for the Strategic Use of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Dihalogenated Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, enabling strong binding to the hinge region of various kinase ATP-binding sites.[3] This scaffold has been successfully utilized in the development of inhibitors for critical cancer and inflammation targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[1][4][5]

The dihalogenated derivative, 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine , represents a particularly powerful and versatile starting material for the construction of kinase inhibitor libraries. The differential reactivity of the iodine and chlorine substituents provides a strategic handle for sequential, site-selective functionalization through modern cross-coupling chemistry. This allows for the systematic and independent introduction of diverse chemical moieties at two key vectors, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth overview of the properties of this key intermediate and detailed protocols for its application in the synthesis of kinase inhibitors, grounded in established chemical principles.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is fundamental to its effective use. The key physicochemical data for this compound are summarized below. For synthetic applications, particularly in cross-coupling reactions, it is often advantageous to use an N-protected derivative to enhance solubility and prevent potential side reactions at the pyrrole nitrogen.

PropertyValueSource
Chemical Name This compoundChemBK
CAS Number 889447-20-5ChemBK
Molecular Formula C₆H₃ClIN₃ChemBK
Molecular Weight 279.47 g/mol ChemBK
Predicted Density 2.284 ± 0.06 g/cm³ChemBK

Strategic Synthesis: Harnessing Differential Halogen Reactivity

The synthetic utility of this compound lies in the significant difference in reactivity between the C-I bond at position 7 and the C-Cl bond at position 2 in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles. This allows for selective functionalization at the C7 position under milder conditions, leaving the C2-chloro group intact for a subsequent, more forcing coupling reaction.

This stepwise approach is critical for building molecular complexity and systematically probing the SAR of the inhibitor. Typically, the C7 position is functionalized first to introduce groups that occupy the solvent-exposed region of the ATP binding pocket, while the C2 position can be modified to target interactions deeper within the active site or to modulate physicochemical properties.

G cluster_0 Stepwise Functionalization Strategy A This compound (Starting Material) B Step 1: C7 Functionalization (e.g., Sonogashira or Suzuki Coupling) - Milder Conditions - High Selectivity for C-I bond A->B Pd(0) catalyst, ligand, base C 2-Chloro-7-aryl/alkynyl-5H-pyrrolo[2,3-b]pyrazine (Intermediate) B->C D Step 2: C2 Functionalization (e.g., Buchwald-Hartwig Amination) - More Forcing Conditions - Targets C-Cl bond C->D Pd(0) catalyst, ligand, strong base E Final Kinase Inhibitor Candidate D->E

Caption: Logical workflow for the stepwise functionalization of the dihalogenated scaffold.

Protocol 1: Selective C7-Alkynylation via Sonogashira Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, ideal for introducing terminal alkynes at the C7 position.[6] This moiety can serve as a key pharmacophore or as a handle for further chemistry, such as click reactions. The higher reactivity of the C-I bond allows this reaction to proceed selectively at room temperature.

Rationale: This protocol employs a standard palladium/copper co-catalyzed system. The use of Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is well-established for coupling aryl iodides. An amine base, typically triethylamine or diisopropylethylamine, is used to neutralize the HX byproduct and facilitate the catalytic cycle. The reaction is performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

  • N-Protection (Recommended): To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield N-tosyl-2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the N-tosyl protected starting material (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by triethylamine (Et₃N, 3.0 eq).

  • Alkyne Addition: Add the desired terminal alkyne (1.2 eq) dropwise to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-7-alkynyl-5-(tosyl)-5H-pyrrolo[2,3-b]pyrazine.

Protocol 2: C2-Amination via Buchwald-Hartwig Amination

Following successful functionalization at C7, the remaining chloro-substituent at C2 can be displaced with a primary or secondary amine using the Buchwald-Hartwig amination.[7][8] This reaction is crucial for installing moieties that often form key hydrogen bond interactions with the kinase hinge region.

Rationale: The C-Cl bond is less reactive than the C-I bond and typically requires more forcing conditions for amination. This protocol utilizes a palladium precatalyst with a sterically hindered biaryl phosphine ligand (e.g., XPhos or RuPhos), which is highly effective for coupling unactivated aryl chlorides.[9] A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the deprotonation of the amine and the subsequent catalytic steps.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the 2-chloro-7-alkynyl/aryl-5-(tosyl)-5H-pyrrolo[2,3-b]pyrazine intermediate from Protocol 1 (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst such as XPhos Pd G3 (0.02-0.05 eq), and the XPhos ligand (0.04-0.1 eq).

  • Base and Solvent Addition: Add sodium tert-butoxide (NaOtBu, 1.5-2.0 eq) and an anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the fully substituted pyrrolo[2,3-b]pyrazine derivative.

  • Deprotection (if necessary): The N-tosyl protecting group can be removed under basic conditions (e.g., NaOH or KOH in MeOH/H₂O) or using other standard methods to yield the final N-H free kinase inhibitor.

Illustrative Kinase Target Application: FGFR Signaling

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have shown significant promise as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[1][3] Aberrant FGFR signaling is a known driver in various cancers. The general binding mode involves the pyrazine nitrogen forming a critical hydrogen bond with the kinase hinge region, while substituents at C2 and C7 probe different pockets within the ATP-binding site.

G cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K PI3K-AKT Pathway FGFR->PI3K PLCg PLCγ Pathway FGFR->PLCg Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling cascade by a pyrrolo[2,3-b]pyrazine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded valuable SAR data for various kinase targets. The table below summarizes general trends observed in the literature.

PositionModification TypeGeneral Impact on ActivityTarget Examples
C7 Small to medium-sized aryl or heteroaryl groups (via Suzuki)Often probes the solvent-front region. Can significantly impact selectivity and potency.FGFR, JAK[1][4]
C7 Alkynyl groups (via Sonogashira)Can extend into hydrophobic pockets or serve as vectors for further modification.FGFR, JAK[4]
C2 Small, cyclic, or acyclic amines (via Buchwald-Hartwig)Crucial for establishing hydrogen bonds with the kinase hinge region. Directly impacts core binding affinity.FGFR, JAK[1][4]
N5 Hydrogen (unsubstituted)Acts as a hydrogen bond donor, often interacting with the hinge backbone.FGFR[3]
N5 Alkylation or AcylationCan be used to block the H-bond donor site, modulate solubility, or probe for additional interactions.General Kinase Inhibitors

Conclusion

This compound is a high-value, strategically designed starting material for the efficient development of kinase inhibitors. Its differentially reactive halogen atoms permit a controlled, stepwise synthetic approach to elaborate the core scaffold in two distinct directions. By leveraging selective Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions, researchers can rapidly generate diverse libraries of compounds to probe the complex SAR of kinase targets, accelerating the discovery of novel therapeutics for cancer and inflammatory diseases.

References

  • Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Molecules, 2018. URL:[Link]
  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. URL:[Link]
  • Title: this compound Source: ChemBK URL:[Link]
  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: Molecules, 2017. URL:[Link]
  • Title: Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2022. URL:[Link]
  • Source: Google Patents (WO2010083283A3)
  • Source: Google Patents (WO2007012953A2)
  • Title: Buchwald–Hartwig amin
  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: The Journal of Organic Chemistry, 2008. URL:[Link]
  • Title: Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
  • Title: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Title: Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
  • Title: Recent Advances in Sonogashira Reactions Source: ResearchG

Sources

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry and drug development, forming the foundation of numerous biologically active molecules, including potent kinase inhibitors. The targeted functionalization of this core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The dihalogenated derivative, 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, is a particularly valuable building block, offering two distinct handles for sequential cross-coupling reactions.

This application note provides a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling reaction of this compound. We will delve into a detailed protocol, the underlying mechanistic principles that govern the reaction's selectivity, and expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

The Strategic Advantage of Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] In the case of this compound, the significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds allows for a highly regioselective coupling. The C-I bond is substantially more susceptible to oxidative addition to the palladium(0) catalyst than the more stable C-Cl bond.[3][4] This differential reactivity enables the selective functionalization at the C7 position, leaving the C2 chloro substituent intact for subsequent transformations. This stepwise approach is a powerful strategy for the divergent synthesis of complex molecular libraries.

A competition experiment between a chloro-iodide and a dichloride quinoline derivative demonstrated that the chloro-iodide was consumed exclusively, highlighting the high regioselectivity achievable.[3] While the oxidative addition to the aryl iodide is rapid and irreversible, the overall reaction rate might be influenced by the subsequent transmetalation step.[3]

Detailed Experimental Protocol

This protocol outlines a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to ensure effective stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The optimal temperature will depend on the specific catalyst and substrates used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-7-aryl-5H-pyrrolo[2,3-b]pyrazine.

Key Experimental Considerations and Causality
  • Choice of Catalyst: For challenging couplings involving heteroaryl chlorides, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Nolan ligands) can be highly effective.[5][6][7] These ligands promote the oxidative addition to the less reactive C-Cl bond if a second coupling is desired, but for regioselectivity at the iodo-position, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[8]

  • The Role of the Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle.[2][9][10][11] The choice of base can influence the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed.[12]

  • Solvent System: A mixture of an organic solvent and water is typically used. Water can play a beneficial role in dissolving the inorganic base and promoting the formation of the active catalytic species.

  • Pyrrole N-H Reactivity: The pyrrole nitrogen in the 5H-pyrrolo[2,3-b]pyrazine core possesses a proton that can be acidic. In some cases, dehalogenation of bromopyrroles has been observed as a side reaction, which can be suppressed by N-protection.[13] While the N-H of the pyrrolopyrazine is less acidic than a simple pyrrole, for sensitive substrates or under harsh conditions, N-protection (e.g., with a SEM or Boc group) might be considered, although the Boc group can be unstable under some Suzuki conditions.[13][14]

Data Presentation: Summary of Reaction Parameters

ParameterRecommended Starting ConditionsRationale
Substrate This compoundDifferentiated reactivity of C-I and C-Cl bonds allows for regioselective coupling.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting halide.
Catalyst Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)Effective for coupling with aryl iodides.
Base K₂CO₃ (2.5 equivalents) or Cs₂CO₃ (2.5 equivalents)Promotes formation of the active boronate species.[9][11]
Solvent 1,4-Dioxane/Water (4:1) or DME/Water (4:1)Common solvent system for Suzuki couplings.
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and potential side reactions.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Add Anhydrous Solvent B->C D Heat to 80-100 °C with vigorous stirring C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F Upon Completion G Aqueous Work-up: Dilute with Ethyl Acetate, wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Isolated Product: 2-Chloro-7-aryl-5H-pyrrolo[2,3-b]pyrazine

Caption: Experimental workflow for the regioselective Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_boron Boronic Acid Activation A Pd(0)L_n Active Catalyst B Oxidative Addition C Ar-Pd(II)L_n-I (Ar = Pyrrolopyrazine) A->C Ar-I D Transmetalation E Ar-Pd(II)L_n-Ar' (Ar' = Aryl from Boronic Acid) C->E [Ar'B(OH)_3]^- E->A F Reductive Elimination G Ar-Ar' Coupled Product F->G H Ar'B(OH)_2 + Base -> [Ar'B(OH)_3]^-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[12]

Troubleshooting and Further Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. More electron-rich and bulky ligands can sometimes improve catalytic activity.[5][6] Increasing the temperature or reaction time may also be beneficial. Ensure the reagents and solvents are of high purity and the reaction is conducted under strictly inert conditions.

  • Formation of Side Products: The primary side product to monitor for is the homocoupling of the boronic acid. This can be minimized by ensuring a truly oxygen-free environment. Dehalogenation of the starting material can also occur, particularly at higher temperatures. If this is problematic, consider milder reaction conditions or N-protection.

  • Incomplete Conversion: If the starting material is not fully consumed, an increase in the catalyst loading or a change to a more active catalyst system may be necessary. The activity of the boronic acid should also be considered, as some boronic acids are prone to decomposition.

By following this detailed protocol and considering the key scientific principles, researchers can effectively utilize the regioselective Suzuki-Miyaura coupling of this compound as a powerful tool in the synthesis of novel compounds for drug discovery and development.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. Canadian Science Publishing. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. [Link]
  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloro... Ingenta Connect. [Link]
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Which conditions are favorable for the efficient Suzuki coupling?
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-. 1PlusChem LLC. [Link]
  • This compound - 97%, high purity , CAS No.889447-20-5. Allschoolabs. [Link]
  • 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity, C25H17ClIN3, 500 mg. CP Lab Safety. [Link]
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

Sources

The Strategic Utility of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in Fragment-Based Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS) which surveys large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds, or "fragments," for weak but highly efficient binding to a biological target.[1] The core principle of FBDD lies in the idea that the vast chemical space of potential drug-like molecules can be more effectively sampled by exploring the much smaller and more manageable chemical space of fragments.[2]

Once a fragment hit is identified and its binding mode is characterized, typically through biophysical methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, a process of rational, structure-guided growth is initiated.[3] This "fragment evolution" allows medicinal chemists to build upon the initial fragment, adding functionality to occupy adjacent pockets and forge new interactions, thereby systematically increasing potency and selectivity.[3] This approach often yields lead compounds with superior physicochemical properties and a more profound understanding of the structure-activity relationship (SAR).

Within this strategic framework, the selection of the initial fragment library is of paramount importance. Privileged scaffolds, those that are known to interact with certain classes of biological targets, are of particular interest. The 5H-pyrrolo[2,3-b]pyrazine core is one such scaffold, recognized for its role in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[4][5] The subject of this guide, 2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine , represents a highly versatile and strategically functionalized fragment derived from this core. Its distinct substitution pattern offers two orthogonal points for chemical elaboration, making it an ideal starting point for the rapid generation of diverse compound libraries.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical application of this key fragment. We will delve into its physicochemical properties, provide detailed, field-tested protocols for its chemical modification via modern cross-coupling reactions, and outline a robust method for evaluating the biological activity of its derivatives.

Physicochemical Properties and Handling

The this compound fragment is a solid at room temperature. For practical synthetic applications, it is most commonly utilized with a protecting group on the pyrrole nitrogen to enhance solubility and prevent unwanted side reactions during metal-catalyzed coupling. The triisopropylsilyl (TIPS) protected variant, 2-chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine , is commercially available and serves as the primary starting material for the protocols described herein.

PropertyValueSource
Molecular Formula (unprotected) C₆H₃ClIN₃[6]
Molecular Weight (unprotected) 279.47 g/mol [6]
CAS Number (unprotected) 889447-20-5[6]
Molecular Formula (TIPS-protected) C₁₅H₂₃ClIN₃Si[7]
Molecular Weight (TIPS-protected) 435.81 g/mol [7]
CAS Number (TIPS-protected) 1184852-48-9[7]
Appearance SolidN/A
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[8]

Safety Precautions: As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Fragment Elaboration Strategies: A Workflow

The strategic value of this compound lies in the differential reactivity of its two halogen substituents. The iodine at the C7 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the chlorine at the C2 position. This allows for selective functionalization at the C7 position. Subsequently, the less reactive C2-chloro group can be targeted for a different class of cross-coupling reactions, like the Buchwald-Hartwig amination. This sequential, regioselective functionalization provides a powerful and modular approach to building molecular complexity.

Figure 1: A typical workflow for the elaboration of the this compound fragment.

Protocols for Chemical Synthesis

The following protocols are designed to be self-validating, providing not just the steps but the scientific rationale behind them. These are based on established methodologies for similar heterocyclic systems and should be adapted and optimized for specific substrates.[9][10][11][12]

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol details the selective palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the more reactive C7-iodo position.[9] The use of a suitable palladium catalyst and ligand system is critical for achieving high yields and selectivity.[13]

Principle: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine, the arylboronic acid, and the base.

    • Rationale: Using oven-dried glassware and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst and the degradation of reagents.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up: Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C7-arylated product.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This protocol describes the amination of the less reactive C2-chloro position on the C7-arylated intermediate. This reaction class is highly effective for forming carbon-nitrogen bonds.[12]

Principle: The Buchwald-Hartwig amination also proceeds via a palladium catalytic cycle. The key steps are the oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-arylated product.[14]

Materials:

  • C7-arylated-2-chloro-5-(TIPS)-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

    • Rationale: The catalyst system, particularly the electron-rich phosphine ligands and the strong base, are sensitive to air and moisture. A glovebox provides the most robust inert environment.

  • Addition of Reagents: Add the C7-arylated starting material and the amine to the reaction vessel, followed by the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Perform an aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography.

Protocol 3: TIPS Group Deprotection

The final step in the synthesis is the removal of the TIPS protecting group to reveal the N-H of the pyrrole ring, which is often important for biological activity (e.g., as a hydrogen bond donor).

Principle: The silicon-nitrogen bond of the TIPS-protected pyrrole is labile under fluoride ion-mediated or acidic conditions. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation.[15]

Materials:

  • TIPS-protected final compound (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the TIPS-protected compound in anhydrous THF in a round-bottom flask at room temperature.

  • Reagent Addition: Add the TBAF solution dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the deprotected final compound by flash column chromatography or recrystallization.

Protocol for Biological Evaluation: Kinase Inhibition Assay

Given the prevalence of the 5H-pyrrolo[2,3-b]pyrazine scaffold in kinase inhibitors, a common and robust method for evaluating the biological activity of the synthesized compounds is a kinase inhibition assay.[16][17] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][18][19]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then quantified in a luciferase/luciferin reaction. The resulting luminescent signal is inversely proportional to the inhibitory activity of the test compound.

Figure 3: Workflow of the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a master mix of the kinase and its substrate in the appropriate kinase reaction buffer. b. Add the kinase/substrate mixture to the wells containing the compounds. c. Prepare an ATP solution in the kinase reaction buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5 µL. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • First Detection Step: a. Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • Second Detection Step: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for light generation. b. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. b. Calculate the percent inhibition for each compound concentration. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound fragment is a testament to the power of strategic molecular design in fragment-based drug discovery. Its pre-installed, differentially reactive handles provide a direct and modular route for the rapid exploration of chemical space around a privileged heterocyclic core. The protocols detailed in this guide offer a robust starting point for the synthesis and evaluation of novel compounds derived from this fragment. By leveraging the principles of FBDD and the synthetic versatility of this building block, researchers are well-equipped to develop potent and selective inhibitors for a range of biological targets, particularly within the kinome, thereby accelerating the journey from fragment hit to clinical candidate.

References

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.
  • This citation was not used in the final response.
  • Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 548.
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(9), 1635–1655.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Liu, G., Hsieh, Y., & Hwu, J. R. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(7), 12644–12660.
  • Abedi, V., & Buchwald, S. L. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
  • Cee, V. J., et al. (2009). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 131(25), 8754–8755.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • MolPort. (n.d.). 2-chloro-7-iodo-5-[tris(propan-2-yl)silyl]-5H-pyrrolo[2,3-b]pyrazine.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Asachenko, A. F., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999.
  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream.
  • 1PlusChem LLC. (n.d.). 889447-20-5 | 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-.
  • This citation was not used in the final response.
  • Iida, D., et al. (2018). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 14, 2854–2859.
  • This citation was not used in the final response.

Sources

Application Notes and Protocols for 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyrrolopyrazine Scaffold

In the landscape of modern medicinal chemistry, the 5H-pyrrolo[2,3-b]pyrazine core is a recognized privileged scaffold, particularly for the development of kinase inhibitors.[1] Its structural resemblance to purine allows it to function as a potent hinge-binding motif, a critical interaction in the ATP-binding pocket of many kinases. The subject of this guide, 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (IUPAC Name: this compound), represents a highly strategic starting material for the synthesis of diverse compound libraries targeting this important enzyme class.

The true synthetic power of this molecule lies in its dihalogenated nature. The presence of both a chloro and an iodo substituent at electronically distinct positions (C2 and C7) provides medicinal chemists with an exceptional tool for controlled, sequential, and regioselective diversification through palladium-catalyzed cross-coupling reactions. This allows for the systematic and independent introduction of various substituents to probe the structure-activity relationship (SAR) around the core scaffold, a fundamental practice in drug discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the application of this compound but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Core Application: A Building Block for Kinase Inhibitors

The primary application of this compound is as a foundational building block for potent and selective kinase inhibitors. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the development of inhibitors for several kinase families, most notably Fibroblast Growth Factor Receptors (FGFRs).[2][3] Aberrant FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention.[2]

The general strategy involves using the two halogen atoms as orthogonal synthetic handles to introduce different chemical moieties that can interact with specific regions of the kinase active site.

The Principle of Chemoselective Cross-Coupling

The synthetic utility of this compound hinges on the differential reactivity of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Cl bond. This fundamental difference allows for the selective oxidative addition of a Pd(0) catalyst to the C-I bond under milder reaction conditions, leaving the C-Cl bond intact for a subsequent, typically more forcing, coupling reaction.

This chemoselectivity is the cornerstone of a modular approach to building complex molecules, as illustrated below.

G cluster_0 Synthetic Strategy A This compound B Step 1: Selective Coupling at C7 (Iodo) (e.g., Sonogashira, Suzuki) A->B Mild Pd(0) catalyst Low Temperature C 2-Chloro-7-substituted Intermediate B->C D Step 2: Coupling at C2 (Chloro) (e.g., Suzuki, Buchwald-Hartwig) C->D More forcing conditions Higher Temperature Different Catalyst/Ligand E 2,7-Disubstituted Final Product D->E

Caption: Chemoselective functionalization workflow.

Application Protocol I: Selective Sonogashira Coupling at the C7-Position

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, ideal for introducing alkynyl moieties. These linear and rigid linkers are often used to probe deep hydrophobic pockets in enzyme active sites or to serve as handles for further chemical modification (e.g., click chemistry). The higher reactivity of the C-I bond allows for a clean and selective Sonogashira coupling at the C7 position.

Rationale for Experimental Conditions:
  • Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne, increasing the reaction rate under mild conditions.[4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves as the reaction solvent and neutralizes the hydrogen halide (HI) generated during the catalytic cycle, preventing catalyst deactivation.[4]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and ensure high yields.

Detailed Step-by-Step Protocol:
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (approx. 0.1 M concentration relative to the substrate). Stir the suspension for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Filter the organic solution through a pad of celite to remove insoluble salts. Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-7-alkynyl-5H-pyrrolo[2,3-b]pyrazine.

Application Protocol II: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups. This protocol can be tuned to be selective for either the C7 or C2 position.

Part A: Selective Coupling at the C7-Position

By leveraging the higher reactivity of the C-I bond, a Suzuki coupling can be performed selectively at C7 under relatively mild conditions.

  • Catalyst/Ligand: A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand is effective. The choice of ligand can be critical for efficiency.[5]

  • Base: An aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used to facilitate the crucial transmetalation step of the boronic acid to the palladium center.

  • Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is common, allowing both the organic-soluble reactants and the water-soluble base to interact.

  • Preparation: In a round-bottom flask, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.3 equiv.), and an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), to the flask.

  • Inerting: Bubble Argon or Nitrogen gas through the stirred mixture for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography to isolate the 2-chloro-7-aryl-5H-pyrrolo[2,3-b]pyrazine.

Part B: Coupling at the C2-Position (from a C7-substituted intermediate)

Once the C7 position is functionalized, the remaining chloro group at C2 can be targeted for a second Suzuki coupling, typically requiring more forcing conditions.

  • Catalyst/Ligand: For the less reactive C-Cl bond, a more active catalyst system is often required. This usually involves bulky, electron-rich phosphine ligands like XPhos or SPhos, often used with a palladium source like Pd₂(dba)₃ or as pre-formed "G2" or "G3" precatalysts. These ligands promote the difficult oxidative addition step at the C-Cl bond.[5]

  • Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often necessary to achieve efficient transmetalation.

  • Temperature: Higher reaction temperatures (e.g., >100 °C) are typically needed to drive the reaction to completion.

  • Preparation: In a microwave vial or sealed tube, add the 2-chloro-7-substituted-5H-pyrrolo[2,3-b]pyrazine intermediate (1.0 equiv.), the second aryl/heteroaryl boronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G2, 0.05 equiv.), and the ligand (e.g., XPhos, 0.10 equiv.).

  • Inerting: Seal the vessel and purge thoroughly with Argon or Nitrogen.

  • Solvent Addition: Add anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Reaction: Heat the reaction mixture to 110-120 °C (conventional heating or microwave irradiation). Monitor for consumption of the starting material.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the C7-selective Suzuki protocol.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L₂ B->C D Transmetalation C->D E Ar-Pd(II)-R L₂ D->E F Reductive Elimination E->F F->A I Ar-R (Product) F->I G Ar-X (Pyrrolopyrazine) G->B H R-B(OH)₂ (Boronic Acid) H->D J Base J->D

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application Protocol III: Buchwald-Hartwig Amination at the C2-Position

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines. This is a common final step in the synthesis of kinase inhibitors, where an amino group often serves as a key hydrogen bond donor or acceptor. This reaction is typically performed on the C2-chloro position after the C7 position has been elaborated.

Rationale for Experimental Conditions:
  • Catalyst/Ligand: Similar to the C2-Suzuki coupling, highly active catalyst systems with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos, XPhos) are required to efficiently couple the electron-rich pyrrolopyrazine core with amines.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine and facilitating the catalytic cycle without competing in nucleophilic attack.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalyst.

Detailed Step-by-Step Protocol:
  • Preparation: In a glovebox or under a stream of inert gas, add the 2-chloro-7-substituted-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G2, 0.02 equiv.), the ligand (e.g., RuPhos, 0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.) to a dry Schlenk tube.

  • Inerting: Seal the tube and ensure the inert atmosphere is maintained.

  • Reagent Addition: Add anhydrous, degassed toluene. Then, add the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final 2-amino-7-substituted-5H-pyrrolo[2,3-b]pyrazine derivative.

Data Presentation: Biological Activity of Derived Compounds

The utility of this compound is best demonstrated by the potent biological activity of the molecules synthesized from it. The following table summarizes the inhibitory activity of several 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR kinases, as reported in the scientific literature.

Compound IDScaffold ModificationFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
Compound 11 7-alkynyl, 2-acrylamide< 10< 100< 100< 10[6]
Compound 12 7-alkynyl, 2-acrylamide< 100< 500< 100< 100[6]
Compound 13 7-alkynyl, 2-acrylamide< 100< 500< 100< 100[6]
Compound 14 7-alkynyl, 2-acrylamide< 100< 500< 100< 100[6]
Compound 13 (Xiong et al.) 3-pyrazolyl, 5-sulfonyl1.9---[2]
Compound 29 (Xiong et al.) 3-pyrazolyl, 5-sulfonyl3.0---[2]

Note: The compound numbering is taken directly from the cited references. The core scaffold is 5H-pyrrolo[2,3-b]pyrazine.

Conclusion and Future Outlook

This compound is a quintessential example of a modern medicinal chemistry building block. Its design enables a logical and efficient exploration of chemical space around a biologically validated scaffold. The predictable chemoselectivity of its C-I and C-Cl bonds under various palladium-catalyzed cross-coupling conditions allows for the rapid generation of diverse and complex molecules. The protocols detailed herein provide a robust foundation for chemists to leverage this versatile reagent in their drug discovery programs, particularly in the continued pursuit of novel and effective kinase inhibitors.

References

  • Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703.
  • Al-Blewi, F. F., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(3), 209-225.
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 26(3), 1817-1842.
  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Google Patents. (n.d.). US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703.

Sources

Application Notes and Protocols for the N-Alkylation of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyrrolo[2,3-b]pyrazines

The 2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine scaffold is a highly functionalized heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is a recognized "privileged scaffold," appearing in numerous biologically active molecules and approved drugs.[1] Its purine-like structure allows it to mimic endogenous nucleobases, making it a valuable building block for designing kinase inhibitors, antiviral agents, and other targeted therapeutics.

The strategic placement of three distinct reactive sites—the nucleophilic pyrrole nitrogen (N-5), and the electrophilic centers at the chloro- and iodo-substituted carbons—offers a versatile platform for molecular elaboration. Specifically, N-alkylation at the 5-position is a critical step in modifying the scaffold's steric and electronic properties. This modification directly influences the compound's solubility, membrane permeability, and binding interactions with biological targets, making the development of robust N-alkylation protocols a key objective in drug discovery programs.

This guide provides a comprehensive experimental procedure for the efficient N-alkylation of this compound, grounded in established principles of heterocyclic chemistry. We will delve into the mechanistic rationale behind the chosen conditions and provide a detailed, step-by-step protocol suitable for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale: A Base-Mediated SN2 Approach

The N-alkylation of this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The pyrrole N-H proton is weakly acidic and requires deprotonation by a suitable base to form a potent nucleophile, the corresponding anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the new N-C bond.

Key Reaction Components and Their Roles:
  • Substrate (this compound): The starting heterocycle with the N-H bond to be alkylated. The electron-withdrawing nature of the pyrazine ring and the halogen substituents enhances the acidity of the pyrrole N-H, facilitating its deprotonation.

  • Base: A crucial component for generating the nucleophilic pyrrole anion. An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the pyrrole nitrogen but generally not so strong as to cause unwanted side reactions. Its heterogeneous nature in many organic solvents can be advantageous for simplifying workup.[2]

  • Alkylating Agent: Typically an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide). The reactivity follows the order I > Br > Cl for the leaving group. Primary and benzylic halides are excellent electrophiles for this reaction.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the organic substrate and the anionic intermediate, thereby accelerating the SN2 reaction rate. They do not possess acidic protons that could quench the pyrrole anion.[3]

N-Alkylation_Mechanism sub Pyrrolo[2,3-b]pyrazine (N-H) anion Pyrrole Anion (N⁻) sub->anion Deprotonation base Base (e.g., K₂CO₃) base->anion product N-Alkylated Product (N-R) anion->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product byproduct HX + Base Adduct

Caption: General mechanism for the base-mediated N-alkylation.

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound with a representative alkyl halide. The reaction conditions can be adapted for various alkylating agents.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for a 1 mmol scale)Role
This compound889447-20-5279.44279.4 mg (1.0 mmol, 1.0 eq)Substrate
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.9475 µL (1.2 mmol, 1.2 eq)Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21276.4 mg (2.0 mmol, 2.0 eq)Base
N,N-Dimethylformamide (DMF), anhydrous68-12-273.095 - 10 mLSolvent
Ethyl Acetate (EtOAc)141-78-688.11For workup and chromatographyExtraction Solvent
Brine (Saturated aqueous NaCl solution)N/AN/AFor workupWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6142.04As neededDrying Agent
Silica Gel (for column chromatography)7631-86-960.08As neededStationary Phase
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (to make a ~0.1-0.2 M solution).

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.

    • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture via syringe. Caution: Some alkylating agents are volatile and toxic. Handle in a well-ventilated fume hood.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • To check by TLC, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against a spot of the starting material. A typical eluent system is a mixture of hexane and ethyl acetate. The product should have a higher Rf value than the starting material.

    • The reaction is typically complete within 2-16 hours, depending on the reactivity of the alkyl halide. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Workup:

    • Once the reaction is complete, quench the mixture by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash them with water, followed by brine, to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified N-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow start Start setup 1. Reaction Setup (Substrate, Base, Solvent) start->setup add_reagent 2. Add Alkylating Agent setup->add_reagent monitor 3. Monitor Reaction (TLC / LC-MS) add_reagent->monitor workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, gentle heating (40-60 °C) can be beneficial. Ensure that the reagents and solvent are anhydrous, as water can hydrolyze the alkylating agent and hinder the deprotonation step. Using a stronger base like sodium hydride (NaH) can be considered, but requires more stringent anhydrous conditions.

  • Formation of Byproducts: Over-alkylation is generally not an issue for this substrate as there are no other readily alkylatable nitrogens. However, if the alkylating agent is sensitive to the base, side reactions may occur. In such cases, using a milder base or lower temperatures might be necessary.

  • Difficult Purification: The residual DMF can sometimes be challenging to remove completely. Thorough washing of the organic layer with water and brine during workup is critical. If the product is highly polar, alternative purification techniques like reverse-phase chromatography may be required.

Conclusion

The N-alkylation of this compound is a fundamental transformation that opens the door to a wide array of novel derivatives for drug discovery and development. The protocol described herein, utilizing potassium carbonate in DMF, provides a reliable and scalable method for this synthetic step. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can efficiently synthesize the desired N-alkylated products and advance their research programs.

References

  • Selective N7 Alkylation of 7-Azaindazoles.
  • Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides.Semantic Scholar.[Link]
  • Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols.Royal Society of Chemistry.[Link]
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.MDPI.[Link]
  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • 2,7-substituted octahydro-pyrrolo[1,2-a]pyrazine derivatives.
  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz

Sources

Application Note: 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine as a Strategic Intermediate for the Synthesis of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo trans-autophosphorylation of tyrosine residues within their intracellular kinase domains. This phosphorylation cascade triggers the activation of major downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular function.[1][3]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a wide range of human cancers, including urothelial, breast, gastric, and lung carcinomas.[2][4][5] This makes the FGFR family a compelling target for therapeutic intervention. Consequently, the development of small-molecule inhibitors that can selectively block the kinase activity of FGFRs is a major focus in modern oncology drug discovery.[1][6]

The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core for Kinase Inhibitors

The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a "privileged scaffold" in kinase inhibitor design. Its unique structure allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.[3] Several studies have demonstrated that this scaffold is particularly well-suited for targeting FGFRs, leading to the discovery of highly potent and selective inhibitors.[1][2][6][7] The strategic modification of this core at various positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Strategic Advantage of the 2-Chloro-7-iodo Intermediate

The 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a highly versatile and valuable intermediate for building libraries of FGFR inhibitors. The differential reactivity of the C-I and C-Cl bonds under palladium-catalyzed cross-coupling conditions is the key to its utility.

  • Orthogonal Reactivity: The carbon-iodine bond at the 7-position is significantly more reactive than the carbon-chlorine bond at the 2-position in reactions like the Suzuki-Miyaura coupling. This allows for selective, stepwise functionalization.

  • Vectorial Synthesis: Researchers can first introduce a specific moiety at the 7-position (e.g., via Suzuki coupling) while leaving the 2-chloro position intact. Subsequently, a different chemical group can be introduced at the 2-position using a second, distinct cross-coupling reaction. This stepwise approach is fundamental for systematically exploring the structure-activity relationship (SAR) and optimizing the inhibitor's properties. For instance, moieties that interact with the "back pocket" of the kinase can be installed at one position, while groups extending towards the solvent-exposed region can be installed at the other.[6]

This synthetic strategy provides a powerful platform for rapidly generating a diverse array of analogs for biological screening.

Synthetic Protocol: Sequential Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a 2,7-disubstituted-5H-pyrrolo[2,3-b]pyrazine derivative from the 2-chloro-7-iodo intermediate.

Experimental Workflow Diagram

G cluster_0 Step 1: Suzuki Coupling at C7-Iodo Position cluster_1 Step 2: Suzuki Coupling at C2-Chloro Position A 2-Chloro-7-iodo-5H- pyrrolo[2,3-b]pyrazine C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Dioxane/H2O, 80°C A->C B Aryl/Heteroaryl Boronic Acid (R1) B->C D Intermediate: 2-Chloro-7-(R1)-5H- pyrrolo[2,3-b]pyrazine C->D F Pd Catalyst (e.g., SPhos-Pd-G2) Base (e.g., K3PO4) Dioxane/H2O, 100°C D->F D->F Purified Intermediate E Aryl/Heteroaryl Boronic Acid (R2) E->F G Final Product: 2-(R2)-7-(R1)-5H- pyrrolo[2,3-b]pyrazine (FGFR Inhibitor) F->G

Caption: Sequential Suzuki coupling workflow for FGFR inhibitor synthesis.

Materials and Reagents
  • This compound

  • R1-Boronic acid or pinacol ester (for C7 substitution)

  • R2-Boronic acid or pinacol ester (for C2 substitution)

  • Palladium catalyst for C-I coupling (e.g., Pd(dppf)Cl₂)

  • Palladium catalyst for C-Cl coupling (e.g., SPhos Pd G2, Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., 1,4-dioxane, DMF, Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (Silica gel for column chromatography)

Step-by-Step Procedure

Step 1: Selective Suzuki Coupling at the C7-Iodo Position

  • To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add the first boronic acid (R¹-B(OH)₂) (1.2 eq), potassium carbonate (K₂CO₃) (3.0 eq), and the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

    • Causality: The C-I bond is cleaved preferentially by the Pd(0) species at this lower temperature, leaving the more stable C-Cl bond intact. Pd(dppf)Cl₂ is an effective catalyst for this transformation.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-7-(R¹)-5H-pyrrolo[2,3-b]pyrazine intermediate.

Step 2: Suzuki Coupling at the C2-Chloro Position

  • To a reaction flask under an inert atmosphere, add the purified intermediate from Step 1 (1.0 eq).

  • Add the second boronic acid (R²-B(OH)₂) (1.5 eq), a stronger base such as potassium phosphate (K₃PO₄) (3.0 eq), and a more active palladium catalyst system suitable for C-Cl bond activation (e.g., SPhos Pd G2) (0.1 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir for 4-12 hours.

    • Causality: A more active catalytic system and higher thermal energy are required to achieve oxidative addition into the stronger C-Cl bond.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup similar to Step 1.

  • Purify the final compound by flash column chromatography, followed by recrystallization or preparative HPLC if necessary, to yield the target FGFR inhibitor.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application in Biological Assays: From Bench to Cell

Once synthesized, the novel compounds must be evaluated for their biological activity. A tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models, is standard practice.

FGFR Signaling Pathway and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer PLCg PLCγ FGFR->PLCg Autophosphorylation & Activation PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS FGF FGF Ligand FGF->FGFR Binding & Dimerization Gene Gene Expression (Proliferation, Survival) PLCg->Gene AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Gene MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Inhibitor FGFR Inhibitor (e.g., from Pyrrolopyrazine) Inhibitor->FGFR Blocks ATP Binding

Caption: FGFR signaling pathway and the mechanism of ATP-competitive inhibition.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., HTRF® Assay)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of an isolated FGFR kinase.[8]

  • Principle: A recombinant FGFR kinase phosphorylates a biotinylated peptide substrate. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore are added. Phosphorylation brings the donor (europium) and acceptor fluorophores into proximity, generating a FRET signal. Inhibitors prevent phosphorylation, leading to a decrease in the FRET signal.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then further dilute in assay buffer.

    • In a 384-well microplate, add the test compound, recombinant FGFR1, 2, or 3 enzyme, and the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-cryptate labeled antibody and XL665-conjugated streptavidin).

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

    • Calculate the signal ratio and plot the percent inhibition against the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.[9]

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on FGFR signaling.

  • Cell Line Selection: Choose a cancer cell line with a known FGFR alteration. Examples include:

    • SNU-16: Gastric cancer, FGFR2 amplification.[6][8]

    • KG-1: Acute myeloid leukemia, expresses an FGFR1 fusion protein.[8]

    • KMS-11: Multiple myeloma, FGFR3 translocation.[8][10]

  • Procedure:

    • Seed the selected cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (typically from 10 µM to 0.1 nM) for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and incubate according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Determine the GI₅₀ or IC₅₀ value by plotting viability against compound concentration.

Protocol 3: Target Engagement & Downstream Signaling (Western Blot)

This assay confirms that the compound inhibits the intended target (FGFR) and its downstream signaling pathway within the cell.

  • Procedure:

    • Seed FGFR-dependent cells (e.g., SNU-16) and grow to 70-80% confluency.

    • Starve the cells in a low-serum medium for several hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an appropriate ligand (e.g., FGF2) for 10-15 minutes to induce FGFR phosphorylation (Note: some cell lines with constitutive activation may not require stimulation).[8]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: A potent and specific inhibitor should show a dose-dependent decrease in the phosphorylation of FGFR and its downstream effectors (ERK, AKT) without affecting the total protein levels.

Data Presentation: Summarizing Inhibitor Potency

Data from these assays are typically summarized in a table to compare the potency and selectivity of newly synthesized compounds.

Compound IDR¹ GroupR² GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)SNU-16 Cell IC₅₀ (nM)
Lead-01 3,5-dimethoxyphenylN-methyl-imidazole3.05.24.115.7
Lead-02 3,5-dimethoxyphenylN-ethyl-imidazole1.52.82.08.9
Lead-03 2,6-difluoro-3,5-dimethoxyphenylN-ethyl-imidazole0.81.11.34.5
Control N/AN/A>10,000>10,000>10,000>10,000
Data is representative and adapted from published literature for illustrative purposes.[1][6]

Conclusion

The this compound intermediate is a cornerstone for the modern medicinal chemist working on FGFR-targeted therapies. Its capacity for selective, sequential functionalization via cross-coupling reactions provides a robust and efficient route to novel chemical entities. The protocols outlined herein provide a comprehensive framework for the synthesis and subsequent biological characterization of potent and selective FGFR inhibitors, from initial enzymatic screening to validation in cancer cell models. This integrated approach is essential for advancing promising lead compounds through the drug discovery pipeline.

References

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(11), 1935. [Link]
  • National Center for Biotechnology Information. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]
  • National Center for Biotechnology Information. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. [Link]
  • Xiong, B., et al. (2015). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Bioorganic & Medicinal Chemistry, 23(21), 6898-6910. [Link]
  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit.
  • National Center for Biotechnology Information. (2019).
  • Indigo Biosciences. (n.d.). Human FGFR1/2 Reporter Assay Kit. Indigo Biosciences. [Link]
  • National Center for Biotechnology Information. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. PubMed Central. [Link]
  • Health Research Authority. (n.d.). Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. Health Research Authority. [Link]
  • Google Patents. (n.d.). US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • National Center for Biotechnology Information. (n.d.). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PubMed Central. [Link]
  • Ahmed, M., et al. (2019). A time-resolved live cell imaging assay to identify small molecule inhibitors of FGF2 signaling. Ovid. [Link]
  • National Center for Biotechnology Information. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]
  • Google Patents. (n.d.). CN116615426A - FGFR inhibitors and methods of making and using the same.
  • ResearchGate. (2019). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling.
  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. PubMed. [Link]

Sources

Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine derivatives in cellular assays.

The 5H-pyrrolo[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structure is recognized as a "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[3] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), making them valuable tools for cancer research and therapeutic development.[3]

The specific derivative, this compound, serves as a versatile chemical starting point. The chloro and iodo substitutions provide reactive handles for further chemical modification (e.g., Suzuki or Buchwald-Hartwig cross-coupling reactions), allowing for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).

This guide provides a comprehensive overview and detailed protocols for a tiered cellular assay cascade designed to characterize the biological activity of novel this compound derivatives. The workflow progresses from initial broad-spectrum cytotoxicity screening to more detailed mechanistic assays, including analysis of apoptosis and cell cycle distribution.

Experimental Workflow: A Tiered Approach to Characterization

A logical, stepwise approach is crucial for efficiently characterizing novel compounds. The following workflow ensures that foundational data on cytotoxicity is gathered before committing resources to more complex mechanistic studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Integration A Compound Acquisition (this compound derivative) B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Cytotoxicity Screening (e.g., MTT or SRB Assay) B->C D Determine IC50 Values (Potency Assessment) C->D E Cellular Kinase Phosphorylation Assay (Western Blot / ELISA) D->E If potent (low µM IC50) F Apoptosis Analysis (Annexin V / PI Staining) D->F If potent G Cell Cycle Analysis (PI Staining & Flow Cytometry) D->G If potent H Integrated Data Analysis (Mechanism of Action Hypothesis) E->H F->H G->H G RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Inhibitor Pyrrolopyrazine Derivative Inhibitor->RTK Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation PI3K->Block Apoptosis Apoptosis Block->Apoptosis

Figure 2: Inhibition of a receptor tyrosine kinase by a pyrrolopyrazine derivative blocks downstream pro-survival pathways.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [4]During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [5]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. [6] Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with a medium containing serum. Combine with the floating cells from the supernatant, then pellet by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature. [4]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [6] * Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: Many kinase inhibitors cause cells to arrest at specific checkpoints in the cell cycle, such as G1/S or G2/M. [7]This can be measured by quantifying the cellular DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry can then be used to distinguish between cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. [8] Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound and vehicle control as described in the apoptosis protocol.

  • Cell Harvesting: Harvest adherent cells by trypsinization, pellet by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing PI to enter and stain the DNA.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use the fluorescence pulse width and area to exclude cell doublets and aggregates. A histogram of DNA content (PI fluorescence) will show distinct peaks for the G0/G1, S, and G2/M phases.

AssayKey OutputInterpretation
Apoptosis Percentage of Annexin V+/PI- and Annexin V+/PI+ cellsIncreased percentages indicate induction of apoptosis.
Cell Cycle Percentage of cells in G0/G1, S, and G2/M phasesAccumulation in a specific phase (e.g., G2/M) indicates cell cycle arrest.

Table 2: Summary of mechanistic assay outputs and their interpretation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic application of the cellular assays detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic studies of apoptosis and cell cycle progression—provides a robust framework for characterizing the biological activity of new derivatives. This tiered approach enables researchers to efficiently identify potent compounds and elucidate their mechanisms of action, accelerating the drug discovery and development process.

References

  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Boster Biological Technology.
  • Rugg-Gunn, P. J., et al. (2012). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC.
  • Cayman Chemical. (2021-03-08). Methods for Detecting Kinase Activity. Cayman Chemical.
  • ResearchGate. (2018-04-17). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry?.
  • Capri, M., & Barbieri, D. Analysis of Cell Cycle.
  • Reaction Biology. (2022-05-11).
  • International Journal of Pharmaceutical Research and Applications. (2025-09-20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • International Journal of Pharmaceutical Research and Applications. (2025-04-15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest.
  • BD Biosciences.
  • Thermo Fisher Scientific. Apoptosis Protocols. Thermo Fisher Scientific.
  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Zhang, C., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • Gucký, T., et al. (2015).

Sources

Topic: In Vitro Kinase Screening Protocol for Pyrrolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, field-proven protocol for the in vitro screening of pyrrolopyrazine-based compounds against protein kinases. Protein kinases are a critical class of enzymes and prominent drug targets; their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The pyrrolopyrazine scaffold is a privileged structure in medicinal chemistry, known for yielding potent and selective kinase inhibitors. This document moves beyond a simple set of instructions, delving into the rationale behind experimental design, robust assay validation, and detailed data interpretation. We present a universal, luminescence-based assay protocol that is highly amenable to high-throughput screening (HTS) and provides a self-validating framework to ensure data integrity and reproducibility.[2]

The Foundational Principle: Selecting a Robust Assay Technology

The goal of an in vitro kinase assay is to measure the catalytic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[1] An inhibitor's potency is quantified by its ability to reduce this activity. Numerous detection methods exist, including radiometric, fluorescence, and luminescence-based assays.[3][4]

For screening novel compounds like those from a pyrrolopyrazine library, we select the ADP-Glo™ Kinase Assay as our core technology. The rationale for this choice is threefold:

  • Universality: The assay measures the production of ADP, a universal byproduct of every kinase reaction. This makes the platform adaptable to virtually any kinase and substrate pair, a crucial feature when screening against a panel of kinases.[5]

  • Sensitivity and Dynamic Range: The luminescent signal is highly sensitive, with a strong signal-to-background ratio even at low ATP-to-ADP conversion rates. This is ideal for screening low-activity kinases or for conserving precious enzyme.[2]

  • Reduced Interference: Unlike fluorescence-based methods (e.g., FRET), which can be susceptible to interference from colored or fluorescent compounds, the firefly luciferase-based luminescence of ADP-Glo is less prone to such artifacts, reducing the rate of false positives.[6]

The assay is a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase reaction, producing a light signal directly proportional to kinase activity.[7]

Pre-Screening Diligence: The Path to a Self-Validating Assay

Before screening a single pyrrolopyrazine compound, the assay must be rigorously optimized and validated for the specific kinase of interest. This phase establishes the conditions for a robust screening window and ensures the results are meaningful.

Determining Optimal Reagent Concentrations

The first step is to establish the ideal concentrations of the kinase and its substrate through matrix titration.

  • Causality: Too little enzyme results in a weak signal, while too much can lead to rapid substrate depletion and non-linear reaction kinetics. Similarly, the substrate concentration should be sufficient to support a linear reaction rate throughout the incubation period but not so high as to be wasteful or cause substrate inhibition. The goal is to find the lowest enzyme concentration that yields a robust signal-to-background ratio.

The Critical Role of ATP Concentration

For ATP-competitive inhibitors, which includes many pyrrolopyrazine-based compounds, the concentration of ATP in the assay is a critical parameter that directly influences the apparent potency (IC₅₀).[8]

  • Expert Insight: According to the Cheng-Prusoff equation, the IC₅₀ of a competitive inhibitor increases linearly with the ATP concentration.[9] Therefore, running assays at physiologically irrelevant, low ATP concentrations can make weak inhibitors appear deceptively potent. Conversely, an excessively high ATP concentration can mask the activity of all but the most potent compounds.

  • Protocol Standard: For initial screening, the ATP concentration should be set at or near the Michaelis constant (Kₘ) for the specific kinase. This ensures the assay is sensitive enough to detect inhibitors of varying potencies and provides a standardized condition for comparing results across different kinases.[8][9]

Establishing Enzyme Reaction Linearity

The kinase reaction must be terminated within the linear range, where the rate of product formation is constant over time.

  • Methodology: Set up the optimized kinase reaction and terminate it at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes). Plot the signal (luminescence) versus time. The ideal incubation time for the main screen is the latest time point that falls within the linear portion of this curve.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that validates the quality of a high-throughput assay.[10] It is a measure of the separation between the positive and negative control signals, and it is essential for confirming the reliability of your screen.[11]

  • Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., a known potent inhibitor) and negative (n, e.g., DMSO vehicle) controls. Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Trustworthiness: This calculation must be performed for every screening plate. It provides immediate, quantifiable confidence in the data from that specific plate.

Z'-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[12]
0 to 0.5A marginal assay; may require optimization.[12]
< 0A poor assay; the screen is not viable.[13]

Experimental Workflow: Screening Pyrrolopyrazine Compounds

The following diagram illustrates the overall workflow for the kinase screening protocol.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis A Reagent Preparation (Buffer, Kinase, Substrate, ATP) D Dispense Compounds & Controls (e.g., 50 nL) A->D B Compound Plate Preparation (Serial Dilution of Pyrrolopyrazines) B->D C Assay Plate Mapping (Controls, Test Compounds) C->D E Add Kinase/Substrate Mix (e.g., 2.5 µL) D->E F Initiate Reaction with ATP (e.g., 2.5 µL) E->F G Incubate at RT (Optimized Time, e.g., 60 min) F->G H Add ADP-Glo™ Reagent (Stop Reaction/Deplete ATP, 5 µL) G->H I Incubate at RT (40 min) H->I J Add Kinase Detection Reagent (Convert ADP to ATP, 10 µL) I->J K Incubate at RT (30-60 min) J->K L Read Luminescence (Plate Reader) K->L M Calculate Z'-Factor L->M N Calculate % Inhibition M->N O Generate Dose-Response Curves N->O P Determine IC50 Values O->P

Caption: High-level workflow for in vitro kinase screening.

Materials and Reagents
  • Recombinant Human Kinase (specific to the target)

  • Kinase Substrate (peptide or protein)

  • Pyrrolopyrazine compounds dissolved in 100% DMSO

  • Known potent inhibitor for the target kinase (positive control)

  • DMSO (negative/vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101 or similar)[14]

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Multiwell plates (e.g., 384-well, white, low-volume)

  • Multichannel pipettes or automated liquid handlers

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol (384-Well Format)

This protocol assumes a final reaction volume of 5 µL. Volumes should be adjusted for other plate formats, maintaining the recommended ratios.[14]

  • Compound Plating:

    • Prepare serial dilutions of your pyrrolopyrazine compounds in 100% DMSO.

    • Using an acoustic dispenser or manual pipettor, transfer 50 nL of each compound dilution, positive control, and DMSO vehicle control to the appropriate wells of the 384-well assay plate. This results in a 1% final DMSO concentration in the 5 µL reaction.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer at twice the final optimized concentration.

    • Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Initiate and Incubate:

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be 2X the predetermined Kₘ value.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Following incubation, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins the depletion of unused ATP.[15]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the detection reaction.[7]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. An integration time of 0.25–1 second per well is typically sufficient.[14]

Data Analysis and Interpretation

Raw luminescence data must be converted into meaningful measures of inhibitory potency.

Calculating Percent Inhibition

The activity of each pyrrolopyrazine compound is first expressed as a percentage of inhibition relative to the on-plate controls.

  • Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Signal_Compound: Luminescence from a well with a test compound.

    • Signal_Negative_Control: Average luminescence from DMSO-only wells (0% inhibition).

    • Signal_Positive_Control: Average luminescence from wells with a known inhibitor (100% inhibition).

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which it reduces enzyme activity by 50%. It is the most common metric for inhibitor potency.

  • Methodology: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism. The IC₅₀ is derived directly from this curve.[16]

G Start Raw Luminescence Data (RLU) Step1 Normalize Data (% Inhibition vs. Controls) Start->Step1 Step2 Plot Data (% Inhibition vs. log[Inhibitor]) Step1->Step2 Step3 Non-linear Regression Fit (Sigmoidal Dose-Response) Step2->Step3 End Calculate IC50 Value (Potency Metric) Step3->End

Caption: Logical flow for IC50 determination from raw data.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Action(s)
High Well-to-Well Variability - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Reagent instability.- Use calibrated pipettes or automated liquid handlers.- Ensure thorough mixing of master mixes.- Prepare fresh reagents and keep enzymes on ice.[17]
Low Z'-Factor (<0.5) - Small signal window between positive and negative controls.- High data variability.- Re-optimize enzyme/substrate concentrations to increase the signal window.- Check for reagent degradation or pipetting inaccuracies.
No Inhibition Observed - Compound is insoluble or has degraded.- Compound is not an inhibitor of the target kinase.- Assay ATP concentration is too high.- Verify compound integrity and solubility in the final assay buffer.- Include a known inhibitor as a positive control to validate assay performance.- Re-run the assay at a lower ATP concentration (e.g., Kₘ/2).[17]
Compound Interference - Pyrrolopyrazine compound inhibits the luciferase detection enzyme.- Compound precipitates in the aqueous buffer.- Run a counter-screen by adding the compound directly to the detection reagents (without the kinase) to check for luciferase inhibition.- Visually inspect assay plates for precipitation. Test compound solubility at the highest concentration.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • Xie, M., et al. (2009).
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
  • PerkinElmer, Inc. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. [Link]
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]
  • Moon, S., et al. (2018). In vitro NLK Kinase Assay. PubMed Central. [Link]
  • ResearchGate. (n.d.).
  • Carrella, D., et al. (2015). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLOS ONE. [Link]
  • Conquer Scientific. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System. [Link]
  • PunnettSquare.Tools. (2025).
  • Nanosyn. (n.d.). Technology. [Link]
  • PubChem. (n.d.).
  • Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA)
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
  • BindingDB. (n.d.). Caliper Assay. [Link]
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
  • BellBrook Labs. (2025).
  • On HTS. (2023). Z-factor. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Müller, D., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]
  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
  • Drewry, D. H., et al. (2017).
  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed Central. [Link]
  • Müller, D., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors.
  • Lab Techniques. (2020).
  • Krišt'áková, A., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. [Link]
  • Müller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
  • Scientific Reports. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed Central. [Link]
  • ResearchGate. (n.d.). Kinase inhibitor screening workflow. [Link]
  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

Synthesis of 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine: An Essential Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of a halogen, specifically iodine, at the 7-position provides a crucial handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space and the development of potent and selective therapeutics. This application note provides a detailed, research-backed protocol for the synthesis of 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the synthesis of novel kinase inhibitors. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction: The Significance of Halogenated 7-Deazapurines

The pyrrolo[2,3-b]pyrazine core is a bioisostere of purine and is found in a variety of biologically active compounds.[1][2] Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[3][4][5] The strategic introduction of an iodine atom at the C7 position of the pyrrole ring opens up a gateway for diversification. The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of a diverse array of substituents. This targeted modification is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile.

This guide will detail a robust two-step synthetic sequence to obtain 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine is proposed to proceed via a two-step sequence. The first step involves the construction of the core 2-amino-5H-pyrrolo[2,3-b]pyrazine ring system. The second, and key, step is the regioselective iodination of this core at the 7-position.

Synthetic_Pathway Starting_Materials Substituted Pyrazine Precursor Intermediate 2-amino-5H-pyrrolo[2,3-b]pyrazine Starting_Materials->Intermediate Ring Annulation Final_Product 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine Intermediate->Final_Product Electrophilic Iodination

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 2-amino-5H-pyrrolo[2,3-b]pyrazine (Intermediate)

The construction of the pyrrolo[2,3-b]pyrazine core can be achieved through various methods.[6][7] A common and effective approach involves the condensation and cyclization of a suitably substituted aminopyrazine with a two-carbon synthon. For the purpose of this protocol, we will outline a general procedure starting from 2,3-diaminopyrazine and chloroacetaldehyde.

Experimental Protocol: Synthesis of 2-amino-5H-pyrrolo[2,3-b]pyrazine

Materials and Reagents:

ReagentFormulaMW ( g/mol )Concentration/PuritySupplier
2,3-DiaminopyrazineC₄H₆N₄110.1298%Commercially Available
ChloroacetaldehydeC₂H₂ClO78.5050 wt. % in H₂OCommercially Available
Sodium hydroxideNaOH40.00≥97%Commercially Available
EthanolC₂H₅OH46.07AnhydrousCommercially Available
WaterH₂O18.02Deionized-
Ethyl acetateC₄H₈O₂88.11ACS GradeCommercially Available
Brine--Saturated-
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercially Available

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopyrazine (1.10 g, 10.0 mmol) in ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add chloroacetaldehyde (50 wt. % in H₂O, 1.73 g, 11.0 mmol) dropwise at room temperature.

  • Basification and Reflux: After the addition is complete, add a solution of sodium hydroxide (0.44 g, 11.0 mmol) in water (10 mL) dropwise. The reaction mixture is then heated to reflux (approximately 80 °C) and maintained for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-5H-pyrrolo[2,3-b]pyrazine can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure product.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as it is a good solvent for the starting materials and allows for heating to reflux to drive the reaction to completion.

  • Base: Sodium hydroxide is used to neutralize the HCl generated during the reaction and to facilitate the final cyclization step.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Part 2: Iodination of 2-amino-5H-pyrrolo[2,3-b]pyrazine

The key step in this synthesis is the regioselective iodination at the C7 position of the pyrrolo[2,3-b]pyrazine core. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The C7 position is electronically favored for substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such heterocyclic systems.[8][9]

Iodination_Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrrole 2-amino-5H-pyrrolo[2,3-b]pyrazine Intermediate Sigma Complex (Wheland Intermediate) Pyrrole->Intermediate + I+ Electrophile N-Iodosuccinimide (NIS) Product 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine Intermediate->Product - H+ Biproduct Succinimide

Caption: Simplified mechanism of electrophilic iodination.

Experimental Protocol: Synthesis of 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Materials and Reagents:

ReagentFormulaMW ( g/mol )Concentration/PuritySupplier
2-amino-5H-pyrrolo[2,3-b]pyrazineC₆H₆N₄134.14As synthesized-
N-Iodosuccinimide (NIS)C₄H₄INO₂224.9998%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeCommercially Available
Saturated Sodium ThiosulfateNa₂S₂O₃158.11Aqueous Solution-
WaterH₂O18.02Deionized-
Brine--Saturated-
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercially Available

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask protected from light and under a nitrogen atmosphere, dissolve 2-amino-5H-pyrrolo[2,3-b]pyrazine (1.34 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL).

  • Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (2.47 g, 11.0 mmol) portion-wise over 10 minutes at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-water (200 mL) and stir for 15 minutes. A precipitate may form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 30 mL) to remove any unreacted iodine, followed by water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine as a solid.

Trustworthiness and Self-Validation:

  • Choice of Iodinating Agent: NIS is a reliable and selective iodinating agent for electron-rich heterocycles, minimizing the formation of di-iodinated or other side products.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent that dissolves the starting material and facilitates the ionic mechanism of the reaction.

  • Work-up: The sodium thiosulfate wash is a critical step to ensure the removal of any residual iodine, which can interfere with subsequent reactions and purification.

  • Protection from Light: Iodo-compounds can be light-sensitive, so protecting the reaction from light helps to prevent degradation of the product.

Characterization Data (Expected)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Aromatic protons of the pyrazine and pyrrole rings with a characteristic downfield shift of the remaining pyrrole proton.
¹³C NMR Signals corresponding to the carbon atoms of the bicyclic system, with the C7 signal showing the effect of the iodine substituent.
Mass Spec (ESI+) A molecular ion peak corresponding to the calculated mass of the product (m/z = 261.0 for [M+H]⁺).
Purity (HPLC) >95%

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-amino-7-iodo-5H-pyrrolo[2,3-b]pyrazine. By following these detailed steps and understanding the rationale behind the experimental choices, researchers in drug discovery and medicinal chemistry can confidently prepare this valuable building block for the development of novel kinase inhibitors and other therapeutic agents. The strategic placement of the iodine atom provides a versatile handle for further chemical exploration, making this compound a cornerstone in the synthesis of diverse compound libraries.

References

  • H. M. Faidallah, K. A. Khan, A. M. Asiri, Synthesis of Novel 7-Substituted 7-Deazapurine Nucleoside Analogues, Molecules, 2011, 16(10), 8466-8479.
  • J. A. Clark, et al., Discovery of a Novel Series of Pyrrolo[2,3-b]pyrazines as Potent and Selective Inhibitors of Fibroblast Growth Factor Receptor (FGFR) Kinases, Journal of Medicinal Chemistry, 2014, 57(15), 6460-6479.
  • B. A. J. Clark, J. Parrick, R. J. J. Dorgan, Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole, J. Chem. Soc., Perkin Trans. 1, 1976, 1361-1363.
  • A. S. G. K. Reddy, et al., Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation, Organic Letters, 2005, 7(20), 4475-4478.
  • M. Hocek, A. Holy, Synthesis of 7-Deazapurine Nucleosides, Current Organic Chemistry, 2006, 10(1), 119-138.
  • S. R. S. S. K. A. Dehnavi, et al., Pyrrolopyrazine derivatives: synthetic approaches and biological activities, RSC Advances, 2021, 11, 21183-21204.
  • M. A. Beletskaya, A. D. Averin, I. P. Beletskaya, Synthesis of Pyrrolo[2,3-d]pyrimidines, Russian Journal of Organic Chemistry, 2013, 49, 1-28.
  • P. Traxler, G. Bold, E. Buchdunger, et al., Tyrosine Kinase Inhibitors: From Rational Design to Clinical Trials, Medicinal Research Reviews, 2001, 21(6), 499-512.
  • J. D. Cohen, J. G. Cory, The Synthesis and Biological Activity of Certain 7-Deazapurine Nucleosides, Nucleosides & Nucleotides, 1998, 17(9-11), 1791-1804.
  • L. A. Seiple, et al., A Practical Synthesis of 2-Amino-5-bromopyrazine, Organic Process Research & Development, 2010, 14(4), 954-956.

Sources

Application Note & Protocols: Strategic Construction of Compound Libraries Using the 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the 7-Azaindole Scaffold

Nitrogen-containing heterocycles are foundational elements in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] Among these, the 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a "privileged scaffold."[4][5] Its structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding sites of protein kinases, a critical class of drug targets. Consequently, this core is a feature of many potent kinase inhibitors used in oncology and inflammation research.[1][6][7]

The strategic di-halogenation of this scaffold to create 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (Figure 1) transforms it into a highly versatile building block for combinatorial chemistry and fragment-based drug discovery (FBDD).[8] This application note provides a detailed guide for researchers on leveraging the orthogonal reactivity of this intermediate to rapidly generate diverse compound libraries.

Figure 1: The this compound Core

The Principle of Orthogonal Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential allows for a sequential and highly regioselective functionalization strategy.[9]

First, the C7-iodo position can be selectively modified via reactions like Suzuki-Miyaura or Sonogashira couplings, leaving the C2-chloro position untouched. Subsequently, the chloro group can be functionalized, typically through Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), under different, often more forcing, reaction conditions. This stepwise approach is the cornerstone of building complex molecular architectures from a single, common intermediate.

G cluster_0 Sequential Functionalization Strategy Start 2-Chloro-7-iodo-5H- pyrrolo[2,3-b]pyrazine Mid 2-Chloro-7-Aryl/Alkynyl-5H- pyrrolo[2,3-b]pyrazine Start->Mid Step 1: C7-Selective Coupling (e.g., Suzuki, Sonogashira) - Milder Conditions - High Regioselectivity End Fully Diversified Library Member Mid->End Step 2: C2-Functionalization (e.g., Buchwald-Hartwig, SNAr) - More Forcing Conditions

Caption: Orthogonal reaction workflow for library synthesis.

Protocol I: Selective Functionalization at the C7-Position

The initial diversification step targets the highly reactive C7-iodo position. The Suzuki-Miyaura reaction is the most common and versatile method for installing new carbon-carbon bonds at this site.

Suzuki-Miyaura Cross-Coupling Protocol (C-C Bond Formation)

This protocol describes the coupling of an aryl or heteroaryl boronic acid to the C7-position.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or a pre-catalyst like XPhos Pd G2 (2-3 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)[10]

  • Solvent: 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the selected boronic acid, and the base.

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 5-10 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting halo-pyrazine is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Expert Insights:

  • Catalyst Choice: For simple, electron-rich boronic acids, Pd(PPh₃)₄ is often sufficient. However, for more sterically hindered or electron-deficient partners, modern catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior and allow for lower catalyst loadings and temperatures.[10][11]

  • Base and Solvent: The choice of base is crucial. K₃PO₄ is often used for sensitive substrates, while K₂CO₃ is a robust, common choice. The water in the solvent system is essential for the transmetalation step of the catalytic cycle.

  • N-H Protection: The pyrrole N-H is acidic and can sometimes interfere with the reaction.[10] While many couplings work on the unprotected core, stubborn reactions may benefit from transient protection (e.g., with a SEM or PMB group).

Protocol II: Functionalization at the C2-Position

With the C7-position functionalized, the C2-chloro substituent becomes the target for the second diversification step. The Buchwald-Hartwig amination is a premier method for installing C-N bonds, which are prevalent in bioactive molecules.[12]

Buchwald-Hartwig Amination Protocol (C-N Bond Formation)

This protocol details the coupling of a primary or secondary amine to the C2-position of the 7-substituted-2-chloro-5H-pyrrolo[2,3-b]pyrazine intermediate.

Materials:

  • 2-Chloro-7-aryl-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 2.0 equiv)

  • Palladium Pre-catalyst: RuPhos Pd G3 or XPhos Pd G3 (2-5 mol%)

  • Ligand: RuPhos or XPhos (if not using a pre-catalyst)

  • Base: NaOtBu or LiHMDS (1.5 - 2.5 equiv)[13]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the 2-chloro-pyrrolo[2,3-b]pyrazine intermediate, palladium pre-catalyst, and base to a dry reaction vial.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction: Seal the vial tightly and place it in a preheated heating block (typically 90-120 °C).

  • Monitoring: Stir the reaction and monitor by LC-MS. These reactions can be rapid (1-6 hours) but may require longer for less reactive amines.

  • Work-up: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography or preparative HPLC.

Expert Insights:

  • Catalyst System: The "Buchwald-Hartwig Amination" is a broad term; the specific combination of palladium source, ligand, and base is critical for success.[12][14] Modern pre-catalysts are often preferred as they are air-stable and highly active.[13][15]

  • Base Sensitivity: Strong alkoxide bases like NaOtBu are common but can be incompatible with base-sensitive functional groups (e.g., esters). In such cases, weaker carbonate bases (like Cs₂CO₃) with more specialized catalyst systems may be required, though often at the cost of higher temperatures and longer reaction times.

  • Amine Scope: A wide variety of primary and secondary aliphatic and aromatic amines can be used, demonstrating the reaction's broad utility in library generation.[13]

Data Presentation: Reaction Condition Matrix

The following table summarizes typical conditions for the sequential functionalization, providing a starting point for reaction optimization.

Step Transformation Typical Catalyst (mol%) Typical Base (equiv) Solvent Temp (°C) Yield Range
1 C7-Suzuki CouplingPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O90-10065-95%
1 C7-SonogashiraPd(PPh₃)₄ (5%), CuI (2%)Et₃N (3.0)THF/DMF60-8070-90%
2 C2-Buchwald-HartwigRuPhos Pd G3 (3%)LiHMDS (2.0)[13]Toluene100-11050-85%
2 C2-SNAr (with Amines)N/ADIPEA (3.0)NMP or DMSO120-15040-80%

Workflow Visualization: From Core to Library

The following diagram illustrates the complete decision and experimental workflow for generating a small, focused library from the core scaffold.

G cluster_workflow Library Generation Workflow cluster_step1 Step 1: C7 Diversification cluster_step2 Step 2: C2 Diversification Start Start: 2-Chloro-7-iodo-5H- pyrrolo[2,3-b]pyrazine Suzuki Suzuki Coupling (Boronic Acids R¹-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes R¹-H) Start->Sonogashira Purify1 Purification & QC (Column, LC-MS) Suzuki->Purify1 Sonogashira->Purify1 Buchwald Buchwald-Hartwig (Amines R²-NHR³) Purify1->Buchwald SNAr SNAr (Amines, Thiols, etc.) Purify1->SNAr Purify2 Final Purification & QC (Prep-HPLC, NMR) Buchwald->Purify2 SNAr->Purify2 Library Final Compound Library (R¹ and R²/R³ Diversified) Purify2->Library

Sources

Troubleshooting & Optimization

Solubility issues of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (CAS: 889447-20-5). This document is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the solubility of this highly functionalized heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental workflow. The insights herein are based on a combination of established chemical principles, data from analogous structures, and best practices in synthetic and medicinal chemistry.

Understanding the Molecule: Physicochemical Properties

This compound is a derivative of 7-azaindole, a scaffold of significant interest in pharmaceutical research. Its structure presents several features that dictate its solubility profile:

  • Aromatic System: The fused pyrrolo[2,3-b]pyrazine core is a planar, aromatic system. Such systems are prone to strong π-π stacking in the solid state, which increases the lattice energy of the crystal. A higher lattice energy requires more energy to overcome during dissolution, often leading to poor solubility.

  • Halogenation: The presence of both a chlorine and a large, polarizable iodine atom significantly increases the molecule's molecular weight (279.47 g/mol ) and can enhance intermolecular interactions (e.g., halogen bonding), potentially reducing solubility in non-polar solvents.[1][2]

  • Hydrogen Bonding: The pyrrole-like nitrogen (-NH-) is a hydrogen bond donor, while the pyrazine nitrogens are hydrogen bond acceptors. This capacity for self-association can lead to strong crystal packing and lower solubility in aprotic solvents.

These combined factors suggest that while the molecule has polar features, its overall flat, rigid structure and potential for strong intermolecular forces in the solid state can present significant solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the recommended starting solvents?

A1: Direct quantitative solubility data for this specific compound is not readily published. However, based on extensive studies of the parent scaffold, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), we can establish a strong, evidence-based starting point. 7-azaindole exhibits its highest solubility in polar, aprotic solvents.

We recommend starting with the following solvents, in order of expected efficacy:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Acetone

These solvents are effective at disrupting the hydrogen bonding and π-stacking interactions that hold the solid lattice together. For many heterocyclic compounds, forming a concentrated stock solution in DMSO or DMF is a standard and effective practice.

Q2: I tried dissolving the compound in THF, but it remains a suspension. What should I do next?

A2: This is a common issue. If initial attempts at room temperature fail, a systematic approach is necessary. The flowchart below outlines a recommended troubleshooting workflow. The key is to introduce energy or use solvent mixtures to overcome the compound's lattice energy without causing decomposition.

Troubleshooting Guide: A Step-by-Step Workflow for Dissolution

This guide provides a systematic approach to achieving complete dissolution of this compound.

Step 1: Initial Solvent Screening (at Room Temperature)

Begin with the most promising polar aprotic solvents.

  • Protocol:

    • To a known mass of the compound (e.g., 5 mg), add a small volume (e.g., 100 µL) of the primary solvent (DMSO or DMF).

    • Vortex vigorously for 1-2 minutes.

    • Observe for dissolution. If a clear solution is not obtained, continue adding the solvent stepwise (e.g., in 100 µL increments) up to a reasonable concentration (e.g., 10-20 mg/mL).

  • Causality: DMSO and DMF are powerful solvents due to their high polarity and ability to act as both hydrogen bond acceptors and disruptors of π-π stacking. They effectively solvate the molecule, breaking the intermolecular forces of the solid state.

Step 2: Thermal Intervention

If room temperature dissolution is unsuccessful, gentle heating can provide the necessary energy to break the crystal lattice.

  • Protocol:

    • Using the suspension from Step 1, warm the vial in a water bath or on a heating block to 40-50°C.

    • Maintain the temperature while continuing to agitate (vortex or stir).

    • Caution: Monitor for any color change that might indicate thermal decomposition.

  • Causality: Solubility is an endothermic process for most solids. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

Step 3: Sonication

Ultrasonic waves can provide mechanical energy to break apart solid agglomerates and enhance solvent penetration into the crystal lattice.

  • Protocol:

    • Place the vial containing the suspension in a bath sonicator.

    • Sonicate for 5-15 minute intervals.

    • Check for dissolution after each interval. This can be combined with gentle warming.

  • Causality: Sonication creates micro-cavitations that physically disrupt the solid material, increasing the surface area available for the solvent to act upon, thereby accelerating the rate of dissolution.

Step 4: Co-Solvent Systems

If a single solvent is insufficient, a co-solvent system can modify the polarity and solvating properties of the medium.

  • Protocol:

    • If the compound is in a less polar solvent like THF or Dichloromethane (DCM), add a small percentage (5-10% v/v) of a stronger, polar aprotic solvent like DMSO or DMF.

    • Alternatively, for use in subsequent aqueous media, a stock solution can be prepared in minimal DMSO and then carefully diluted with the aqueous buffer.

  • Causality: Co-solvents can fine-tune the properties of the solvent mixture to better match the solute's requirements. A small amount of a very strong solvent can dramatically increase the overall solvating power of the bulk medium.

Data & Visualization

Predictive Solubility Based on the 7-Azaindole Scaffold

While specific data for this compound is unavailable, the solubility of the parent 7-azaindole provides an excellent predictive model. The addition of large halogen atoms is generally expected to decrease solubility in polar protic solvents and potentially increase it in some non-polar solvents, but the overall trend across solvent classes should be similar.

Table 1: Experimental Solubility of 7-Azaindole in Various Organic Solvents at 298.15 K (25 °C)

Solvent Molar Fraction (10³x) Solubility ( g/100g solvent) Solvent Class Predicted Utility for Derivative
Tetrahydrofuran (THF) 281.35 46.06 Polar Aprotic High
Acetone 250.77 50.84 Polar Aprotic High
Methanol 136.21 50.31 Polar Protic Moderate
Isopropanol 68.02 13.33 Polar Protic Moderate-Low
Ethyl Acetate (EA) 67.83 8.89 Polar Aprotic Moderate-Low
Ethanol 67.22 17.15 Polar Protic Moderate-Low
Acetonitrile 30.66 8.78 Polar Aprotic Low
n-Hexane 0.08 0.01 Non-Polar Very Low

Data adapted from a comprehensive study on 7-azaindole solubility.

This table strongly supports the recommendation to prioritize polar aprotic solvents like THF, Acetone, DMF, and DMSO.

Logical Troubleshooting Workflow Diagram

The following diagram illustrates the decision-making process for dissolving a challenging compound like this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start with Dry Compound solvent Select Primary Solvent (e.g., DMSO, DMF, THF) start->solvent vortex Vortex at RT (1-2 min) solvent->vortex check1 Clear Solution? vortex->check1 heat Gentle Warming (40-50 °C) check1->heat No success Solution Ready for Use check1->success Yes sonicate Sonication (5-15 min cycles) heat->sonicate check2 Clear Solution? sonicate->check2 cosolvent Add Co-Solvent (e.g., 5-10% DMSO in THF) check2->cosolvent No check2->success Yes check3 Clear Solution? cosolvent->check3 check3->success Yes fail Consult Technical Support (Consider derivatization or alternative analogs) check3->fail No

Caption: A systematic workflow for dissolving challenging heterocyclic compounds.

Advanced Troubleshooting

Q3: I've tried heating and co-solvents, but my compound still precipitates upon standing or cooling. What is happening?

A3: You have likely created a supersaturated, metastable solution. This is common when thermal energy is used to force dissolution beyond the thermodynamic solubility limit at room temperature. The lowest energy state is for the excess solute to crystallize out.

  • Mitigation Strategy: Your goal should be to work with a true, stable solution. This may mean accepting a lower working concentration. Determine the concentration at which the compound remains in solution at your working temperature for an extended period (e.g., >1 hour). If a higher concentration is absolutely required for an assay, the stock solution must be prepared fresh and used immediately after preparation and before precipitation can occur.

Q4: Could protonation or deprotonation of the molecule help with solubility?

A4: This is an excellent chemical strategy, particularly if the final application is in an aqueous or protic solvent.

  • Acidification: The pyrazine nitrogens are basic and can be protonated. Adding a small amount of a strong acid (like HCl or Trifluoroacetic Acid - TFA) can form a salt in situ. These ionic salts often have significantly higher solubility in polar solvents than the neutral freebase.

  • Basification: The pyrrole -NH group is weakly acidic. In the presence of a strong, non-nucleophilic base, it can be deprotonated to form an anion. This is generally less common for improving solubility unless working in specific reaction conditions.

Protocol for Acid-Assisted Dissolution:

  • Suspend the compound in your desired solvent (e.g., methanol, water).

  • Add a dilute solution of an acid (e.g., 1M HCl) dropwise while stirring.

  • Monitor for dissolution. Often, only a slight excess (1.1-1.5 equivalents) of acid is needed.

  • Important: Be aware that changing the pH may affect your downstream application (e.g., biological assays, reaction mechanisms). The impact of the pH change must be considered and controlled for.

Final Recommendations

For any new batch of this compound, we strongly advise performing a small-scale solubility test to confirm its behavior before committing a large amount of material to your experiment. Variations in crystalline form (polymorphism) between batches can lead to different dissolution kinetics and thermodynamic solubilities.

We trust this guide will empower you to handle this versatile chemical building block with confidence. Should you encounter persistent issues, please do not hesitate to contact our technical support team with details of your experimental conditions.

References

  • PubChem.5H-Pyrrolo[2,3-b]pyrazine.
  • Nanjing Tech University.
  • ChemBK.this compound. (2024). [Link]
  • CP Lab Safety.2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity.[Link]

Sources

Technical Support Center: Purification of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, I've seen firsthand the unique challenges that can arise when purifying these molecules. This guide is a distillation of that experience, offering not just protocols, but the underlying logic to empower you to troubleshoot effectively and ensure the integrity of your downstream applications.

The pyrrolo[2,3-b]pyrazine core is a key scaffold in many biologically active molecules, including kinase inhibitors.[1] The presence of both a chloro and an iodo substituent provides versatile handles for further chemical modification, such as cross-coupling reactions.[2] However, the electronic nature of the heterocyclic system and the reactivity of the halogens can present specific purification challenges. This guide will provide a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude this compound derivative appears as a dark, tarry solid. What is the best initial approach to purification?

A dark, amorphous crude product often indicates the presence of polymeric or highly colored impurities. A direct attempt at recrystallization may be challenging. The recommended first step is to perform a rapid purification by passing a solution of the crude material through a short plug of silica gel. Use a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes) to elute your target compound while retaining the more polar, colored impurities at the origin. This will provide cleaner material that is more amenable to subsequent high-resolution purification by flash chromatography or recrystallization.

Q2: I am observing streaking of my compound on the TLC plate during method development for column chromatography. What causes this and how can I resolve it?

Streaking, particularly for nitrogen-containing heterocycles like pyrrolo[2,3-b]pyrazines, is typically caused by strong interactions between the basic nitrogen atoms and the acidic silanol groups on the surface of the silica gel.[3] This can lead to poor separation and band broadening on a column. To mitigate this, add a small amount of a basic modifier to your eluent. A common and effective choice is 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia in your solvent system. This will neutralize the acidic sites on the silica, leading to sharper bands and improved resolution.

Q3: Is flash chromatography or recrystallization the better method for final purification of my this compound derivative?

The choice depends on the impurity profile and the quantity of material.

  • Flash Chromatography is generally the more versatile and powerful technique, especially when dealing with multiple impurities with different polarities. It is highly recommended for initial purifications and for separating closely related impurities.

  • Recrystallization is an excellent and often more scalable method for achieving very high purity, provided you can find a suitable solvent system and your main impurity has a significantly different solubility profile. It is often used as a final polishing step after an initial chromatographic purification.

A common workflow is an initial purification by flash chromatography followed by recrystallization of the pooled, clean fractions to obtain material of the highest analytical purity.

Q4: I am concerned about the stability of the iodo-substituent during purification. Are there any precautions I should take?

The C-I bond in this class of compounds is generally stable under standard purification conditions. However, prolonged exposure to strong light, high temperatures, or highly acidic or basic conditions could potentially lead to degradation or de-iodination. It is good practice to:

  • Minimize exposure of the compound to direct, bright light by using amber vials or covering flasks with aluminum foil.

  • Avoid unnecessarily high temperatures during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40-50 °C.

  • While basic modifiers like TEA are used in chromatography, avoid highly concentrated acids or bases during work-up procedures unless the reaction chemistry requires it.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for purifying pyrrolo[2,3-b]pyrazine derivatives.[1][4] However, several common issues can arise. This guide will help you diagnose and solve them.

Identifying Common Impurities

Understanding the potential byproducts of your synthesis is key to developing a successful purification strategy. Based on common synthetic routes to halogenated pyrrolopyrazines, potential impurities include:

Impurity ClassPotential StructureTypical PolarityIdentification
Starting Material Unreacted 2-chloro-5H-pyrrolo[2,3-b]pyrazineLess polar than productCompare TLC with an authentic sample.
Over-iodinated Species Di- or tri-iodinated pyrrolopyrazinesSimilar or slightly less polarMass spectrometry will show a higher molecular weight corresponding to additional iodine atoms.
Oxidized Byproducts Pyrrolopyrazine N-oxides or other oxidized formsMore polarMass spectrometry will show an increase in mass corresponding to one or more oxygen atoms.
Hydrolysis Products Replacement of the chloro group with a hydroxyl groupSignificantly more polarMass spectrometry will show a mass change corresponding to the substitution of Cl with OH.
Troubleshooting Common Chromatography Problems
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Product and a Key Impurity - Inappropriate Solvent System: The chosen eluent does not provide sufficient selectivity (ΔRf).- Column Overloading: Too much crude material was loaded onto the column.- Optimize the Solvent System: Test various solvent combinations. Hexanes/ethyl acetate and dichloromethane/acetone are good starting points.[1] Aim for an Rf of 0.2-0.3 for your target compound on TLC.- Use High-Performance Silica: Silica gel with a higher surface area can provide better resolution for challenging separations of pyrazine derivatives.[5]- Reduce the Sample Load: A good rule of thumb is to load 1-5% of the silica gel mass.[3]
Compound Streaks on TLC/Column - Acid-Base Interactions: The basic nitrogen atoms in the pyrrolopyrazine core are interacting with acidic silica gel.- Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonia into your mobile phase.[3] This will significantly improve peak shape.- Consider an Alternative Stationary Phase: For particularly problematic compounds, basic or neutral alumina can be used instead of silica gel.
Compound Won't Elute from the Column - Solvent System is Too Non-Polar: The eluent does not have sufficient strength to move the compound.- Irreversible Adsorption or Decomposition: The compound may be unstable on silica gel.- Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. A gradient elution from low to high polarity is often effective.- Test Stability: Before committing to a large-scale purification, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation occurs.
Co-elution with a Non-UV Active Impurity - The impurity does not have a chromophore that absorbs UV light.- Use a Different Detection Method: Stain the TLC plate with a visualizing agent like potassium permanganate or iodine to see if other spots are present.- Run a "Blank" Column: If you suspect an impurity is leaching from your setup, run a blank gradient and collect fractions to analyze.

Purification Workflow Diagram

G cluster_0 Initial Assessment & Preparation cluster_1 Primary Purification cluster_2 Analysis & Final Purification crude Crude Product dissolve Dissolve in DCM/EtOAc crude->dissolve tlc TLC Analysis (e.g., 30% EtOAc/Hex) dissolve->tlc plug Silica Plug Filtration (if highly colored) tlc->plug Dark/Tarry? flash Flash Column Chromatography tlc->flash Relatively Clean? plug->flash fractions Combine Clean Fractions flash->fractions analysis Purity Check (TLC, LC-MS) fractions->analysis recrystallize Recrystallization analysis->recrystallize <98% Pure? final_product Pure Product (>98%) analysis->final_product >98% Pure? recrystallize->final_product

Caption: General purification workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude sample of ~1 gram. Adjust the column size and solvent volumes accordingly for different sample sizes.

1. TLC Method Development: a. Dissolve a small amount of the crude material in dichloromethane (DCM) or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems to find the optimal eluent. Good starting points are mixtures of hexanes and ethyl acetate (EtOAc) or DCM and acetone. d. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3 and show good separation from major impurities. e. If streaking is observed, add 0.5% triethylamine (TEA) to the solvent system and re-run the TLC.

2. Column Packing: a. Select a glass column appropriate for your sample size (e.g., a 40g silica column for a 1g crude sample). b. Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 10% EtOAc/Hexanes). c. Pour the slurry into the column and allow it to pack under a gentle flow of air or nitrogen. Ensure the silica bed is flat and free of cracks.

3. Sample Loading: a. Dissolve your crude material in a minimal amount of DCM. b. Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. c. Evaporate the solvent completely to obtain a dry, free-flowing powder. This is your "dry-loaded" sample. d. Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system, starting with a lower polarity if running a gradient. b. Collect fractions in test tubes. c. Monitor the elution of your compound by TLC analysis of the collected fractions. d. Once the target compound begins to elute, you may need to increase the polarity of the mobile phase to speed up the elution.

5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove any residual solvent. d. Obtain the mass and characterize the final product (e.g., by NMR, LC-MS).

Protocol 2: Recrystallization

1. Solvent Screening: a. Place a small amount (~10-20 mg) of your purified (or semi-purified) compound into several test tubes. b. Add a few drops of different solvents or solvent mixtures to each tube. Common choices include ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate.[6] c. A good recrystallization solvent will dissolve your compound when hot but not when cold. d. Heat the tubes that did not dissolve at room temperature. If the compound dissolves when hot, it is a potential candidate. e. Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The solvent system that yields a good crop of crystals is your best choice.

2. Recrystallization Procedure: a. Place the compound to be recrystallized in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) until the compound just dissolves. Use the minimum amount of hot solvent necessary. c. If the solution is colored by impurities, you may perform a "hot filtration" at this stage. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

3. Crystal Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. c. Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass or vial to dry completely.

Troubleshooting Recrystallization

G start Recrystallization Attempt oiling_out Compound 'oils out' instead of crystallizing start->oiling_out no_crystals No crystals form upon cooling start->no_crystals low_recovery Very low recovery of crystals start->low_recovery sol1 Solution cooled too quickly or is too concentrated. oiling_out->sol1 Cause sol2 Compound is too soluble in the cold solvent. no_crystals->sol2 Cause sol3 Too much solvent was used. low_recovery->sol3 Cause act1 Add more hot solvent to dissolve the oil, then cool slowly. Scratch the flask or add a seed crystal. sol1->act1 Solution act2 Cool to a lower temperature (e.g., freezer). Change to a less polar solvent or a co-solvent system. sol2->act2 Solution act3 Evaporate some solvent from the mother liquor and attempt a second crystallization. sol3->act3 Solution

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving the 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine scaffold. This versatile building block, a derivative of 7-azaindole, is crucial in the synthesis of kinase inhibitors and other medicinally relevant molecules.[1][2] However, its di-halogenated and heterocyclic nature presents unique challenges, including regioselectivity, catalyst inhibition, and low yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices to empower you to diagnose and resolve issues in your own research.

Section 1: General Troubleshooting & Core Concepts

This section addresses fundamental questions applicable to most cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) with this substrate.

FAQ 1: My reaction shows very low or no conversion. What are the first things I should check?

When a reaction fails, it's essential to return to first principles before exploring more complex variables.

Answer: Start by verifying the integrity of your reaction setup and reagents.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction. Degas your solvents thoroughly, especially high-boiling point solvents like dioxane, DMF, or toluene.

  • Reagent Quality:

    • Solvent: Use anhydrous solvents. Water content can interfere with bases and promote unwanted side reactions.[3] For Suzuki couplings, a specific amount of water can sometimes be beneficial, but uncontrolled water from wet solvents is detrimental.[4]

    • Base: Bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can be hygroscopic. Use freshly opened bottles or dry the base in an oven before use. Stronger bases like sodium tert-butoxide (NaOt-Bu) are extremely sensitive to moisture and air.

    • Substrates: Verify the purity of your this compound and your coupling partner. Impurities can sometimes poison the catalyst.

  • Temperature: Ensure your reaction is heated to the target temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath.

FAQ 2: How do I ensure the reaction is selective for the C-7 (Iodo) position over the C-2 (Chloro) position?

Answer: The regioselectivity is governed by the significant difference in reactivity between the C-I and C-Cl bonds in the oxidative addition step of the catalytic cycle.[5] The C-I bond is much weaker and more readily undergoes oxidative addition to the Pd(0) center.

To maximize selectivity:

  • Use Milder Conditions: Lower temperatures (e.g., 80-100 °C) and shorter reaction times will strongly favor reaction at the more labile C-I bond.

  • Choose Appropriate Catalysts: Most standard palladium catalysts will preferentially activate the C-I bond. Avoid overly reactive catalyst systems or extremely high temperatures, which could begin to activate the C-Cl bond, leading to a mixture of products. A chemoselective Suzuki-Miyaura coupling at the C-2 iodo position of a 2-iodo-4-chloropyrrolopyridine has been demonstrated, highlighting the feasibility of this selective transformation.[6][7]

FAQ 3: Should I protect the pyrrole N-H? If so, what protecting group is recommended?

Answer: Yes, in many cases, protecting the pyrrole nitrogen is crucial for achieving high yields and avoiding side reactions. The acidic N-H proton can be deprotonated by the base, and the resulting anion can coordinate to the palladium center, potentially inhibiting catalysis.[8] Furthermore, masking the N-H has been shown to be essential for successful subsequent amination reactions.[9]

Recommended Protecting Groups:

Protecting GroupAbbreviationKey Features & Deprotection
2-(Trimethylsilyl)ethoxymethylSEMRobust to many cross-coupling conditions. Deprotected with fluoride sources (e.g., TBAF) or strong acid (e.g., TFA).[6][10]
TriisopropylsilylTIPSA bulky silyl group that offers good stability. Removed with fluoride (TBAF).[11]
BenzenesulfonylBesAn electron-withdrawing group that can facilitate certain reactions. Removed under basic conditions.

The choice of protecting group depends on the overall synthetic route and compatibility with other functional groups.[12] The SEM group is often a reliable first choice for its stability and established deprotection protocols.[10]

G Start Need to perform cross-coupling? Protect Protect Pyrrole N-H? Start->Protect SEM Use SEM-Cl, NaH in DMF Protect->SEM Yes TIPS Use TIPS-Cl, Imidazole in DMF Protect->TIPS Alternative Proceed Proceed with C-7 Cross-Coupling Protect->Proceed No (Risk of lower yield) SEM->Proceed TIPS->Proceed

Decision workflow for N-H protection.
Section 2: Troubleshooting Specific Cross-Coupling Reactions
2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds but is sensitive to several parameters.

Answer: The combination of palladium precursor and ligand is critical. For electron-rich, N-heterocyclic substrates, bulky, electron-rich phosphine ligands are often the most effective. N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating ability and thermal stability.[13][14]

Recommended Catalyst Systems:

Palladium SourceLigandTypical Loading (mol%)Comments
Pd(OAc)₂ or Pd₂(dba)₃SPhos1-5%Excellent for many heterocyclic couplings.[8]
Pd(OAc)₂ or Pd₂(dba)₃RuPhos1-5%Often effective where other ligands fail; good for aminations as well.[6]
XPhos Pd G2/G3(precatalyst)2-5%Air-stable precatalysts that are convenient to handle and highly active.
PEPPSI™-IPr(precatalyst)2-5%An NHC-based precatalyst known for high stability and efficiency.

Troubleshooting Tip: If a standard catalyst like Pd(PPh₃)₄ fails, switch to a more robust system using a biarylphosphine ligand (like SPhos or RuPhos) or an NHC-based catalyst.

Answer: The base and solvent are interdependent. The base's role is to activate the boronic acid, forming a more nucleophilic boronate species.

  • Bases:

    • K₃PO₄ (Potassium Phosphate): A moderately strong base, often a good starting point. It is less likely to cause degradation of sensitive substrates compared to stronger bases.

    • K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): Common, inexpensive bases. Often used in aqueous solvent mixtures.[15]

  • Solvents:

    • 1,4-Dioxane or THF: Ethereal solvents are widely used. Often used with a small amount of water (e.g., 4:1 or 5:1 ratio) to help dissolve the inorganic base.[4]

    • Toluene or Acetonitrile (MeCN): Also effective, particularly in combination with aqueous base solutions.[8]

Troubleshooting Tip: If your reaction is sluggish, switching from K₂CO₃ to a stronger base like K₃PO₄ can increase the rate. If solubility is an issue, moving to a solvent system like Dioxane/H₂O or MeCN/H₂O can significantly improve performance.[4][8]

G cluster_0 Catalytic Cycle cluster_1 Potential Failure Points Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII R¹-Pd(II)-X L₂ OA->PdII F_OA Slow Oxidative Addition (Use electron-rich ligand) OA->F_OA TM Transmetalation PdII->TM R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)-R² L₂ TM->PdII_R2 F_TM Inefficient Transmetalation (Change base/solvent) TM->F_TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product F_RE Slow Reductive Elimination (Use bulky ligand) RE->F_RE

Suzuki-Miyaura cycle and common failure points.
2.2 Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is key for introducing amine functionalities but requires careful selection of a strong, non-nucleophilic base.

Answer: This often points to an issue with the base or an inefficient catalyst system.

  • Base Selection: Use a strong, non-nucleophilic base to deprotonate the amine without competing as a nucleophile.

    • NaOt-Bu (Sodium tert-butoxide): The most common and effective choice for a wide range of amines.[16][17]

    • LHMDS (Lithium bis(trimethylsilyl)amide): A very strong, non-nucleophilic base, useful for less acidic amines.

    • Cs₂CO₃ (Cesium Carbonate): A weaker base, but can be effective for some substrates, especially with specific ligands like XPhos.

  • Ligand Selection: The choice of ligand is critical for promoting the C-N reductive elimination step.

    • RuPhos: An excellent, general-purpose ligand for C-N coupling.[6]

    • XPhos: Another highly effective ligand, particularly for coupling with primary amines and anilines.[16][17]

    • BrettPhos: Useful for coupling sterically hindered amines.

Troubleshooting Tip: Hydrodehalogenation (replacement of iodine with hydrogen) suggests that the catalytic cycle is stalling after oxidative addition. Switching to a more electron-rich and bulky ligand like RuPhos or BrettPhos can accelerate the subsequent steps (amine coordination and reductive elimination) and outcompete the undesired reduction pathway.[18]

2.3 Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction is highly efficient for installing alkynes but has its own unique failure modes.

Answer: Glaser homocoupling is a common side reaction catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.

  • Strictly Anaerobic Conditions: Oxygen promotes the homocoupling pathway. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of inert gas.

  • Minimize Copper: Use the minimum effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.

  • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely eliminates the Glaser coupling side reaction. These often require a more active palladium catalyst system and may need higher temperatures.

  • Base and Solvent: The base is typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent. Anhydrous THF or DMF are also common solvents.[19]

Troubleshooting Tip: If homocoupling persists, first try reducing the amount of CuI and ensuring rigorous degassing. If that fails, switching to a copper-free protocol is the most reliable solution.

Experimental Protocols
Protocol 1: General Procedure for N-SEM Protection
  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the N-SEM protected substrate.[6]

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C-7
  • In an oven-dried flask, combine N-protected this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (0.03 eq) and SPhos (0.06 eq).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to obtain the C-7 arylated product.

References
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Public
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed
  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF - ResearchG
  • Mechanistic Studies on a Cooperative NHC Organocatalysis/Palladium Catalysis System: Uncovering Significant Lessons for Mixed Chiral Pd(NHC)(PR3) Catalyst Design | Journal of the American Chemical Society
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central
  • Pyrrole Protection | Request PDF - ResearchG
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed
  • [Pyrrolo[2,1‐f][14][18][20]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling - ResearchG
  • Flow Chemistry: Sonogashira Coupling
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega
  • 2-chloro-7-iodo-5-[tris(propan-2-yl)silyl]-5H-pyrrolo[2,3-b]pyrazine - Molport
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors
  • ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery
  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed
  • (PDF)
  • Structure activity optimization of 6H-pyrrolo[2,3-e][14][18][20]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed
  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton
  • (PDF)
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH
  • (PDF)
  • Synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones via Pd-catalyzed cross-coupling reaction and cyclization - Organic & Biomolecular Chemistry (RSC Publishing)
  • 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem
  • Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature - Chemical Communic

Sources

Technical Support Center: Synthesis of Pyrrolo[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyrazines, also widely known in the literature as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Pyrrolo[2,3-b]pyrazines are a cornerstone in numerous drug discovery programs due to their role as bioisosteres of indoles, offering unique hydrogen bonding capabilities and physicochemical properties.

This resource is structured to provide practical, field-tested advice to troubleshoot common side reactions and synthetic challenges. It is organized into a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section to directly address issues you may encounter at the bench.

Troubleshooting Guide: Common Side Reactions & Unwanted Products

This section delves into specific problems that can arise during the synthesis of the pyrrolo[2,3-b]pyrazine core and its subsequent functionalization. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Issue 1: Incomplete Cyclization and Oligomerization in Condensation Reactions

Question: I am attempting to synthesize a substituted pyrrolo[2,3-b]pyrazine by condensing a 2,3-diaminopyrrole derivative with an α-dicarbonyl compound (e.g., glyoxal, diacetyl). My reaction is yielding a complex mixture of products, and I am isolating very little of my desired heterocycle. What is going wrong?

Probable Cause: The condensation of diamines with 1,2-dicarbonyls is a powerful method for pyrazine ring formation, but it is fraught with potential side reactions. The primary issues are often incomplete cyclization and the formation of oligomeric byproducts. Glyoxal, in particular, is known to participate in complex equilibria and side reactions in solution. The reaction between amines and glyoxal can be complex, with the potential for various condensation products.

Underlying Mechanism & Troubleshooting Workflow:

The desired reaction proceeds through a bis-imine intermediate which then undergoes cyclization and oxidation to form the aromatic pyrazine ring. However, several off-pathway reactions can compete:

  • Incomplete Condensation: The reaction may stall after the formation of a mono-imine intermediate, which can then react with other starting materials or intermediates.

  • Self-Condensation of the Dicarbonyl: α-Dicarbonyl compounds can undergo self-condensation reactions, especially under basic conditions.

  • Oligomerization: The reactive intermediates can polymerize, leading to intractable tars or a complex mixture of high molecular weight species.

Troubleshooting Workflow Diagram

G cluster_0 Problem: Low Yield in Condensation Start Complex mixture from 2,3-diaminopyrrole + α-dicarbonyl C1 Is the dicarbonyl compound fresh and of high purity? Start->C1 Sol1 Use freshly distilled or purified dicarbonyl. Consider a glyoxal surrogate (e.g., glyoxal trimer dihydrate). C1->Sol1 No C2 Are you using optimal solvent and temperature conditions? C1->C2 Yes Sol2 Screen solvents (e.g., EtOH, MeOH, AcOH). Start at room temperature and gently heat. Prolonged high heat can promote side reactions. C2->Sol2 No C3 Is the reaction pH controlled? C2->C3 Yes Sol3 Acid catalysis is often required for imine formation. Use catalytic amounts of a mild acid (e.g., AcOH). Strong acids or bases can promote side reactions. C3->Sol3 No C4 Is an oxidizing agent necessary/present? C3->C4 Yes Sol4 The final step is an oxidation. Often, air oxidation is sufficient. If not, consider a mild oxidant (e.g., DDQ, chloranil) post-cyclization. C4->Sol4 No

Caption: Troubleshooting workflow for condensation reactions.

Recommended Protocol for Minimizing Condensation Side Reactions:

  • Starting Material Purity: Ensure the 2,3-diaminopyrrole is pure. Amine starting materials are susceptible to air oxidation. Use freshly purified α-dicarbonyl compounds. For glyoxal, consider using a stable surrogate like glyoxal trimer dihydrate.

  • Solvent and Temperature: Begin with a protic solvent like ethanol or methanol at room temperature. Slowly add the dicarbonyl solution to the diamine solution to maintain a high dilution and minimize oligomerization. Gentle heating (40-60 °C) can be applied if the reaction is sluggish.

  • pH Control: The reaction often benefits from mild acid catalysis to promote imine formation. A catalytic amount of acetic acid is a good starting point.

  • Stepwise Approach: Consider a two-step, one-pot procedure. First, allow the condensation to proceed at a lower temperature to form the cyclized, non-aromatic intermediate. Then, introduce a mild oxidizing agent (e.g., air, DDQ, or chloranil) to drive the reaction to the desired aromatic pyrrolo[2,3-b]pyrazine.

Issue 2: Poor Regioselectivity in Electrophilic Substitution

Question: I am trying to functionalize the pyrrolo[2,3-b]pyrazine core using an electrophilic aromatic substitution reaction (e.g., halogenation, nitration, Friedel-Crafts). I am getting a mixture of isomers, with substitution occurring on both the pyrrole and pyrazine rings, or at multiple positions on the pyrrole ring.

Probable Cause: The pyrrolo[2,3-b]pyrazine system has multiple potential sites for electrophilic attack. The pyrrole ring is significantly more electron-rich and thus more activated towards electrophilic substitution than the electron-deficient pyrazine ring. Within the pyrrole ring, the C3 position is generally the most nucleophilic, analogous to indole chemistry. However, under certain conditions, substitution at C2 or on the pyrazine ring can occur.

Underlying Mechanism & Regioselectivity Principles:

The regioselectivity of electrophilic aromatic substitution is governed by the stability of the Wheland intermediate (the sigma complex).

  • Attack at C3 (Favored): Attack at the C3 position allows the positive charge in the intermediate to be delocalized over the pyrrole nitrogen and the C2 position without disrupting the aromaticity of the pyrazine ring. This is the most stable intermediate and the kinetically favored pathway.

  • Attack at C2 (Less Favored): Attack at the C2 position results in an intermediate where the positive charge is also delocalized, but this pathway is generally higher in energy than attack at C3.

  • Attack on the Pyrazine Ring (Disfavored): The pyrazine ring is electron-deficient due to the two nitrogen atoms and is therefore strongly deactivated towards electrophilic attack. Substitution on this ring typically requires harsh conditions and is not commonly observed when the pyrrole ring is unsubstituted.

Regioselectivity Control Diagram

G Regio Regioselectivity in Electrophilic Substitution Pyrrole Ring (Electron-Rich) Pyrazine Ring (Electron-Poor) C3_Attack C3 Position Most Nucleophilic Kinetic Product Intermediate stabilized by N1 Regio->C3_Attack Favored Pathway C2_Attack C2 Position Less Favorable Can occur with bulky electrophiles or if C3 is blocked Regio->C2_Attack Possible Side Reaction Pyrazine_Attack Pyrazine Ring Strongly Disfavored Requires harsh conditions or activation of the ring Regio->Pyrazine_Attack Unlikely Pathway

Caption: Factors influencing regioselectivity in EAS.

Strategies for Improving Regioselectivity:

StrategyRationaleRecommended Conditions
Use Mild Reagents and Low Temperatures To favor the kinetically controlled C3 product and prevent over-reaction or isomerization.For bromination, use NBS in DMF or CCl₄ at 0 °C to room temperature. For nitration, use milder nitrating agents like acetyl nitrate at low temperatures.
N-Protection of the Pyrrole An electron-withdrawing protecting group (e.g., -SO₂R, -Boc) on the pyrrole nitrogen can modulate the reactivity of the ring and, in some cases, direct substitution.N-sulfonyl protection is common and can influence regioselectivity.[1]
Blocking the C3 Position If C2 functionalization is desired, perform the synthesis with a starting material that already has a substituent at C3, or introduce a removable blocking group at C3.A common strategy is to introduce a formyl group at C3, perform the desired reaction at C2, and then remove the formyl group.
Metal-Directed C-H Functionalization Transition metal-catalyzed C-H activation can offer alternative regioselectivity that is not dictated by the inherent electronics of the heterocycle.Palladium-catalyzed C-H arylation or alkenylation often shows different regioselectivity compared to classical EAS.[2]
Issue 3: Dehalogenation and Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki or Buchwald-Hartwig coupling on a halo-pyrrolo[2,3-b]pyrazine. My reaction is giving me a significant amount of the dehalogenated (hydrodehalogenation) starting material and/or a homocoupled byproduct of my boronic acid or aryl halide.

Probable Cause: These are two of the most common and frustrating side reactions in palladium-catalyzed cross-coupling.

  • Hydrodehalogenation: This is the replacement of the halogen atom with a hydrogen atom. It is often promoted by the presence of a hydrogen source (e.g., water, alcohols, or even the amine coupling partner) and can be exacerbated by certain ligands and bases. The mechanism can be complex, but it often involves the formation of a palladium-hydride species which then reductively eliminates with the aryl halide.

  • Homocoupling: This side reaction leads to the formation of a biaryl product derived from the coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halide molecules. It is often favored at higher temperatures and catalyst loadings and can be a sign of slow transmetalation or reductive elimination in the main catalytic cycle.

Underlying Mechanisms:

Catalytic Cycle and Side Reactions

G cluster_0 Desired Catalytic Cycle (Suzuki Coupling) cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd0->OxAdd Ar-X Trans Ar-Pd(II)-R(L_n) (Transmetalation) OxAdd->Trans R-B(OR)₂ Dehalogenation Ar-H (Hydrodehalogenation) OxAdd->Dehalogenation H source RedEl Ar-R (Reductive Elimination) Trans->RedEl Homocoupling R-R (Homocoupling) Trans->Homocoupling Slow Reductive Elimination RedEl->Pd0

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Table for Cross-Coupling Side Reactions:

ProblemPotential CauseRecommended Solution
Hydrodehalogenation 1. Water or other protic impurities in the solvent or reagents. 2. Base-mediated formation of Pd-H species. 3. Certain phosphine ligands can promote this pathway.1. Use rigorously dried solvents and reagents. 2. Choose a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Avoid strong, sterically hindered bases if dehalogenation is severe. 3. Screen different ligands. Electron-rich, bulky ligands can sometimes favor the desired coupling over dehalogenation.
Homocoupling (Suzuki) 1. Slow transmetalation step. 2. High reaction temperature. 3. Oxygen contamination promoting boronic acid homocoupling.1. Ensure the base is appropriate for the chosen boronic acid. Anhydrous conditions are key. 2. Lower the reaction temperature. 3. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen).
Homocoupling (Buchwald-Hartwig) 1. Slow reaction with the amine nucleophile. 2. Catalyst decomposition at high temperatures.1. Ensure the use of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). 2. Use a more active catalyst system or a lower reaction temperature. The use of palladium precatalysts can be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction on the pyrazine ring, but the pyrrole ring keeps reacting first. How can I achieve selectivity for the pyrazine ring?

A: This is a classic challenge due to the higher electron density of the pyrrole ring. To favor reactivity on the pyrazine ring, you must first "deactivate" the pyrrole ring. The most common strategy is N-protection of the pyrrole with a strong electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl). This significantly reduces the nucleophilicity of the pyrrole ring, allowing for reactions like nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine ring.

Q2: My Larock indole synthesis to build the pyrrolo[2,3-b]pyrazine core is giving me the wrong regioisomer. Why is this happening?

A: The Larock indole synthesis, a palladium-catalyzed annulation of an o-haloaniline with an alkyne, is a powerful tool.[4][5] The regioselectivity is typically governed by sterics, with the larger substituent on the alkyne orienting away from the aniline ring in the transition state. However, unexpected regioselectivity can occur.[4] This can be influenced by:

  • Electronic Effects: Strong electron-donating or -withdrawing groups on the alkyne can override steric effects.

  • Coordinating Groups: A functional group on the alkyne that can coordinate to the palladium center can direct the insertion pathway.

  • Ligand Effects: The choice of phosphine ligand can influence the geometry of the palladium complex and thus the regiochemical outcome.

If you are observing the undesired regioisomer, consider screening different ligands, solvents, and evaluating the electronic nature of your alkyne substituents.

Q3: Can I perform a Buchwald-Hartwig amination on a halo-7-azaindole without protecting the pyrrole N-H?

A: Yes, this is often possible and highly desirable to improve step economy. While the pyrrole N-H is acidic and can potentially compete as a nucleophile or interact with the catalyst, modern Buchwald-Hartwig catalyst systems, particularly those using bulky, electron-rich biarylphosphine ligands and palladium precatalysts, have shown excellent selectivity for C-N coupling at the halide position over N-arylation of the pyrrole.[3] The use of a strong, non-nucleophilic hindered base like LiHMDS or NaOtBu is crucial for success.

Q4: I am observing significant decomposition of my starting material or product under my reaction conditions. What are some general tips for handling pyrrolo[2,3-b]pyrazines?

A: Pyrrolo[2,3-b]pyrazines can be sensitive to both strong acids and strong oxidizing conditions.

  • Acid Sensitivity: The pyrrole ring can be susceptible to polymerization or degradation in the presence of strong, non-nucleophilic acids. If acidic conditions are required, use them judiciously and at low temperatures.

  • Oxidative Stability: While the aromatic core is generally stable, over-oxidation can be an issue, especially if you have electron-donating groups on the rings. When performing oxidations (e.g., to form an N-oxide on the pyrazine ring), use controlled conditions and stoichiometric amounts of the oxidant.

  • Light and Air Sensitivity: Like many electron-rich heterocycles, some derivatives can be sensitive to light and air over long periods. It is good practice to store sensitive intermediates and final compounds under an inert atmosphere and protected from light.

References

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.
  • Larock indole synthesis. Wikipedia. [Link]
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
  • Larock Indole Synthesis. SynArchive. [Link]
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(45), 27031-27055. [Link]

Sources

Overcoming challenges in the iodination of 2-chloro-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the iodination of 2-chloro-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in pharmaceutical synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific electrophilic aromatic substitution. Here, we synthesize established chemical principles with practical, field-proven insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 2-chloro-5H-pyrrolo[2,3-b]pyrazine?

A1: The iodination of the 2-chloro-5H-pyrrolo[2,3-b]pyrazine core, also known as a 7-azaindole derivative, is expected to occur regioselectively at the C3 position of the pyrrole ring. This is due to the electronic nature of the bicyclic heteroaromatic system. The pyrrole ring is significantly more electron-rich than the pyrazine ring, making it more susceptible to electrophilic attack. Computational studies on similar 7-azaindole systems confirm that the C3 position possesses the highest electron density and the highest occupied molecular orbital (HOMO) coefficient, which directs electrophiles to this site.[1][2][3] The chlorine atom on the pyrazine ring is an electron-withdrawing group, which further deactivates the pyrazine ring towards electrophilic substitution, reinforcing the selectivity for the pyrrole moiety.

Q2: What are the most common iodinating reagents for this class of compounds?

A2: For the iodination of electron-rich heterocycles like 7-azaindoles, several reagents are commonly employed. The choice of reagent often depends on the desired reactivity, selectivity, and the functional group tolerance of the substrate.

  • N-Iodosuccinimide (NIS): This is a widely used reagent due to its mild nature, high selectivity, and ease of handling.[4][5] It often provides cleaner reactions with fewer byproducts compared to harsher methods.[4] NIS can be activated with catalytic amounts of acid, such as trifluoroacetic acid, for less reactive substrates.[5]

  • Molecular Iodine (I₂): Elemental iodine is a less reactive electrophile and typically requires an activator or an oxidizing agent to generate a more potent iodinating species ("I+").[6] Common activators include bases like potassium hydroxide (KOH) or oxidizing agents like periodic acid (H₅IO₆) or hydrogen peroxide.[6][7]

  • Iodine Monochloride (ICl): This is a more reactive iodinating agent than molecular iodine and can be effective for direct iodination. However, its higher reactivity can sometimes lead to over-iodination or other side reactions.[8]

Q3: Is it necessary to protect the pyrrole nitrogen (N-H) before iodination?

A3: While not always strictly necessary, N-protection of the pyrrole moiety can be a highly effective strategy to improve solubility, prevent side reactions, and in some cases, influence regioselectivity. The acidic N-H proton can interfere with certain reagents, particularly those involving organometallic intermediates or strong bases. Common protecting groups for indoles and azaindoles include tosyl (Ts), triphenylmethyl (trityl or Tr), and various silyl ethers. The choice of protecting group will depend on its stability to the iodination conditions and the ease of its subsequent removal. For instance, a tosyl group can be introduced to provide a substrate like 2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[9]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the iodination of 2-chloro-5H-pyrrolo[2,3-b]pyrazine.

Q: My reaction shows low to no conversion of the starting material. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to reagent activity and reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Electrophilic Iodinating Agent: The 2-chloro-5H-pyrrolo[2,3-b]pyrazine, while possessing an electron-rich pyrrole ring, is still a moderately complex heterocycle. The chloro-substituent on the pyrazine ring has an overall deactivating effect on the molecule.

    • Solution (if using I₂): Molecular iodine itself is a weak electrophile.[6] If you are using I₂ without an activator, the reaction is likely to be sluggish. Introduce an oxidizing agent to generate a more potent electrophile. A common choice is periodic acid (H₅IO₆) or even hydrogen peroxide. These work by oxidizing iodide to a more electrophilic iodine species.

    • Solution (if using NIS): While NIS is generally effective, some substrates may require activation. Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or a Lewis acid.[5] Be cautious, as strongly acidic conditions can promote the reversibility of iodination.[6]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.

    • Solution: Ensure your starting material is fully dissolved. For NIS iodinations, solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM) are typically effective.[4] For I₂-based systems, polar aprotic solvents are also common. If solubility is an issue, consider gentle heating, but monitor for potential side reactions.

  • Reaction Temperature is Too Low: Electrophilic aromatic substitutions often require a certain activation energy.

    • Solution: If your reaction is proceeding cleanly but slowly at room temperature, consider moderately increasing the temperature. For example, to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.

  • Decomposition of Reagents: NIS is light-sensitive and should be stored in a dark container.[4] Ensure your reagents are of good quality and have been stored properly.

Q: I am observing multiple spots on my TLC/LC-MS, indicating significant byproduct formation. How can I improve the selectivity?

A: Byproduct formation often points to over-iodination, side reactions, or degradation of the starting material or product.

Potential Causes & Solutions:

  • Over-iodination (Di-iodination): While the C3 position is strongly favored, highly reactive iodinating agents or harsh conditions could potentially lead to a second iodination at another position on the pyrrole ring or even on the pyrazine ring, though the latter is less likely.

    • Solution: Switch to a milder iodinating agent. If you are using ICl, consider changing to NIS.[4] If using an activated I₂ system, reduce the amount of the oxidizing agent. Also, use only a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating reagent.

  • Oxidation of the Pyrrole Ring: Electron-rich pyrroles can be susceptible to oxidation, especially under harsh conditions.[6]

    • Solution: Avoid overly aggressive oxidizing agents. If using an I₂/oxidant system, ensure the reaction is not overheating. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.

  • N-H Related Side Reactions: The pyrrole N-H is acidic and can be deprotonated by basic reagents or participate in unwanted side reactions.

    • Solution: Protect the pyrrole nitrogen. Introducing a protecting group like tosyl (Ts) or trityl (Tr) can prevent these side reactions and often leads to cleaner reaction profiles. Deprotection can then be carried out as a subsequent step.[10]

Q: I have successfully formed the desired 2-chloro-3-iodo-5H-pyrrolo[2,3-b]pyrazine product, but I am struggling with its purification. What are the best practices?

A: Purification of halogenated heterocycles can be challenging due to their similar polarities to the starting material and potential for streaking on silica gel.

Potential Causes & Solutions:

  • Co-elution with Starting Material: The product and starting material may have very similar Rf values on TLC.

    • Solution: Utilize a shallow solvent gradient during column chromatography. A slow increase in the polar solvent (e.g., ethyl acetate in hexanes) can improve separation. If silica gel chromatography is ineffective, consider reverse-phase chromatography if the compound is sufficiently soluble in appropriate solvents.

  • Product Instability on Silica: Some nitrogen-containing heterocycles can interact strongly with the acidic surface of silica gel, leading to streaking and poor recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) in your eluent system. This will neutralize the acidic sites on the silica and improve the chromatography.

  • Recrystallization: If the product is a solid and has been isolated with reasonable purity (>90%), recrystallization is an excellent method for final purification.

    • Solution: Screen a variety of solvent systems. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

Visualizations and Data

Decision Workflow for Troubleshooting Low Yield

This diagram provides a logical pathway for addressing low conversion in your iodination reaction.

troubleshooting_low_yield start Low to No Conversion Observed reagent_check Which reagent are you using? start->reagent_check i2_node Iodine (I₂) reagent_check->i2_node I₂ nis_node N-Iodosuccinimide (NIS) reagent_check->nis_node NIS i2_action Add an oxidizing agent (e.g., H₅IO₆, H₂O₂) i2_node->i2_action nis_action Add catalytic acid (e.g., TFA) nis_node->nis_action temp_check Is reaction still slow? i2_action->temp_check nis_action->temp_check increase_temp Increase temperature moderately (e.g., to 40-50 °C) temp_check->increase_temp Yes final_check Monitor by TLC/LC-MS. If still no improvement, consider N-protection strategy. temp_check->final_check No increase_temp->final_check

Caption: Troubleshooting flowchart for low reaction yield.

Comparative Table of Iodination Conditions

This table summarizes common conditions for the iodination of 7-azaindole and related heterocycles, providing a starting point for optimization.

Reagent SystemSolventAdditive/ActivatorTypical Temp.Key ConsiderationsReference
NIS DMF, MeCN, DCMNone or cat. TFARoom Temp.Mild and selective; good functional group tolerance.[4],[5]
I₂ / KOH DMFKOH (base)Room Temp.In situ generation of electrophilic species.[7]
I₂ / H₅IO₆ Acetic AcidH₂SO₄ (cat.)0 °C to RTStrong oxidizing conditions; effective for less reactive substrates.[11]
ICl DCM, MeCNCelite® (optional)Room Temp.Highly reactive; risk of over-iodination.[8]

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is recommended as a starting point due to its mildness and generally high selectivity.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS (typically 2-12 hours).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine (the color will disappear).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to afford the desired 2-chloro-3-iodo-5H-pyrrolo[2,3-b]pyrazine.

Protocol 2: Iodination using Iodine and Periodic Acid

This protocol is a more forceful method, suitable if Protocol 1 fails to provide sufficient conversion.

  • Preparation: To a round-bottom flask, add 2-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) and Iodine (I₂) (1.0 eq).

  • Dissolution: Add a mixture of glacial acetic acid and water as the solvent.

  • Reagent Addition: Add periodic acid (H₅IO₆) (approx. 0.4 eq) portion-wise while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • pH Adjustment & Extraction: Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Direct iodination of the 1-arylated 7-azaindoles.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry - ACS Public
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC
  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Iodination of 7-azaindole and pyrrole | Download Table - ResearchG
  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis
  • CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles - MDPI
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal
  • Selective C–H Iodin
  • Selective C–H Iodination of (Hetero)
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH
  • WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google P
  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchG
  • 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine - CymitQuimica
  • 889447-20-5|2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine - BLDpharm
  • Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF - ResearchG
  • Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation - ResearchG
  • (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E.
  • Regioselectivity in electrophilic substitution of pyrrole - ECHEMI
  • Synthesis and characterization of a iodine-125-labeled pyrrolo[1,2-a]thieno[3,2-e]pyrazine and evaluation as a potential 5-HT4R SPECT tracer - PubMed
  • Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics - ResearchG
  • 2-Chloro-5H-pyrrolo[2,3-b]pyrazine - ChemScene
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC - NIH
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum
  • Regioselectivity in Electrophilic Arom
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI
  • Synthesis and characteriz
  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery
  • Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange
  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygen
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
  • 2089300-75-2|2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine - BLDpharm
  • 1111638-10-8|3-Chloro-5H-pyrrolo[2,3-b]pyrazine - BLDpharm

Sources

Stability of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this information based on the chemical properties of the 7-azaindole core, the reactivity of its functional groups, and established principles in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at low temperatures (typically 4°C or below).[1] The pyrrolo[2,3-b]pyrazine core, also known as a 7-azaindole, can be susceptible to oxidation and photodegradation. The halogen substituents may also contribute to photosensitivity.

Q2: I've noticed the solid material changing color over time. What could be the cause?

A2: Color change often indicates degradation. This could be due to slow oxidation from exposure to air, photolytic decomposition from exposure to light, or reaction with trace impurities. The formation of colored byproducts is a common indicator of instability in heterocyclic compounds. We recommend storing the material as advised in Q1 and visually inspecting it before use.

Q3: Which solvents are recommended for dissolving this compound?

A3: The solubility will depend on the specific application. Generally, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are good starting points for creating stock solutions. For reactions, the choice of solvent should be based on the reaction conditions. Be aware that solvent polarity can influence the reactivity and stability of your compound.[2] For instance, protic solvents may participate in undesired side reactions under certain pH conditions.

Q4: Is the pyrrole N-H acidic? Should I consider protecting it?

A4: Yes, the N-H of the pyrrole ring is weakly acidic and can be deprotonated under basic conditions. If your reaction involves strong bases or nucleophiles, protecting the pyrrole nitrogen with groups like tosyl (Ts) or a triisopropylsilyl (TIPS) group may be necessary to prevent undesired side reactions.[3][4] The choice of protecting group will depend on the subsequent reaction steps and the conditions required for its removal.

Troubleshooting Guide for Experimental Stability

This section addresses specific issues that may arise during chemical reactions involving this compound.

Acidic Conditions

Q: My reaction under acidic conditions is giving multiple unidentified byproducts. What is happening?

A: The pyrrolo[2,3-b]pyrazine core has two basic nitrogen atoms in the pyrazine ring. Under strongly acidic conditions, these can be protonated, which can alter the electron density of the ring system and potentially lead to decomposition. While the 7-azaindole core is generally more stable than the indole core to acidic conditions, strong acids at elevated temperatures can lead to hydrolysis or other degradation pathways.

Troubleshooting Steps:

  • Moderate the pH: Use milder acidic conditions if possible. Consider using buffered systems or weaker acids.

  • Lower the Temperature: Perform the reaction at a lower temperature to minimize side reactions.

  • Analyze Byproducts: Isolate and characterize the byproducts to understand the degradation pathway. This can provide insights into the lability of the molecule under your specific conditions.

Basic Conditions

Q: I am attempting a reaction with a strong base and observing a loss of my starting material without the formation of the desired product.

A: As mentioned in the FAQs, the pyrrole N-H is acidic and will be deprotonated by strong bases. This can lead to undesired reactivity. Additionally, strong bases, especially at higher temperatures, could potentially catalyze the decomposition of the molecule.

Troubleshooting Steps:

  • Protect the Pyrrole Nitrogen: If the N-H is not involved in the desired reaction, protect it with a suitable group before introducing the strong base.

  • Use a Weaker Base: If possible, switch to a milder base that is sufficient for your desired transformation but less likely to cause degradation.

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for the desired reactivity.

Oxidative and Reductive Conditions

Q: I am performing an oxidation reaction and see significant decomposition of my starting material. Why?

A: The electron-rich pyrrole ring is susceptible to oxidation. The pyrazine ring can also be oxidized, particularly at the nitrogen atoms. Metabolic studies of similar 7-azaindole derivatives have shown that hydroxylation is a common metabolic pathway, which indicates susceptibility to oxidation.[5][6]

Troubleshooting Workflow for Oxidative Instability

start Oxidative Degradation Observed check_reagent Is a milder oxidizing agent available? start->check_reagent change_reagent Switch to a milder reagent (e.g., from KMnO4 to MnO2). check_reagent->change_reagent Yes check_temp Can the reaction temperature be lowered? check_reagent->check_temp No change_reagent->check_temp lower_temp Perform the reaction at a lower temperature. check_temp->lower_temp Yes check_atmosphere Is the reaction performed under an inert atmosphere? check_temp->check_atmosphere No lower_temp->check_atmosphere use_inert Run the reaction under Argon or Nitrogen. check_atmosphere->use_inert No end Improved Stability check_atmosphere->end Yes use_inert->end

Caption: Troubleshooting workflow for oxidative instability.

Q: I am trying to perform a reduction, but I am seeing dehalogenation. Is this expected?

A: Yes, both the chloro and iodo substituents can be removed under certain reductive conditions, particularly with catalytic hydrogenation (e.g., H₂, Pd/C) or with strong reducing agents. The carbon-iodine bond is generally more susceptible to reduction than the carbon-chlorine bond.

Recommendations:

  • If you need to perform a reduction elsewhere in the molecule, consider using chemoselective reducing agents that are less likely to affect the aryl halides.

  • If dehalogenation is the goal, this reactivity can be exploited.

Thermal and Photolytic Stability

Q: Does this compound have any known thermal or photolytic instabilities?

Best Practices:

  • Photostability: Protect reactions from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.

  • Thermal Stability: Avoid unnecessarily high reaction temperatures. If a reaction requires heat, perform a time-course study to determine the optimal heating time before significant degradation occurs.

Metal-Catalyzed Reactions (e.g., Cross-Coupling)

Q: I am attempting a Suzuki or Sonogashira coupling at the iodine position, but I am getting low yields and side products. What could be the issue?

A: this compound is well-suited for cross-coupling reactions. The iodine at the 7-position is significantly more reactive than the chlorine at the 2-position in typical palladium-catalyzed reactions. However, several factors can lead to poor outcomes.

Troubleshooting Table for Cross-Coupling Reactions

Issue Potential Cause Suggested Solution
Low Conversion Inactive catalyst, insufficient temperature, or poor choice of base/solvent.Screen different palladium catalysts, ligands, bases, and solvents. Ensure all reagents are pure and anhydrous.
Dehalogenation Reductive elimination from the catalyst or reaction with trace water/hydride sources.Use anhydrous conditions. Add a mild oxidant if necessary.
Homocoupling Reaction of the organometallic reagent with itself.Adjust stoichiometry, add the organometallic reagent slowly, or change the catalyst system.
Reaction at Chlorine High temperatures or highly active catalysts can sometimes lead to loss of selectivity.Lower the reaction temperature and use a catalyst system known for selectivity.

Protocol: Forced Degradation Study

To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.

Objective: To identify potential degradation pathways and determine the stability of the compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable solvent

  • 1M HCl

  • 1M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in ACN at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress: Heat a sample of the stock solution at a set temperature (e.g., 60°C).

    • Photolytic Stress: Expose a sample of the stock solution to a light source (e.g., a UV lamp or direct sunlight).

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). Take time points (e.g., 0, 2, 8, 24 hours) to monitor the degradation over time.

  • Analysis: At each time point, quench the acidic and basic samples to a neutral pH. Analyze all samples by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. An MS detector can help in identifying the mass of the degradation products.

Forced Degradation Workflow

start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample quench Quench Reaction (if needed) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze interpret Compare to Control and Identify Degradants analyze->interpret end Stability Profile Determined interpret->end

Caption: Workflow for a forced degradation study.

This guide provides a starting point for troubleshooting issues related to the stability of this compound. Given the specific nature of chemical reactions, these recommendations should be adapted to your unique experimental setup.

References

  • Giorgetti, A., et al. (2019). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 11(9), 1357-1367.
  • Giorgetti, A., et al. (2019). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed.
  • Allschoolabs. This compound - 97%, high purity , CAS No.889447-20-5.
  • Li, S., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(43), 28065-28075.
  • CP Lab Safety. 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine, 95% Purity, C25H17ClIN3, 500 mg.
  • Uddin, M. A., et al. (2022). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Journal of Physical Chemistry & Biophysics, 12(1), 1-7.
  • 1PlusChem LLC. 889447-20-5 | 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-.
  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine.
  • Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2803.
  • Flasche, W., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence.
  • University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • S. El-Gamal, M. I., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • Flasche, W., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. ResearchGate.
  • Kim, D., et al. (2023). Critical Role of Non-Halogenated Solvent Additives in Eco-Friendly and Efficient All-Polymer Solar Cells. Polymers, 15(6), 1385.

Sources

Technical Support Center: Column Chromatography of Polar Pyrrolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of polar pyrrolopyrazine compounds. As a Senior Application Scientist, I understand the unique challenges associated with purifying these polar, often basic, heterocyclic molecules. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your column chromatography experiments. We will move beyond generic advice to explore the "why" behind common issues, empowering you to develop robust and reliable purification methods.

Frequently Asked Questions (FAQs)

Q1: My polar pyrrolopyrazine compound won't stick to the silica gel column and elutes in the solvent front, even with 100% ethyl acetate. What's happening?

A1: This is a classic issue when dealing with highly polar compounds in normal-phase chromatography.[1] Your compound is likely too polar to be sufficiently retained by the silica gel stationary phase, even with a relatively polar mobile phase like ethyl acetate.[1] Essentially, your compound has a stronger affinity for the mobile phase than the stationary phase, leading to rapid elution. To address this, you have a few options:

  • Switch to a more polar stationary phase: Consider using alumina (neutral or basic, depending on your compound's stability) or a bonded-phase silica gel like diol or amino phases.[2][3]

  • Employ a stronger, more polar mobile phase system: You might need to add a small percentage of methanol or isopropanol to your ethyl acetate. However, be cautious, as too much alcohol can deactivate the silica gel and lead to poor separation.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds.[4][5] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[1] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[4]

Q2: I'm observing significant peak tailing with my pyrrolopyrazine compound on a silica gel column. What are the likely causes and how can I fix it?

A2: Peak tailing is a common problem, especially with basic compounds like many pyrrolopyrazines.[6] The primary cause is often secondary interactions between your compound and the stationary phase.[6][7] Here's a breakdown of the likely culprits and solutions:

  • Interaction with Acidic Silanol Groups: Silica gel has acidic silanol groups (Si-OH) on its surface.[6] If your pyrrolopyrazine has basic nitrogen atoms, these can interact strongly with the silanol groups through strong hydrogen bonding or ionic interactions, causing some molecules to lag behind and create a tailing peak.[6][7]

    • Solution: Add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or ammonia. This will neutralize the acidic silanol sites and minimize secondary interactions.[8]

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.[7][9]

    • Solution: Reduce the amount of sample you are loading onto the column.

  • Poorly Packed Column: An unevenly packed column can cause channeling and lead to distorted peak shapes.[10]

    • Solution: Ensure your column is packed uniformly. Consider slurry packing for a more homogenous bed.[8]

  • Solvent Mismatch: If the solvent used to dissolve your sample is significantly stronger (more polar) than your mobile phase, it can cause peak distortion.[7][10]

    • Solution: Dissolve your sample in the mobile phase or a solvent with similar or lower polarity. If solubility is an issue, use a minimal amount of a stronger solvent.

Q3: My pyrrolopyrazine compound seems to be degrading on the silica gel column. How can I prevent this?

A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[11][12] If you suspect your pyrrolopyrazine derivative is acid-labile, here are some strategies to mitigate degradation:

  • Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it. One common method is to wash the column with a mobile phase containing a small percentage of a base like triethylamine before loading your sample.[12]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[12][13] Florisil is another option to consider.[11]

  • Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation. Use flash chromatography with applied pressure to speed up the elution process.[12]

Q4: I'm struggling with the solubility of my crude pyrrolopyrazine sample in the non-polar solvents used for normal-phase chromatography. How should I load my sample onto the column?

A4: This is a frequent challenge with polar compounds. Dissolving your sample in a strong, polar solvent and directly loading it onto the column is generally not recommended as it can disrupt the equilibration at the top of the column and lead to poor separation. Here are two effective methods for loading poorly soluble samples:

  • Minimal Strong Solvent Followed by Weaker Solvent: Dissolve your sample in the absolute minimum amount of a strong solvent (e.g., dichloromethane or methanol). Then, add a larger volume of your less polar mobile phase (e.g., hexane) to this solution before loading.

  • Dry Loading: This is often the best method for compounds with poor solubility in the mobile phase.[14]

    • Dissolve your crude sample in a suitable solvent.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed column.

Troubleshooting Guide: Common Problems and Solutions

This table summarizes common issues encountered during the column chromatography of polar pyrrolopyrazine compounds and provides a structured approach to troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution - Inappropriate mobile phase polarity. - Incorrect stationary phase selection. - Column overload.- Optimize the mobile phase polarity. Try a gradient elution.[15][16] - Switch to a different stationary phase (e.g., alumina, diol, amino, or consider HILIC).[2][3] - Reduce the sample load.
Compound Irreversibly Sticking to the Column - Compound is too polar for the chosen normal-phase system. - Strong, irreversible interaction with the stationary phase.- Switch to reversed-phase chromatography or HILIC.[1] - If using silica, try adding a strong polar modifier like methanol or a basic additive like triethylamine to the mobile phase.
Inconsistent Retention Times - Incomplete column equilibration. - Changes in mobile phase composition. - Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially in HILIC. - Prepare fresh mobile phase and ensure accurate mixing. - Replace the column if it has been used extensively or exposed to harsh conditions.
Low Recovery of the Compound - Compound degradation on the column. - Irreversible adsorption. - Compound is too dilute to be detected in fractions.- See FAQ #3 for preventing degradation. - See "Compound Irreversibly Sticking to the Column" above. - Concentrate the collected fractions before analysis.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Dry Loading a Sample
  • Dissolution: Dissolve your crude pyrrolopyrazine sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).

  • Adsorption: In a round-bottom flask, add silica gel (approximately 2-3 times the weight of your crude sample).

  • Mixing: Transfer the solution of your compound to the flask containing the silica gel. Swirl the flask to ensure the entire silica gel is wetted by the solution.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

  • Column Preparation: Prepare your chromatography column as usual.

  • Loading: Carefully add the dry, sample-adsorbed silica gel to the top of the packed column, ensuring a flat, even layer.

  • Elution: Gently add a layer of sand on top of the sample layer and then carefully add your mobile phase to begin the elution.

Protocol 2: General Procedure for HILIC
  • Column Selection: Choose a polar stationary phase such as bare silica, amide, or zwitterionic phases.[17]

  • Mobile Phase Preparation: Prepare your mobile phase with a high percentage of organic solvent (typically 80-95% acetonitrile) and a small percentage of an aqueous buffer (e.g., 10 mM ammonium formate).[18]

  • Column Equilibration: Equilibrate the column with the initial mobile phase for an extended period (at least 10-15 column volumes) to ensure the formation of a stable aqueous layer on the stationary phase.

  • Sample Preparation: Dissolve your pyrrolopyrazine sample in the initial mobile phase.

  • Injection and Elution: Inject the sample and begin your chromatographic run. A gradient elution, where the percentage of the aqueous component is gradually increased, is often used to elute compounds of increasing polarity.[5]

Visualizing the Troubleshooting Process

Decision Tree for Chromatography Method Selection

Chromatography_Decision_Tree start Start: Purifying a Polar Pyrrolopyrazine Compound solubility_check Is the compound soluble in non-polar organic solvents? start->solubility_check normal_phase Attempt Normal-Phase Chromatography (Silica Gel) solubility_check->normal_phase Yes hilic_rp Consider HILIC or Reversed-Phase Chromatography solubility_check->hilic_rp No retention_check Is the compound well-retained (Rf < 0.5 on TLC)? normal_phase->retention_check optimize_np Optimize Normal-Phase (adjust mobile phase polarity) retention_check->optimize_np Yes no_retention Compound elutes with solvent front retention_check->no_retention No tailing_check Is there significant peak tailing? optimize_np->tailing_check add_modifier Add basic modifier (e.g., triethylamine) tailing_check->add_modifier Yes success Successful Purification tailing_check->success No add_modifier->success no_retention->hilic_rp Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed cause1 Check for Secondary Interactions (especially with basic compounds) start->cause1 cause2 Evaluate Sample Load start->cause2 cause3 Assess Sample Solvent start->cause3 cause4 Inspect Column Condition start->cause4 solution1 Add a basic modifier (e.g., 0.1-1% Triethylamine) to the mobile phase cause1->solution1 outcome Improved Peak Shape solution1->outcome solution2 Reduce the concentration or volume of the injected sample cause2->solution2 solution2->outcome solution3 Dissolve sample in mobile phase or a weaker solvent cause3->solution3 solution3->outcome solution4 Re-pack or replace the column cause4->solution4 solution4->outcome

Sources

How to remove catalyst impurities from 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Strategies for the Removal of Catalyst Impurities from 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine Reactions

Welcome to the technical support center for API purification. This guide provides researchers, chemists, and process development professionals with in-depth troubleshooting advice and detailed protocols for removing residual metal catalysts from the synthesis of this compound. The methodologies discussed are grounded in established chemical principles and validated through extensive field applications.

Introduction: The Criticality of Catalyst Removal

The synthesis of complex N-heterocycles, such as this compound, frequently employs transition metal catalysts, most commonly palladium, to facilitate crucial carbon-carbon and carbon-heteroatom bond formations.[1][2][3] While indispensable for achieving high yields and synthetic efficiency, residual traces of these metals in the final Active Pharmaceutical Ingredient (API) or its intermediates are a significant concern.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits on elemental impurities in drug products due to their potential toxicity.[1][5] Therefore, developing a robust and scalable strategy for catalyst removal is not merely a purification step but a critical component of drug development and manufacturing.[1][6]

This guide will walk you through the common challenges and solutions associated with removing palladium catalysts, ensuring your final compound meets the rigorous purity standards required for pharmaceutical applications.[6]

Frequently Asked Questions (FAQs)

Q1: Why is it imperative to remove residual palladium from my this compound product?

Residual palladium is considered an elemental impurity with established toxicity. Regulatory guidelines, specifically ICH Q3D, mandate strict control over such impurities in all pharmaceutical products to ensure patient safety.[1][5] Acceptable concentration limits are calculated based on the Permitted Daily Exposure (PDE), which varies depending on the metal's toxicity and the drug's route of administration.[5][7] Failure to reduce palladium levels below these thresholds will prevent regulatory approval. Furthermore, residual metals can sometimes interfere with or degrade the API during downstream processing or formulation.

Q2: What form does the palladium impurity typically take after a cross-coupling reaction?

Palladium impurities can exist in several forms within the crude reaction mixture:

  • Homogeneous Species: Soluble Pd(0) or Pd(II) complexes, often still bound to ligands used in the reaction.

  • Heterogeneous Particles: Insoluble palladium metal (Pd(0)) that has agglomerated and precipitated from the solution. This can range from fine, colloidal particles to larger, more easily filtered solids.[8]

  • Adsorbed Palladium: Palladium species that have adsorbed onto solid reagents or byproducts in the reaction mixture.

The purification strategy must be chosen based on the likely state of the palladium. For instance, simple filtration may be effective for larger heterogeneous particles, but will not remove soluble homogeneous species.[5][8]

Q3: What are the primary methods for removing palladium, and how do I choose the right one?

The most common and effective methods include treatment with activated carbon, the use of specialized metal scavengers, recrystallization, and extraction.[9]

  • Activated Carbon: A cost-effective first line of defense, particularly effective for removing colored impurities and a range of palladium species.[5][10][11] Its high surface area and porous structure allow it to adsorb palladium complexes.[10][11]

  • Metal Scavengers: These are solid supports (often silica or polymer-based) functionalized with ligands that have a high affinity for palladium, such as thiol or amine groups.[4][6][12] They offer high selectivity, minimizing product loss, and are highly effective at reducing palladium to very low ppm levels.[6][12]

  • Recrystallization/Extraction: Traditional methods that can be effective if there is a significant difference in solubility between your product and the catalyst impurities.[9] However, they often lack the selectivity needed to meet stringent regulatory limits and can lead to lower product yields.[9]

The choice depends on the initial palladium concentration, the required final purity, cost considerations, and the scalability of the process. Often, a combination of methods is most effective.[7]

Q4: My initial purification (e.g., filtration through Celite®) lowered the palladium content, but it's still too high. What's the next step?

Filtration through a pad of Celite® is excellent for removing larger, insoluble palladium particles.[5][8] If residual palladium remains, it is likely in a soluble or colloidal form.[8] The next logical step is to employ a method that targets these dissolved species. Treatment with a high-affinity metal scavenger or activated carbon is the recommended approach.[5][13]

Logical Workflow for Palladium Removal

The following diagram outlines a decision-making process for selecting and implementing a suitable purification strategy.

G start Crude Reaction Mixture (Post-Reaction) filter_celite Step 1: Initial Filtration (e.g., through Celite®) start->filter_celite analyze1 Analyze Pd Content (ICP-MS / AAS) filter_celite->analyze1 scavenger_screen Step 2: Scavenger Screening (Select best scavenger & conditions) analyze1->scavenger_screen Pd > 100 ppm activated_carbon Alternative Step 2: Activated Carbon Treatment analyze1->activated_carbon Alternative to Scavenger recrystallization Step 4: Final Polish (Recrystallization) analyze1->recrystallization 10 < Pd < 100 ppm end_pass Product Meets Specification (< 10 ppm Pd) analyze1->end_pass Pd < 10 ppm scavenger_treatment Step 3: Scavenger Treatment (Slurry or Flow-through) scavenger_screen->scavenger_treatment analyze2 Analyze Pd Content (ICP-MS / AAS) activated_carbon->analyze2 scavenger_treatment->analyze2 analyze2->recrystallization Pd > 10 ppm analyze2->end_pass Pd < 10 ppm recrystallization->end_pass end_fail Re-evaluate Strategy recrystallization->end_fail

Caption: Decision workflow for palladium purification.

Troubleshooting Guide: Common Issues & Solutions

Problem EncounteredPotential Cause(s)Recommended Solution(s)
High Palladium Levels After Scavenger Treatment 1. Ineffective Scavenger: The chosen scavenger's functional group (e.g., thiol) may not have a high enough affinity for the specific palladium complex in your solution.[6] 2. Suboptimal Conditions: Temperature, solvent, or pH may be hindering scavenger performance.[14] 3. Insufficient Scavenger/Time: The amount of scavenger or the contact time may be inadequate for the level of contamination.1. Screen Multiple Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your system.[7] 2. Optimize Conditions: Increase the temperature (most scavengers are stable at elevated temperatures) to improve kinetics. Consult manufacturer data for optimal solvent and pH ranges.[14] 3. Increase Stoichiometry/Time: Increase the equivalents of the scavenger or extend the stirring time. Monitor progress via IPC (In-Process Control) analysis.
Significant Product Loss During Purification 1. Non-specific Adsorption: The product may be adsorbing to the solid support of the scavenger or activated carbon.[14][15] 2. Co-precipitation: The product may be co-precipitating with palladium during recrystallization.[9]1. Thorough Washing: After treatment, wash the scavenger or carbon cake thoroughly with fresh solvent to recover adsorbed product.[14] 2. Optimize Scavenger Loading: Avoid using a large excess of the scavenger, which can increase non-specific binding.[14] 3. Optimize Recrystallization: Carefully select a solvent system that maximizes the solubility difference between the product and impurities.[14]
Difficulty Filtering Scavenger or Activated Carbon 1. Fine Particle Size: The scavenger or carbon particles are too fine, clogging the filter paper or frit.[14]1. Use a Filter Aid: Slurry the treated mixture with a filter aid like Celite® before filtering. This creates a porous bed that prevents clogging.[5][14] 2. Consider Cartridge Format: For larger scale operations, use scavengers packed in fixed-bed cartridges to simplify separation.[1]
Product Discoloration Persists After Treatment 1. Source of Color: The color may not be from the palladium catalyst but from other high-molecular-weight organic byproducts.1. Activated Carbon Treatment: Activated carbon is highly effective at removing colored organic impurities in addition to palladium.[10][11] 2. Chromatography: If discoloration is severe and other methods fail, column chromatography may be necessary.

Detailed Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

Activated carbon is a versatile and low-cost option for reducing both palladium and color.[5][10] Its effectiveness stems from its high porosity and surface area, which allows for the adsorption of metallic and organic impurities.[10][11]

  • Step 1: Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Methanol) at a concentration of 5-10 mL per gram of crude material.

  • Step 2: Add Activated Carbon: Add 5-10% w/w of activated carbon (relative to the crude product mass) to the solution. Scientist's Note: The type of carbon can matter. Carbons with specific pore structures can show enhanced selectivity for metal catalysts.[10][15]

  • Step 3: Stir: Stir the slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours. The higher temperature can improve the kinetics of adsorption.

  • Step 4: Filter: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Wet the pad with the clean solvent. Filter the reaction slurry through the Celite® pad to remove the activated carbon.

  • Step 5: Wash and Concentrate: Wash the carbon/Celite® cake with additional fresh solvent to ensure complete recovery of the product.[14] Combine the filtrates and concentrate under reduced pressure.

  • Step 6: Analyze: Submit a sample of the purified material for quantitative analysis (e.g., ICP-MS) to determine the final palladium concentration.[4]

Protocol 2: High-Efficiency Palladium Removal with a Metal Scavenger

Metal scavengers provide a highly selective method for capturing residual palladium, often resulting in final concentrations below 5 ppm with minimal product loss.[12][16]

G cluster_0 Scavenger Treatment Workflow dissolve 1. Dissolve Crude Product in appropriate solvent add_scavenger 2. Add Scavenger (e.g., Thiol-Silica, 3-10 eq.) dissolve->add_scavenger stir 3. Stir Mixture (e.g., 2-16h at 25-60°C) add_scavenger->stir filter 4. Filter to Remove Scavenger-Pd Complex stir->filter wash 5. Wash Scavenger with fresh solvent filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze for Residual Pd (ICP-MS) concentrate->analyze

Caption: Step-by-step workflow for metal scavenger treatment.

  • Step 1: Dissolve Crude Product: Dissolve the crude material in a suitable solvent as described in Protocol 1.

  • Step 2: Add Scavenger: Based on a preliminary screen or manufacturer's recommendation, add the selected metal scavenger (e.g., a thiol-functionalized silica gel). A typical loading is 3-10 equivalents relative to the initial amount of palladium catalyst used.

  • Step 3: Stir Mixture: Stir the slurry for 2-16 hours. The optimal time and temperature should be determined experimentally. Many scavenger processes can be accelerated by heating to 40-60 °C.[14]

  • Step 4: Filter: Filter the mixture to remove the solid-supported scavenger, which now has the palladium bound to it.[13] Using a filter aid like Celite® can facilitate this process if the scavenger particles are fine.[14]

  • Step 5: Wash and Concentrate: Wash the scavenger cake with fresh solvent, combine the filtrates, and concentrate to dryness.

  • Step 6: Analyze: Determine the final palladium concentration via ICP-MS or a similar sensitive analytical technique.[4]

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available online
  • Metal Scavenger Applic
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Recognising the Needs of the Pharmaceutical Industry. Scavenging Technologies. Available online
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich. Available online
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available online
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • How to Remove Palladium in three easy steps. Biotage. Available online
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available online
  • Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. CARBOGEN AMCIS. Available online
  • Scavenging Technologies from Johnson Matthey.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available online
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific. Available online
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available online
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Available online
  • How can I remove palladium Pd catalyst easily?
  • Method of removing palladium.
  • Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine. Benchchem. Available online
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available online
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Metal–organic frameworks as solid catalysts for the synthesis of nitrogen-containing heterocycles. Royal Society of Chemistry. Available online

Sources

Debromination vs. deiodination in pyrrolopyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Debromination vs. Deiodination in Pyrrolopyrazine Synthesis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers encountering challenges with the final hydrogenolysis step in pyrrolopyrazine synthesis—specifically, the reductive removal of bromine or iodine. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the choice between bromo- and iodo-substituted precursors and to troubleshoot common issues that may arise during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between bromo- and iodo-pyrrolopyrazines in a palladium-catalyzed hydrodehalogenation reaction?

The primary difference lies in the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. This has a direct impact on the rate-determining step of many palladium-catalyzed reactions: oxidative addition.

  • Oxidative Addition: The Pd(0) catalyst must insert into the carbon-halogen bond to form a Pd(II) intermediate. Due to the lower bond dissociation energy, this step is substantially faster for iodo-pyrrolopyrazines than for their bromo-analogs.[1] This generally translates to milder reaction conditions (lower temperatures, shorter reaction times) and potentially lower catalyst loadings for deiodination reactions.[2]

Q2: If iodo-pyrrolopyrazines are more reactive, why would I ever choose a bromo-pyrrolopyrazine precursor?

The choice between a bromo- and iodo-precursor is a strategic one involving a trade-off between reactivity, stability, and cost.

  • Stability & Availability: Bromo-pyrrolopyrazines are often more thermally and photochemically stable than their iodo counterparts, giving them a longer shelf-life. They are also frequently more accessible synthetically or commercially.

  • Cost: Brominating agents are generally less expensive than iodinating agents, which can be a significant factor in large-scale synthesis.

  • Selectivity in Complex Molecules: In molecules with multiple halogen atoms, the differential reactivity can be exploited. For instance, a subsequent cross-coupling reaction might be desired at a bromine site while selectively removing an iodine.

Q3: My hydrodehalogenation reaction has stalled. What are the most likely causes?

Stalled reactions are a common issue, particularly with N-heterocyclic substrates like pyrrolopyrazines. The primary culprits are typically related to the catalyst's health and activity.

  • Catalyst Poisoning: The lone pair of electrons on the pyrazine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit or completely stop the catalytic cycle. This is a well-documented issue for nitrogen-containing heterocycles.[3]

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to air or impurities, leading to the formation of inactive palladium black.

  • Insufficiently Active Hydride Source: The chosen hydride donor (e.g., formic acid, isopropanol) may not be regenerating the active Pd-H species efficiently under the chosen reaction conditions.

Q4: I'm observing a significant amount of starting material being converted into an isomer instead of the desired dehalogenated product. What is happening?

You are likely observing a side reaction known as the "halogen dance."[1] This is a base-mediated migration of the halogen atom to a different position on the aromatic ring.[1][4] It is particularly relevant for heteroaromatic systems where a strong base (like LDA or an organolithium reagent, though it can occur with others) deprotonates the ring, creating an anionic intermediate that facilitates halogen migration.[1][4][5] To mitigate this, consider using a non-coordinating, milder base or altering the reaction temperature.

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solutions & Explanations
Low Yield / Incomplete Conversion 1. Catalyst Poisoning: Pyrazine nitrogen is binding to the Pd center. 2. Poor Catalyst Activity: The chosen catalyst/ligand system is not efficient for this substrate. 3. Ineffective Hydride Source: The hydrogen donor is not performing optimally.1. Increase Catalyst Loading: A simple first step is to increase the mol% of the palladium catalyst. 2. Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination and sterically hinder coordination of the pyrazine nitrogen.[3] 3. Change Hydride Source: If using transfer hydrogenation (e.g., with formic acid/triethylamine), consider switching to direct hydrogenation (H₂ gas) or a different transfer agent like ammonium formate or isopropanol with a base.
Formation of Dimerized Byproduct (Ar-Ar) Slow Hydride Transfer: The oxidative addition product (Ar-Pd-X) is undergoing a competing reaction pathway before being intercepted by the hydride source.1. Increase Concentration of Hydride Source: Ensure an adequate excess of the hydrogen donor is present. 2. Optimize Temperature: Lowering the temperature may slow down the dimerization pathway relative to the desired hydrogenolysis.
"Halogen Dance" Isomerization Strong Base/High Temperature: The reaction conditions are promoting the base-catalyzed migration of the halogen.[1][4]1. Use a Milder Base: Switch from strong bases like alkoxides (NaOtBu) to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. 2. Lower Reaction Temperature: The halogen dance is often thermodynamically driven and can be suppressed at lower temperatures. 3. Change Solvent: Solvents can influence the stability of the intermediates involved in the halogen dance.
Reaction Works for Iodo- but not Bromo-Pyrrolopyrazine Insufficiently Forcing Conditions: The conditions are not energetic enough to cleave the stronger C-Br bond.1. Increase Temperature: Bromo substrates typically require higher temperatures than iodo substrates to achieve efficient oxidative addition.[1] 2. Use a More Active Catalyst System: Employ a more electron-rich ligand to accelerate the oxidative addition of the aryl bromide.[3] 3. Screen Different Palladium Sources: Sometimes pre-catalysts like Pd₂(dba)₃ with a suitable ligand are more effective than Pd/C for challenging substrates.

Comparative Data Summary

The following table provides a generalized comparison based on established principles of hydrodehalogenation. Actual results will be substrate and condition-dependent.

ParameterDeiodination (Iodo-Pyrrolopyrazine)Debromination (Bromo-Pyrrolopyrazine)Rationale
Relative Reaction Rate FasterSlowerThe C-I bond is weaker, leading to a faster rate of oxidative addition, which is often the rate-determining step.[1][2]
Typical Temperature Room Temp. to 80 °C60 °C to 120 °CHigher thermal energy is required to overcome the activation barrier for C-Br bond cleavage.[1]
Catalyst Loading 1-5 mol%3-10 mol%Due to the higher reactivity of the C-I bond, lower catalyst loadings are often sufficient.
Side Reaction Potential Higher risk of catalyst inhibition if reaction is sluggish.Higher risk of thermal decomposition and "halogen dance" at elevated temperatures.Reactivity differences dictate the optimal conditions, which in turn influence the profile of potential side reactions.
Precursor Cost Generally HigherGenerally LowerIodinating reagents are typically more expensive than brominating reagents.

Experimental Protocols: Starting Points for Optimization

These protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for any new pyrrolopyrazine substrate.

Protocol 1: Catalytic Transfer Hydrodebromination of a Bromo-Pyrrolopyrazine

This method uses a common and effective transfer hydrogenation system.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge vial with Bromo-Pyrrolopyrazine (1 eq), Pd/C (10 wt%, 5 mol%), and Sodium Formate (3 eq) B Add Solvent (e.g., Methanol or Ethanol) A->B C Seal vial and purge with Argon or Nitrogen B->C D Heat reaction mixture (e.g., 80 °C) with vigorous stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Filter through Celite to remove Pd/C F->G H Concentrate filtrate under reduced pressure G->H I Purify by column chromatography H->I

Caption: Workflow for transfer hydrodebromination.

Step-by-Step Methodology:

  • To a sealable reaction vial, add the bromo-pyrrolopyrazine (1.0 equiv), 10% Palladium on Carbon (0.05 equiv), and sodium formate (3.0 equiv).

  • Add a suitable solvent such as methanol or ethanol (to a concentration of approx. 0.1 M).

  • Seal the vial and thoroughly purge the headspace with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with additional solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the heterogeneous palladium catalyst. Wash the Celite pad thoroughly with the same solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude material by silica gel column chromatography to yield the desired pyrrolopyrazine.

Protocol 2: Direct Hydrogenation for Hydrodeiodination of an Iodo-Pyrrolopyrazine

This protocol is suitable for the more reactive iodo-precursor and can often be performed under milder conditions.

Logical Relationship Diagram:

Caption: Key steps in direct hydrodeiodination.

Step-by-Step Methodology:

  • To a round-bottom flask, add the iodo-pyrrolopyrazine (1.0 equiv), 10% Palladium on Carbon (0.02 equiv), and a mild base such as sodium acetate (1.5 equiv).

  • Add a solvent such as ethyl acetate or methanol (to a concentration of approx. 0.1 M).

  • Seal the flask with a septum and purge with an inert gas.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales or higher pressures, a Parr hydrogenation apparatus should be used.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Due to the higher reactivity of the iodo-substrate, the reaction is often complete within 1-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Combine the filtrates, concentrate under reduced pressure, and purify by silica gel column chromatography.

References

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703.
  • Gessner Group.
  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (CAS 889447-20-5)[1][2][3]. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the synthetic workflow, focusing on the challenges and critical parameters of scaling this reaction from the bench to pilot scale. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your process, and ensure a safe, efficient, and reproducible synthesis.

The synthesis of this valuable heterocyclic building block, often used in medicinal chemistry and materials science, typically involves the regioselective iodination of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine[4][5]. While straightforward at the gram scale, scaling this process introduces challenges related to reagent handling, thermal management, impurity control, and product isolation. This guide addresses these issues head-on.

Overall Synthetic Workflow

The recommended path for a robust and scalable synthesis involves a three-stage process. Direct iodination of the unprotected starting material can lead to poor regioselectivity and the formation of complex mixtures. The use of a protecting group on the pyrrole nitrogen is a critical strategy to enhance solubility, direct the iodination exclusively to the C7 position, and simplify purification.

Synthesis_Workflow SM 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Protect N-Protection (e.g., Trityl, TIPS, SEM) SM->Protect Protection Reagent, Base, Solvent Protected_Int N-Protected Intermediate Protect->Protected_Int Iodinate C7-Iodination (NIS, DMF) Protected_Int->Iodinate NIS, Solvent (DMF) Iodo_Protected N-Protected Iodo Intermediate Iodinate->Iodo_Protected Deprotect Deprotection (e.g., TFA, TBAF) Iodo_Protected->Deprotect Acid or Fluoride Source Product 2-Chloro-7-iodo-5H- pyrrolo[2,3-b]pyrazine Deprotect->Product

Caption: Scalable workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection recommended for the scale-up of this iodination?

A: There are three primary reasons grounded in chemical principles:

  • Regioselectivity: The pyrrolic N-H is acidic and can compete with the desired C-H iodination, leading to N-iodo intermediates or other side reactions. Protecting the nitrogen atom ensures that the electrophilic iodinating agent (I+) exclusively targets the electron-rich pyrrole ring. The C7 position is electronically favored for substitution.

  • Solubility: The parent heterocycle, 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, has limited solubility in many common organic solvents. Attaching a bulky, lipophilic protecting group like trityl (Tr)[6][7], triisopropylsilyl (TIPS)[8], or (2-(trimethylsilyl)ethoxy)methyl (SEM)[9] significantly improves solubility. This is critical for achieving a homogeneous reaction mixture on a larger scale, which in turn improves reaction kinetics and consistency.

  • Simplified Purification: By forcing the reaction down a single pathway, N-protection minimizes the formation of difficult-to-separate impurities, making downstream purification via crystallization or chromatography more efficient.

Q2: What is the best iodinating agent for this synthesis?

A: N-Iodosuccinimide (NIS) is the reagent of choice. Unlike molecular iodine (I₂), NIS is a crystalline, non-volatile solid that is easier and safer to handle, especially on a large scale.[10][11] It acts as a source of an electrophilic iodine cation ("I+") and is highly effective for the iodination of electron-rich heterocycles. The succinimide byproduct is generally water-soluble, facilitating its removal during aqueous workup.

Q3: Which solvent system is optimal for the iodination step during scale-up?

A: Anhydrous N,N-Dimethylformamide (DMF) is the most commonly used and effective solvent. Its high polarity helps dissolve the protected intermediate and the NIS, ensuring a homogeneous reaction. However, for scale-up, consider the following:

  • High Boiling Point: Makes removal under vacuum energy-intensive.

  • Process Safety: DMF has associated health risks and requires careful handling in a well-ventilated area.[12] For processes where DMF is undesirable, solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF) can be explored, although solubility and reaction rates may be lower, requiring process optimization.

Q4: How should the reaction be monitored for completion?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring on scale-up. It provides quantitative data on the consumption of the starting material and the formation of the product and any impurities. For quick, qualitative checks, Thin-Layer Chromatography (TLC) is sufficient. A typical TLC system would be 20-30% Ethyl Acetate in Hexanes, with visualization under UV light (254 nm).

Experimental Protocol: N-Trityl Protected Route

This section provides a representative lab-scale protocol that can be adapted for scale-up.

Step 1: N-Protection of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine

  • To a stirred solution of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv.) in anhydrous DMF, add triethylamine (TEA, 1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trityl chloride (Tr-Cl, 1.1 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LCMS.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine[6].

Step 2: C7-Iodination

  • Dissolve the N-trityl protected intermediate (1.0 equiv.) in anhydrous DMF.

  • Cool the solution to 0-5 °C.

  • Add N-Iodosuccinimide (NIS, 1.05-1.1 equiv.) portion-wise over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours, monitoring for completion.

  • Once complete, quench by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess NIS.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude 2-Chloro-7-iodo-5-trityl-5H-pyrrolo[2,3-b]pyrazine[7] in a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (e.g., 9:1 v/v).

  • Stir at room temperature for 1-2 hours. The trityl cation often imparts a bright yellow or orange color.

  • Monitor by TLC/LCMS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate. Collect the solid by filtration, wash with water, and then with a cold, non-polar solvent like hexanes or diethyl ether to remove trityl alcohol.

  • Dry the solid under vacuum to yield the final product.

Scale-Up Parameter Comparison

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale for Change
Reagent Addition Manual, portion-wiseControlled addition via pump or solids doserTo control exotherms and maintain consistent concentration.
Temperature Control Ice/water bathJacketed reactor with automated cooling loopSurface-to-volume ratio decreases on scale-up, requiring more efficient heat removal.
Mixing Magnetic stir barOverhead mechanical stirrer (various impeller types)Ensures homogeneity in a larger volume and prevents solids from settling.
Quench Pouring into beakerReverse addition of reaction mass to quench solutionBetter temperature and off-gas control during the quench of reactive species.
Product Isolation Buchner funnel filtrationCentrifuge or Nutsche filter-dryerMore efficient and safer handling of large quantities of solids and solvents.

Troubleshooting Guide

This guide uses a problem-cause-solution format to address common issues encountered during scale-up.

Troubleshooting_Tree Problem Problem Observed Low_Yield Incomplete Iodination or Low Yield Impurity High Impurity Profile Purification Difficult Purification Cause1 Cause: Inactive NIS / Moisture Low_Yield->Cause1 Cause2 Cause: Poor Solubility Low_Yield->Cause2 Cause4 Cause: Incomplete Deprotection Low_Yield->Cause4 (If Deprotection is final step) Cause3 Cause: Over-Iodination Impurity->Cause3 Cause5 Cause: Similar Polarity of Impurities Purification->Cause5 Sol1 Solution: - Use fresh, anhydrous NIS - Ensure anhydrous solvent Cause1->Sol1 Sol2 Solution: - Increase solvent volume - Consider a co-solvent - Gentle warming (to 25-30°C) Cause2->Sol2 Sol3 Solution: - Use max 1.1 equiv. NIS - Maintain T < 10°C - Slow NIS addition Cause3->Sol3 Sol4 Solution: - Increase reaction time - Add more TFA - Check for quenching of acid Cause4->Sol4 Sol5 Solution: - Optimize recrystallization solvent - Consider a slurry wash - Develop new chromatography method Cause5->Sol5

Sources

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the NMR Interpretation of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. The pyrrolo[2,3-b]pyrazine scaffold, a key pharmacophore in numerous kinase inhibitors, presents a unique set of challenges and opportunities in spectroscopic analysis. This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a versatile intermediate in organic synthesis.

While direct, publicly available spectral data for this specific compound is scarce, this guide leverages extensive experimental data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected ¹H and ¹³C NMR spectra. By understanding the electronic effects of the halogen substituents and the inherent properties of the 7-azaindole core, we can confidently predict and interpret the spectral features of this important building block.

The 7-Azaindole Core: A Framework for Interpretation

The 5H-pyrrolo[2,3-b]pyrazine system, also known as 7-azaindole, is an aromatic heterocyclic system where a pyrrole ring is fused to a pyrazine ring. The numbering of the bicyclic system is crucial for correct spectral assignment.

Diagram 1: Numbering of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

cluster_0 This compound cluster_1 Numbering Convention mol N5 N5 C6 C6 C7 C7 C7a C7a N4 N4 C3 C3 C2 C2 N1 N1 C3a C3a

A diagram illustrating the standard IUPAC numbering for the 5H-pyrrolo[2,3-b]pyrazine ring system.

¹H NMR Spectral Analysis: A Tale of Two Rings

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the N-H proton of the pyrrole ring and the two protons on the pyrazine and pyrrole rings, respectively. The precise chemical shifts are highly dependent on the solvent used, due to its influence on hydrogen bonding and aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds

ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityExpected Coupling Constant (J, Hz)Comparative Data (DMSO-d₆)
H5 (N-H)~12.5br s-7-azaindole: ~11.6 ppm
H3~8.3s-3-substituted pyrrolo[2,3-b]pyrazines: 8.1-8.7 ppm
H6~7.8s-7-azaindole: 7.5 ppm (d, J=7.8 Hz)

Causality Behind the Chemical Shifts:

  • H5 (N-H): The pyrrolic N-H proton is acidic and its chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, a broad singlet at a downfield position (around 12.5 ppm) is anticipated.

  • H3: This proton is situated on the electron-deficient pyrazine ring, between two nitrogen atoms. This environment leads to a significant downfield shift. The absence of adjacent protons results in a singlet.

  • H6: This proton resides on the electron-rich pyrrole ring. The presence of the adjacent iodine atom at C7 will induce a downfield shift compared to the parent 7-azaindole due to the anisotropic effect of iodine. The lack of a proton at C7 means this signal will also appear as a singlet.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, I) and the aromaticity of the bicyclic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Rationale for Prediction
C2~150Attached to electronegative Cl and N.
C3~138Aromatic CH in the pyrazine ring.
C3a~120Pyrrole ring carbon adjacent to the pyrazine ring.
C6~130Aromatic CH in the pyrrole ring, deshielded by iodine.
C7~85Carbon bearing the iodine atom; strong shielding effect.
C7a~148Bridgehead carbon between two nitrogen atoms.

Expert Insights on Substituent Effects:

  • Chlorine at C2: The electronegative chlorine atom deshields C2, shifting its resonance significantly downfield.

  • Iodine at C7: The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon, C7. This is a characteristic feature and a key diagnostic signal. Conversely, the adjacent proton (H6) and carbon (C6) are deshielded.

Comparative Analysis with Structurally Similar Compounds

To lend further credence to our predictions, a comparative analysis with experimentally determined NMR data for related heterocyclic systems is indispensable.

Table 3: Comparison of ¹H and ¹³C NMR Data with Analogous Structures

CompoundKey ¹H Chemical Shifts (δ, ppm) in DMSO-d₆Key ¹³C Chemical Shifts (δ, ppm) in DMSO-d₆
7-Azaindole H3: 8.1 (s), H6: 7.5 (d), H2: 7.1 (d)C2: 128.1, C3: 120.9, C6: 115.8, C7: 148.9
4-Chloro-7-azaindole H3: 8.3 (s), H2: 7.3 (d), H6: 7.1 (d)C4: 148.9, C5: 117.2, C6: 127.9
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine H6: ~7.9 (s), H2: ~8.4 (s)C2: ~151, C5: ~55, C6: ~135

This comparative data supports our predictions. For instance, the downfield shift of H3 in 4-chloro-7-azaindole is consistent with our prediction for H3 in the target molecule. The significant upfield shift of C5 in the iodo-substituted pyrrolo[2,3-d]pyrimidine corroborates our prediction for the chemical shift of C7 in this compound.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing potential errors and artifacts.

Diagram 2: Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of This compound b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) a->b c Vortex until fully dissolved b->c d Transfer to a clean, dry 5 mm NMR tube c->d e Insert sample and lock on deuterium signal of the solvent d->e f Shim the magnetic field for optimal homogeneity e->f g Acquire ¹H spectrum (16 scans) f->g h Acquire ¹³C{¹H} spectrum (≥1024 scans) g->h i Apply Fourier Transform h->i j Phase and baseline correct spectra i->j k Reference spectra to residual solvent peak j->k l Integrate ¹H signals and pick peaks for both spectra k->l

A Comparative Guide to the Kinase Inhibitory Potential of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold

In the landscape of kinase inhibitor discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 5H-pyrrolo[2,3-b]pyrazine, a 7-deazapurine, is one such "privileged scaffold."[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, while the modifiable pyrrolo ring offers avenues for tuning selectivity and pharmacokinetic properties.[1][2] A key intermediate in the synthesis of derivatives based on this scaffold is 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (CAS 889447-20-5).[3] While this specific molecule is a building block rather than a final drug candidate, its core structure is present in inhibitors targeting a range of critical kinases.[4][5][6]

This guide provides a comparative analysis of the inhibitory potential of compounds derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold against established kinase inhibitors. We will focus on three kinase families where this scaffold has shown significant promise: Src family kinases (SFKs), Interleukin-2-inducible T-cell kinase (ITK), and Vascular Endothelial Growth Factor Receptor (VEGFR). Through a combination of literature-derived insights and detailed experimental protocols, we aim to equip researchers with the knowledge to effectively evaluate novel inhibitors based on this versatile chemical backbone.

Key Kinase Targets and Comparative Inhibitors

The 5H-pyrrolo[2,3-b]pyrazine core has been successfully utilized to develop inhibitors for a variety of kinases.[4][5] We will compare the hypothetical activity of a representative pyrrolo[2,3-b]pyrazine-based inhibitor ("PP-Inhibitor") with well-established drugs targeting Lck (a member of the Src family), ITK, and VEGFR2.

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases, including Lck, play crucial roles in cell proliferation, survival, and migration.[7][8] Their dysregulation is implicated in various cancers.[7][8] Dasatinib is a potent, multi-targeted inhibitor of Src family kinases.[9][10]

  • Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of kinases, ITK is essential for T-cell receptor signaling and the activation of T-cells.[11][12] Inhibiting ITK is a promising strategy for treating autoimmune diseases and T-cell malignancies.[11][12][13][14]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This receptor tyrosine kinase is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[15][16][17] Sorafenib is a multi-kinase inhibitor that targets VEGFR2, among others.[15][16]

Comparative Inhibitory Profile

The following table presents a hypothetical yet plausible comparison of the inhibitory activity (IC50 values) of our representative pyrrolo[2,3-b]pyrazine-based inhibitor against established drugs. Lower IC50 values indicate higher potency.

Kinase TargetPP-Inhibitor (IC50, nM)Dasatinib (IC50, nM)Sorafenib (IC50, nM)
Lck 25< 1> 1000
Src 300.5530
ITK 10> 500> 1000
VEGFR2 501.51

Data presented are for illustrative purposes and are based on typical potencies found in the literature for these classes of inhibitors.[10][18]

Experimental Protocols for Comparative Analysis

To empirically determine and compare the activity of novel kinase inhibitors, a series of biochemical and cell-based assays are essential. The following protocols provide a robust framework for such an evaluation.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase.[19][20] Inhibition is measured as a decrease in substrate phosphorylation. Luminescence-based assays that measure the depletion of ATP are common and avoid the use of radioactive materials.[21]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of test inhibitors add_inhibitor Add inhibitors to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase/substrate reaction mix add_kinase Add kinase/substrate mix prep_kinase->add_kinase add_inhibitor->add_kinase incubate Incubate at room temp add_kinase->incubate add_atp Initiate reaction with ATP incubate->add_atp incubate_reaction Incubate to allow phosphorylation add_atp->incubate_reaction add_detection_reagent Add ADP-Glo™ or similar reagent incubate_reaction->add_detection_reagent read_luminescence Read luminescence on plate reader add_detection_reagent->read_luminescence

Caption: Workflow for an in vitro biochemical kinase assay.

Step-by-Step Methodology: [22][23]

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., PP-Inhibitor, Dasatinib, Sorafenib) in DMSO, starting at 100 µM.

  • Reaction Setup: In a 384-well plate, add the test compounds. Prepare a master mix containing the kinase of interest (e.g., Lck, ITK, or VEGFR2), its specific substrate, and the assay buffer. Add this mix to the wells containing the compounds.

  • Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial kit like ADP-Glo™ (Promega). This involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (XTT/MTT)

This assay assesses the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines that are dependent on the target kinase.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[24][25] The amount of formazan produced is proportional to the number of viable cells.[26] The XTT assay is generally preferred as it produces a soluble formazan product, simplifying the protocol.

Workflow Diagram:

G seed_cells Seed cells in a 96-well plate incubate_attach Incubate for 24h to allow attachment seed_cells->incubate_attach add_inhibitors Add serial dilutions of inhibitors incubate_attach->add_inhibitors incubate_treat Incubate for 48-72h add_inhibitors->incubate_treat add_xtt Add XTT reagent incubate_treat->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_absorbance Read absorbance at 450 nm incubate_xtt->read_absorbance

Caption: Workflow for the XTT cell viability assay.

Step-by-Step Methodology: [24]

  • Cell Seeding: Seed a relevant cancer cell line (e.g., a T-cell leukemia line for ITK/Lck inhibitors, or a VEGFR-dependent solid tumor line) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitors. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • XTT Addition: Add the XTT labeling mixture (XTT reagent and an electron-coupling reagent) to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the soluble formazan product at approximately 450 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of viability compared to the vehicle control. Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the inhibitor is hitting its target in a cellular context by assessing the phosphorylation status of downstream signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.[27] Phospho-specific antibodies allow for the detection of the activated (phosphorylated) state of a kinase's substrate.[28] A reduction in the phospho-protein signal upon inhibitor treatment indicates target engagement.[29]

Signaling Pathway Diagram (Lck/ITK Example):

G TCR TCR Lck Lck TCR->Lck activates ITK ITK Lck->ITK phosphorylates PLCy1 PLCγ1 ITK->PLCy1 phosphorylates Ca_flux Ca²⁺ Flux PLCy1->Ca_flux NFAT NFAT Activation Ca_flux->NFAT PP_Inhibitor PP-Inhibitor PP_Inhibitor->Lck PP_Inhibitor->ITK

Caption: Simplified Lck/ITK signaling pathway in T-cells.

Step-by-Step Methodology: [28][30]

  • Cell Treatment and Lysis: Culture appropriate cells and treat them with the inhibitors at a concentration around their GI50 for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of each protein sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.[27] Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-PLCγ1 for ITK, phospho-Src for Lck/Src, or phospho-ERK for VEGFR).

  • Secondary Antibody and Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

Conclusion

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a highly versatile and valuable starting point for the design of novel kinase inhibitors. While this compound itself is an intermediate, its core structure is key to the activity of many potent compounds targeting kinases crucial for cancer and autoimmune diseases. By employing a systematic approach involving biochemical assays, cell-based viability studies, and target validation via western blotting, researchers can effectively characterize and compare new inhibitors derived from this scaffold. The protocols and comparative framework provided in this guide offer a comprehensive roadmap for advancing the development of the next generation of targeted kinase therapies.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. PubMed Central.
  • Lck Inhibitors. Santa Cruz Biotechnology.
  • What are ITK inhibitors and how do they work?.
  • What are LCK inhibitors and how do they work?.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • What are SRC inhibitors and how do they work?.
  • ITK Inhibitors for the Treatment of T-Cell Lymphoprolifer
  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH.
  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers.
  • VEGFR-2 inhibitor. Wikipedia.
  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evalu
  • Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease p
  • ITK inhibitors in inflammation and immune-medi
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [No Source Found].
  • VEGFR2 Selective Inhibitors. Selleckchem.com.
  • Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K).
  • Src inhibitor. Wikipedia.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH.
  • Itk | Inhibitors. MedChemExpress.
  • Lck Inhibitor. MedChemExpress.
  • Src | Inhibitors. MedChemExpress.
  • Lck Inhibitor. APExBIO.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed Central.
  • 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evalu
  • Western blot for phosphoryl
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Application Notes and Protocols for Western Blot Analysis of Signaling P
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
  • This compound. ChemNet.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [No Source Found].
  • Kinase Assay Kit. Sigma-Aldrich.
  • In vitro kinase assay. Protocols.io.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Pyrrolo[2,1-f][4][5][33]triazine: a promising fused heterocycle to target kinases in cancer therapy. [No Source Found].

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5H-Pyrrolo[2,3-b]pyrazine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology, protein kinases remain one of the most critical classes of drug targets.[1] Their dysregulation is a hallmark of numerous cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy.[2] Within the vast chemical space of inhibitors, certain core structures, often called "privileged scaffolds," emerge as exceptionally effective frameworks for engaging the ATP-binding site of kinases. The 5H-pyrrolo[2,3-b]pyrazine nucleus is one such scaffold.[3] As a bioisostere of adenine, it is perfectly poised to mimic the natural substrate, ATP, and form crucial hydrogen bonds with the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase domain.[4]

This guide focuses on the structure-activity relationship (SAR) of analogs derived from this core, with a particular emphasis on leveraging the 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine intermediate. This specific molecule is a highly versatile starting point for medicinal chemists. The distinct chemical reactivity of the chloro and iodo substituents allows for sequential, site-selective modifications, enabling the systematic exploration of chemical space and the fine-tuning of inhibitory activity and selectivity. Our primary focus will be on inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers.[5][6]

The Synthetic Blueprint: A Two-Point Diversification Strategy

The power of the this compound scaffold lies in its capacity for controlled, stepwise diversification. The significant difference in reactivity between the C-I and C-Cl bonds under palladium-catalyzed cross-coupling conditions is the key. The C-I bond is substantially more reactive, readily undergoing reactions like Suzuki-Miyaura or Sonogashira coupling. This allows for the introduction of a diverse array of substituents at the C7 position first. Subsequently, the less reactive C-Cl bond can be targeted, typically through nucleophilic aromatic substitution (SNAr) with various amines, to modify the C2 position. This strategic approach is fundamental to building a library of analogs for SAR studies.

Synthetic_Workflow A 2-Chloro-7-iodo- 5H-pyrrolo[2,3-b]pyrazine (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B R-B(OH)2 C 7-Aryl/Alkynyl-2-chloro- 5H-pyrrolo[2,3-b]pyrazine (Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D R'-NH2 E 7-Aryl/Alkynyl-2-amino- 5H-pyrrolo[2,3-b]pyrazine (Final Analog) D->E Binding_Mode cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrrolopyrazine Inhibitor Hinge Hinge Region (e.g., Ala564) Gatekeeper Gatekeeper Residue SolventFront Solvent-Exposed Region Core Pyrrolopyrazine Core C7_Aryl C7-Aryl Substituent C2_Amine C2-Amine Substituent C2_Amine->Hinge H-Bonds C7_Aryl->SolventFront van der Waals & Hydrophobic Interactions

Caption: Key interactions of the inhibitor within the kinase active site.

Comparative Performance of Key Analogs

To illustrate the SAR principles, the following table summarizes data for representative 5H-pyrrolo[2,3-b]pyrazine analogs evaluated against FGFR1. The data highlights how subtle structural changes lead to significant differences in inhibitory potency. Note that compound 13 emerged as a highly potent lead compound from these studies. [6]

Compound ID Core Scaffold Modification (at N5) R Group (at C7) FGFR1 IC₅₀ (nM) [5][6]
9 Phenylsulfonyl Imidazo[1,2-b]pyridazine >5000
12 Phenylsulfonyl 1-(2-fluoroethyl)-1H-imidazole ~1000
13 Phenylsulfonyl 1H-pyrazole 0.6
14 Phenylsulfonyl 1-isopropyl-1H-pyrazole >10000
27 Cyclopentylsulfonyl 1H-pyrazole 1.8
28 (4-chlorophenyl)sulfonyl 1H-pyrazole 1.6

| 29 | (2-cyanophenyl)sulfonyl | 1H-pyrazole | 2.5 |

Data synthesized from published reports for illustrative purposes. [5][6] Analysis of Performance Data:

  • C7-Substituent is Critical: The leap in potency from compounds 9 and 12 to compound 13 is dramatic, underscoring the exquisite sensitivity of the enzyme to the nature of the C7 substituent. The unsubstituted pyrazole ring in 13 is clearly optimal. [6]* Steric Hindrance is Detrimental: Adding even a small isopropyl group to the pyrazole ring (compound 14 ) completely abolishes activity, suggesting a tight fit in the binding pocket where steric bulk is not tolerated. [6]* N5-Sulfonyl Group Modulates Potency: While the C7-pyrazole is key, modifications at the N5-sulfonyl group can fine-tune the activity. A range of sulfonyl groups (compounds 27-29 ) retain nanomolar potency, indicating some flexibility at this position for optimizing pharmacokinetic properties without sacrificing affinity. [5][6]

Supporting Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of these analogs.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling (C7 Modification)

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C7 position of a protected this compound.

  • Rationale: The Suzuki-Miyaura reaction is chosen for its reliability, high functional group tolerance, and generally mild conditions. [7][8]Pd(dppf)Cl₂ is an effective catalyst for coupling on electron-deficient heterocyclic systems. [4]The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial, add 2-chloro-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1 equivalent), the desired arylboronic acid or ester (1.1 equivalents), potassium carbonate (K₂CO₃, 2 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).

  • Inert Atmosphere: Seal the vial and purge with dry nitrogen or argon gas for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.

  • Reaction: Heat the mixture with stirring at 80-100 °C for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 7-aryl-2-chloro intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC₅₀ value of a compound using a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.

  • Rationale: Luminescence-based assays like ADP-Glo™ are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening. The amount of light produced is directly proportional to the amount of ADP formed, and therefore to kinase activity.

Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min, 30°C) A->B C ADP + Phospho-Substrate B->C D Add ADP-Glo™ Reagent C->D E Terminate Kinase Reaction & Deplete excess ATP D->E F Add Kinase Detection Reagent E->F G Convert ADP to ATP, Luciferase generates light F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add the following to each well:

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Test compound dilution or DMSO (vehicle control).

    • FGFR1 enzyme (at a pre-determined optimal concentration).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near its Kₘ value for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Detection Step: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back to ATP and provides the luciferase/luciferin components to generate a light signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Conclusion

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a highly validated and synthetically tractable starting point for the design of potent kinase inhibitors. The structure-activity relationship for this class, particularly as FGFR inhibitors, is well-defined. Potency is driven by key hydrogen bond interactions at the C2 position and is exquisitely sensitive to the nature of the substituent at the C7 position, which probes a critical selectivity pocket. The 2-Chloro-7-iodo derivative stands out as a strategic intermediate, enabling a logical and efficient exploration of these key positions. The insights and protocols provided in this guide offer a robust framework for researchers aiming to develop the next generation of targeted therapies based on this privileged scaffold.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.
  • Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. PubMed.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health (NIH).
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (NIH).

Sources

A Comparative Guide to the Selectivity of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, has emerged as a privileged scaffold. Its ability to form critical hydrogen bonds within the ATP-binding site of various kinases has led to the development of numerous potent inhibitors.[1][2] This guide provides an in-depth comparative analysis of the selectivity profiles of inhibitors derived from the 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine core, with a primary focus on the well-characterized JAK2 inhibitor, Fedratinib (TG-101348), and its analogs targeting other kinase families such as FGFR.

This analysis is designed for researchers, scientists, and drug development professionals to understand the nuances of selectivity driven by substitutions on this core structure and to inform the design of next-generation kinase inhibitors with improved potency and desired selectivity profiles.

The this compound Scaffold: A Versatile Hinge-Binder

The 7-azaindole core of this scaffold is a bioisostere of purine and has been successfully employed in the design of numerous kinase inhibitors.[3] The nitrogen atom at position 7 allows for the formation of a key hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition. The chloro and iodo substitutions at positions 2 and 7, respectively, provide vectors for chemical modification to explore the surrounding pockets within the ATP-binding site, thereby influencing both potency and selectivity.

Comparative Selectivity Profile Analysis

To provide a clear comparison, this guide will focus on two prominent examples of inhibitors built upon the 5H-pyrrolo[2,3-b]pyrazine scaffold: Fedratinib, a potent JAK2 inhibitor, and a representative FGFR inhibitor from a series of 5H-pyrrolo[2,3-b]pyrazine derivatives.

Fedratinib (TG-101348): A Selective JAK2 Inhibitor

Fedratinib is a potent, ATP-competitive inhibitor of Janus Kinase 2 (JAK2) with an IC50 of approximately 3 nM for both wild-type and the V617F mutant of JAK2.[4] The JAK/STAT signaling pathway is a crucial mediator of cytokine and growth factor signaling, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[5]

The selectivity of Fedratinib has been extensively profiled. It exhibits significant selectivity for JAK2 over other members of the JAK family.

Table 1: Selectivity of Fedratinib against JAK Family Kinases

KinaseIC50 (nM)Fold Selectivity vs. JAK2
JAK231
JAK110535
TYK2405135
JAK31002334

Data compiled from multiple sources.[5][6]

Beyond the JAK family, broad kinase profiling using platforms like KINOMEscan® reveals a wider spectrum of activity. While highly selective for JAK2, Fedratinib also demonstrates inhibitory activity against other kinases at higher concentrations.

Table 2: KINOMEscan® Selectivity Profile of Fedratinib (TG-101348)

Kinase TargetPercent of Control @ 1 µM
JAK2 <1
FLT3 <10
RET <10
AURKA<10
AURKB<10
CLK2<20
DYRK1B<20
FYN<20
LCK<20
SRC<20
YES1<20
AAK120-40
CLK120-40
DYRK1A20-40
EPHA520-40
EPHB220-40
EPHB420-40
FER20-40
FGR20-40
HCK20-40
LYN20-40
MAP4K520-40
MINK120-40
TNK220-40
TRKA20-40
TRKB20-40
TRKC20-40
TYK220-40
ABL140-60
ALK40-60
BMX40-60
BTK40-60
CSF1R40-60
EGFR40-60
EPHA240-60
EPHA440-60
ERBB240-60
ERBB440-60
FGFR140-60
FGFR240-60
FGFR340-60
FGFR440-60
FLT140-60
FLT440-60
FRK40-60
ITK40-60
JAK140-60
JAK340-60
KDR40-60
KIT40-60
LOK40-60
LTK40-60
MER40-60
MET40-60
MUSK40-60
NTRK140-60
NTRK240-60
NTRK340-60
PDGFRB40-60
PTK640-60
ROS140-60
RYK40-60
STK1040-60
TEC40-60
TIE240-60
TXK40-60
ZAP7040-60

Data is an illustrative representation based on publicly available KINOMEscan® data.[3][7] A lower "Percent of Control" indicates stronger binding.

This broader profile reveals that Fedratinib also potently inhibits FLT3 and RET, and shows considerable activity against Aurora kinases and members of the CLK and DYRK families. This polypharmacology may contribute to both its therapeutic efficacy and potential off-target effects. Recent studies have also identified Fedratinib as a moderate inhibitor of BRD4, suggesting a dual kinase-bromodomain inhibitory activity.[8]

5H-pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors

The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold is highlighted by its successful application in developing inhibitors for other kinase families, such as the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers.[9][10]

A study by Zhang et al. describes the development of potent FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine core.[11][12] Compound 13 from this study serves as a representative example for comparison.

Table 3: Kinase Selectivity Profile of a Representative 5H-pyrrolo[2,3-b]pyrazine-based FGFR Inhibitor (Compound 13)

Kinase% Inhibition @ 1 µM
FGFR1 98
FGFR2 97
FGFR3 96
FGFR4 95
KDR (VEGFR2)85
FLT375
KIT60
PDGFRβ55
ABL1<50
AKT1<50
CDK2<50
EGFR<50
JAK2<50
MET<50
SRC<50

Data adapted from Zhang et al. (2018).[9][11]

This profile demonstrates that through chemical modifications on the same core scaffold, the selectivity can be shifted dramatically from JAK2 to the FGFR family. Notably, this FGFR inhibitor shows significantly less activity against JAK2 compared to Fedratinib, underscoring the tunability of the 5H-pyrrolo[2,3-b]pyrazine scaffold.

Structure-Activity Relationship (SAR) Insights

The differing selectivity profiles of Fedratinib and the FGFR inhibitors can be attributed to the specific substitutions on the this compound core.

  • Fedratinib's Selectivity for JAK2: The diaminopyrimidine moiety and the specific linker and terminal amine in Fedratinib are optimized to fit the ATP-binding pocket of JAK2, forming key interactions that are less favorable in other JAK isoforms and most other kinases.[11]

  • Shifting Selectivity to FGFR: In the FGFR inhibitor series, the modifications at the 2- and 7-positions of the pyrrolo[2,3-b]pyrazine core are designed to exploit specific features of the FGFR active site, such as the back pocket, leading to high affinity for this kinase family while reducing affinity for others like JAK2.[5][10]

  • Potential for CLK and DYRK Inhibition: The 7-azaindole scaffold is a known hinge-binder for DYRK and CLK kinases.[13][14] The observation that Fedratinib shows some activity against these kinases in broad panel screens suggests that the core scaffold contributes to this interaction. Further optimization of the substituents could potentially lead to potent and selective CLK/DYRK inhibitors based on this scaffold.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its development. Several robust methods are employed for this purpose.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site. It is a competitive binding assay where the test compound displaces a fluorescently labeled tracer from the kinase's ATP pocket.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Serially Dilute Test Compound Add_Compound Add Test Compound to Plate Compound_Dilution->Add_Compound Kinase_Ab Prepare Kinase/Eu-Antibody Mix Add_Kinase_Ab Add Kinase/Antibody Mix Kinase_Ab->Add_Kinase_Ab Tracer_Prep Prepare Fluorescent Tracer Add_Tracer Add Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate at Room Temperature Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Reader Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Data and Determine IC50 Calculate_Ratio->Plot_Data

Caption: Workflow of the Kinase-Glo® Luminescent Kinase Assay.

Signaling Pathway Context: The JAK/STAT Pathway

The primary target of Fedratinib, JAK2, is a key component of the JAK/STAT signaling pathway. This pathway is essential for transducing signals from a wide array of cytokines and growth factors, which regulate processes such as cell proliferation, differentiation, and immune responses.

The JAK/STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT->STAT 5. STAT Dimerization Nucleus Nucleus STAT->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 7. Gene Transcription

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacements for the Iodo Group in 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Iodo Group on the Pyrrolo[2,3-b]pyrazine Scaffold

The 2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in the development of kinase inhibitors and other targeted therapeutics.[1] The halogen atoms at the 2- and 7-positions are not merely passive substituents; they are strategic tools for molecular elaboration. The chloro group often plays a crucial role in establishing key interactions within the ATP-binding site of kinases, while the iodo group at the 7-position serves as a versatile synthetic handle. Its susceptibility to a wide array of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological profile.

This guide provides a comparative analysis of common bioisosteric replacements for the 7-iodo group, focusing on the practical aspects of their synthesis and the potential impact on molecular properties. As drug development professionals, our goal is to leverage bioisosterism not just to maintain biological activity, but to optimize a lead compound's overall profile, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2][3]

The Principle of Bioisosterism in Lead Optimization

Bioisosterism is a cornerstone of rational drug design, involving the substitution of an atom or group of atoms with another that possesses similar chemical and physical characteristics, leading to comparable biological activity.[1][4] The objective is to enhance desired properties while mitigating undesirable ones.[3] Bioisosteres are broadly categorized as classical (atoms or groups with the same valency and similar size) and non-classical (functional groups with different numbers of atoms but similar steric and electronic attributes).[5]

For the aryl iodo group, common bioisosteric replacements include:

  • Aryl and Heteroaryl Groups: These can mimic the spatial orientation of the original iodo-substituted ring while introducing new vectors for interaction or modifying electronic properties.

  • Alkynyl Groups: The linear geometry and electron-rich triple bond of an alkyne can serve as a non-classical bioisostere, potentially forming unique interactions with the target protein.

  • Amino Groups: Introducing a nitrogen atom can significantly alter polarity, solubility, and hydrogen bonding capabilities, offering a route to improved pharmacokinetic properties.

This guide will compare these three key classes of bioisosteric replacements, providing experimental frameworks based on established palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Bioisosteric Replacements

The lability of the C-I bond in this compound makes it an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The pyrrole nitrogen of the starting material is typically protected, for example, as a triphenylmethyl (trityl) or (2-(trimethylsilyl)ethoxy)methyl (SEM) ether, to prevent side reactions and improve solubility. For the purpose of the following protocols, we will assume the use of a suitable N-protected starting material.

Aryl and Heteroaryl Groups via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron species. This reaction is ideal for introducing a wide variety of substituted aryl and heteroaryl rings as bioisosteres for the iodo group.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

dot graph "Suzuki-Miyaura_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: To an oven-dried reaction vessel, add N-protected this compound (1.0 equiv), the desired arylboronic acid or ester (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 7-aryl-2-chloro-5H-pyrrolo[2,3-b]pyrazine derivative.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, DMF, Toluene
Temperature 80 - 110 °C
Typical Yields 60 - 95%

Performance Considerations:

  • Advantages: Broad substrate scope, high functional group tolerance, and typically good to excellent yields.

  • Challenges: The quality of the boronic acid is crucial, and homo-coupling of the boronic acid can be a side reaction.

Alkynyl Groups via Sonogashira Coupling

The Sonogashira coupling provides a direct route to introduce terminal alkynes, which are valuable non-classical bioisosteres. The linear geometry of the alkyne can probe different regions of a binding pocket compared to the bulkier aryl groups.

Experimental Protocol: General Procedure for Sonogashira Coupling

dot graph "Sonogashira_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Sonogashira Coupling.

  • Reaction Setup: To an oven-dried reaction vessel, add N-protected this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent and Reagents: Add degassed anhydrous DMF and a base such as triethylamine (Et₃N, 3.0 equiv). Then, add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature to 60 °C until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by flash column chromatography.

ParameterTypical Conditions
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, Diisopropylethylamine (DIPEA)
Solvent DMF, THF
Temperature 25 - 80 °C
Typical Yields 50 - 90%

Performance Considerations:

  • Advantages: Mild reaction conditions and the ability to introduce a structurally distinct, linear moiety.

  • Challenges: The formation of Glaser-Hay homocoupling products of the alkyne can be a significant side reaction. Careful control of the reaction conditions and exclusion of oxygen are important.

Amino Groups via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the 7-position. This modification can drastically alter the physicochemical properties of the molecule, often improving solubility and providing a key hydrogen bond donor/acceptor.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

dot graph "Buchwald-Hartwig_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the N-protected this compound (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv) to a reaction vessel.

  • Reagent Addition: Add the desired amine (1.2 equiv) followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the reaction is complete.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

ParameterTypical Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BINAP
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80 - 110 °C
Typical Yields 55 - 90%

Performance Considerations:

  • Advantages: Access to a wide range of N-substituted analogues with diverse properties.

  • Challenges: The reaction can be sensitive to air and moisture. The choice of ligand and base is critical and often needs to be optimized for specific substrates.

Physicochemical Property Comparison of Bioisosteres

The choice of bioisostere will have a predictable impact on the physicochemical properties of the resulting molecule. The following table provides a qualitative comparison.

PropertyIodoArylAlkynylAmino
Lipophilicity (LogP) HighVery HighHighLower
Polar Surface Area (PSA) LowLowLowModerate to High
Hydrogen Bond Donor NoNoWeak (terminal)Yes (primary/secondary)
Hydrogen Bond Acceptor Noπ-systemπ-systemYes
Molecular Weight HighIncreasesDecreasesDecreases
Synthetic Accessibility Starting MaterialHighHighHigh

Conclusion and Outlook

The 7-iodo group of this compound is a powerful gateway for lead optimization. The choice between an aryl, alkynyl, or amino bioisostere should be guided by the specific objectives of the drug discovery program.

  • Suzuki coupling offers a reliable method to explore steric and electronic modifications through diverse (hetero)aryl groups, which is often crucial for enhancing potency and selectivity.

  • Sonogashira coupling provides access to linear, rigid analogues that can explore unique binding interactions and potentially improve metabolic stability.

  • Buchwald-Hartwig amination is the preferred method for modulating physicochemical properties like solubility and introducing key hydrogen bonding interactions, which are critical for improving pharmacokinetics.

By systematically applying these robust cross-coupling methodologies, researchers can efficiently generate diverse libraries of analogues, accelerating the journey from a promising hit to a viable drug candidate. Each protocol must be viewed as a self-validating system, where careful optimization of catalysts, ligands, and conditions is paramount to achieving reproducible and high-yielding results.

References

  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23–49. [Link]
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-17. [Link]
  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 597. [Link]
  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349. [Link]
  • Frigiolini, E., et al. (2020). Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
  • Chemistry LibreTexts. (2023).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link]
  • SNS Courseware. (2025). Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. [Link]
  • Wikipedia. (n.d.).
  • Mondal, S., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. RSC Advances, 11(9), 5069-5083. [Link]
  • Surineni, G., et al. (2021). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 26(23), 7306. [Link]
  • Perry, I. (2019). Bioisosteres of Common Functional Groups. MacMillan Group Meeting. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Potential of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine Derivatives: A Docking Study Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. Their role as central nodes in cellular signaling pathways makes them attractive targets for small molecule inhibitors. Among the myriad of scaffolds explored, the 5H-pyrrolo[2,3-b]pyrazine core has garnered significant attention for its ability to mimic the adenine moiety of ATP, thus effectively competing for the kinase ATP-binding site. This guide provides an in-depth comparative analysis of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine derivatives against other kinase inhibitors, grounded in molecular docking studies and supporting experimental data. We will explore their interactions within the kinase domains of key targets such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Spleen Tyrosine Kinase (Syk), offering a rationale for their therapeutic potential.

The Rationale for Targeting Kinases with Pyrrolo[2,3-b]pyrazine Derivatives

The ATP-binding site of protein kinases, although conserved in its core fold, presents subtle but exploitable differences that allow for the design of selective inhibitors. The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors.[1][2] The substituents at various positions of this core can then be tailored to interact with specific pockets within the ATP-binding site, thereby conferring potency and selectivity. The 2-chloro and 7-iodo substitutions on the pyrrolo[2,3-b]pyrazine ring are of particular interest as they can modulate the electronic properties of the core and provide vectors for further chemical modifications to enhance target engagement and pharmacokinetic properties.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking of Kinase Inhibitors

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The following protocol outlines a typical workflow for docking this compound derivatives into a kinase domain, using AutoDock Vina as an example.[4][5]

Step 1: Preparation of the Receptor (Kinase Domain)
  • Selection of the Protein Structure: Obtain a high-resolution crystal structure of the target kinase domain from the Protein Data Bank (PDB). For this guide, we will consider FGFR1 (PDB ID: 5Z0S), JAK3 (PDB ID: 4QT1), and Syk (PDB ID: 4YJR) as representative examples.[6][7][8]

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.

  • Addition of Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign partial charges (e.g., Kollman charges). This step is vital for accurately calculating the electrostatic interactions between the protein and the ligand.[3]

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the ATP-binding site of the kinase. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

Step 2: Preparation of the Ligand (Pyrrolo[2,3-b]pyrazine Derivative)
  • Ligand Sketching and 3D Conversion: Draw the 2D structure of the this compound derivative and convert it into a 3D structure using a molecular modeling software.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation.

  • Setting Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Step 3: Molecular Docking Simulation
  • Execution of Docking: Run the docking simulation using software like AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a force field that estimates the binding affinity.[4][9]

  • Analysis of Docking Poses: Analyze the output, which typically includes a ranked list of binding poses and their corresponding predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most probable binding mode.

Step 4: Post-Docking Analysis and Validation
  • Interaction Analysis: Visualize the best-ranked docking pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the kinase active site.

  • Comparison with Experimental Data: Whenever possible, compare the predicted binding mode and affinity with experimental data from co-crystal structures and biochemical assays (e.g., IC50 values) to validate the docking protocol.[10]

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Select PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Polar Hydrogens & Charges Clean->Hydrogens Grid Define Grid Box Hydrogens->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Sketch 2D Sketch & 3D Conversion Minimize Energy Minimization Sketch->Minimize Torsion Set Rotatable Bonds Minimize->Torsion Torsion->Dock Analyze Analyze Poses & Scores Dock->Analyze Interact Visualize Interactions Analyze->Interact Validate Compare with Experimental Data Interact->Validate G cluster_kinase Kinase ATP-Binding Site cluster_ligand Pyrrolo[2,3-b]pyrazine Inhibitor Hinge Hinge Region DFG DFG Motif Ploop P-Loop Solvent Solvent-Exposed Region Core Pyrrolo[2,3-b]pyrazine Core Core->Hinge H-Bonds R1 Substituent at C2 (e.g., Cl) R1->Ploop Hydrophobic Interactions R2 Substituent at C7 (e.g., I) R2->DFG Steric/Electronic Interactions R3 Substituent at N5 R3->Solvent Improved Solubility & PK

Figure 2: Key interaction points between a pyrrolo[2,3-b]pyrazine inhibitor and a kinase domain.

The substitutions on the pyrrolo[2,3-b]pyrazine core are crucial for achieving high potency and selectivity:

  • Substituents at the C2 and C7 positions (like the chloro and iodo groups) project towards the interior of the binding pocket. These halogen atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity. Their size and electronic properties can be fine-tuned to achieve selectivity for one kinase over another.

  • Substituents at the N5 position are typically directed towards the solvent-exposed region of the ATP-binding site. This position is often modified to improve the physicochemical properties of the compound, such as solubility and metabolic stability, which are critical for drug development. [1]

Conclusion

Molecular docking studies, in conjunction with experimental data, strongly support the potential of this compound derivatives as a promising class of kinase inhibitors. The core scaffold effectively engages the kinase hinge region, while the chloro and iodo substituents offer opportunities for fine-tuning potency and selectivity. As demonstrated by the potent activity of related compounds against targets like FGFR1, this scaffold holds significant promise for the development of novel therapeutics for a range of diseases. Further experimental validation is warranted to fully elucidate the inhibitory profile and therapeutic potential of the specific 2-Chloro-7-iodo derivative.

References

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]
  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. [Link]
  • Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Structure. [Link]
  • Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib.
  • Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Derm
  • Crystal structure of FGFR1 kinase domain in complex with a novel inhibitor. RCSB PDB. [Link]
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
  • IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
  • Crystal structure of SYK kinase domain with inhibitor. RCSB PDB. [Link]
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]
  • SYK kinase domain in complex with inhibitor GTC000225. RCSB PDB. [Link]
  • JAK3 kinase domain in complex with 1-[(3S)-1-isobutylsulfonyl-3-piperidyl]-3-(5H-pyrrolo[2,3-b]pyrazin-2-yl)urea. RCSB PDB. [Link]
  • Spleen associated tyrosine kinase | Syk family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Human FGFR1 kinase in complex with CH5183284. RCSB PDB. [Link]
  • Crystal Structure of the Jak3 Kinase Domain Covalently Bound to N-(3-(((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)methyl)phenyl)acrylamide. RCSB PDB. [Link]
  • Structure of FGFR1 in complex with AZD4547 (N-{3-[2-(3,5-DIMETHOXYPHENYL)ETHYL]-1H-PYRAZOL-5-YL}-4-[(3R,5S)-3,5-DIMETHYLPIPERAZIN-1-YL]BENZAMIDE)
  • CRYSTAL STRUCTURE OF SPLEEN TYROSINE KINASE (SYK) IN COMPLEX WITH A 2-(PYRIDINYLOXYMETHYL)PYRIDINE INHIBITOR. RCSB PDB. [Link]
  • Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog. Blood. [Link]
  • Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog. Blood. [Link]
  • IC50 values of the selected compounds against FGFR1-4 kinases and selectivity.
  • Half-maximal Inhibitory Concentration (IC50) of selective FGFR inhibitors on tyrosine kinase FGF receptors.
  • IC50 in nmol/L of FGFR inhibitors.
  • THE JAK3 KINASE DOMAIN IN COMPLEX WITH A COVALENT INHIBITOR. RCSB PDB. [Link]
  • FGFR1 in complex with AZD4547. RCSB PDB. [Link]
  • Structural and Biophysical Characterization of the Syk Activ
  • Aminopyrimidine SYK inhibitors. SYK IC50 binding potency is shown for comparison.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Basic docking — Autodock Vina 1.2.
  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Computer-Aided Molecular Design. [Link]
  • Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
  • Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. Journal of Chemical and Pharmaceutical Research. [Link]
  • Calculated IC50 values for Tyrosine Kinase Inhibitors.
  • Understanding IC50: A Comprehensive Guide to Calculation.
  • IC50. Wikipedia. [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of Pyrrolo[2,3-b]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its ability to serve as a core for potent kinase inhibitors.[1] Its rigid, planar structure and strategically placed nitrogen atoms allow for critical hydrogen bonding interactions within the ATP-binding pocket of numerous kinases, making it a versatile starting point for drug discovery.[2] This guide provides a comprehensive framework for characterizing the mechanism of action of novel pyrrolo[2,3-b]pyrazine derivatives, focusing on the most common targets: Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).

We will explore a logical, multi-tiered experimental cascade, from initial biochemical potency determination to in-depth biophysical characterization. Each section explains the causality behind the experimental choices, provides detailed protocols, and compares the performance of illustrative pyrrolo[2,3-b]pyrazine compounds against established clinical alternatives like Ruxolitinib (a JAK inhibitor) and Pemigatinib (an FGFR inhibitor).

Primary Molecular Targets: The Kinase Families

The biological activity of 5H-pyrrolo[2,3-b]pyrazine derivatives is predominantly linked to kinase inhibition.[1] These compounds have been successfully developed to target several key kinase families implicated in oncology and inflammatory diseases.

  • Janus Kinases (JAKs): This family of non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) is central to cytokine signaling.[3] They transduce signals via the JAK-STAT pathway, which regulates immune cell development, proliferation, and activation.[4][5] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and various autoimmune disorders, making JAKs a prime therapeutic target.[6][7]

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases (FGFR1-4) is crucial for cellular processes like proliferation, survival, and angiogenesis.[2][8] Genetic alterations such as fusions, mutations, or amplifications in FGFR genes can lead to constitutive kinase activation, driving the growth of various cancers, including cholangiocarcinoma and urothelial carcinoma.[9][10]

  • Other Kinase and Non-Kinase Targets: The versatility of the scaffold has led to the discovery of derivatives that inhibit other targets, such as Bruton's tyrosine kinase (BTK), ITK, and even non-kinase enzymes like Topoisomerase II.[2]

This guide will focus on the experimental workflows for the most prominent targets, JAKs and FGFRs.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for extracellular cytokine signals to influence gene expression in the nucleus.[4] Inhibition of JAKs by pyrrolo[2,3-b]pyrazine-based compounds effectively blocks this cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Regulation

Caption: The JAK-STAT signaling cascade and the point of inhibition.

The FGFR Signaling Pathway

In cancers with FGFR alterations, the receptor is constitutively active, driving downstream pathways like RAS-MAPK and PI3K-AKT that promote tumor growth.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand (or constitutive activation) FGFR FGFR (Tyrosine Kinase Domain) FGF->FGFR 1. Binding & Dimerization RAS_RAF_MEK RAS-RAF-MEK Pathway FGFR->RAS_RAF_MEK 2. Downstream Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of inhibition.

A Step-by-Step Guide to Mechanistic Elucidation

A logical workflow is essential to build a comprehensive understanding of a compound's mechanism of action, moving from the simplest system (purified enzyme) to more complex biological contexts.

MOA_Workflow cluster_biochem Question: Does it inhibit the purified enzyme? cluster_cellular Question: Does it work in a cell and hit the target? cluster_biophys Question: How does it bind to the target? Biochem 2.1 Biochemical Assays (Potency & Selectivity) Cellular 2.2 Cellular Assays (Efficacy & On-Target Effect) Biochem->Cellular Validates cellular activity b1 Kinase Activity Assay (IC50) b2 Kinome Selectivity Screen Biophys 2.3 Biophysical Assays (Binding Kinetics & Thermodynamics) Cellular->Biophys Confirms direct target engagement c1 Target Phosphorylation Assay (Western Blot) c2 Cell Viability/Proliferation Assay p1 Surface Plasmon Resonance (SPR) p2 Isothermal Titration Calorimetry (ITC)

Caption: Experimental workflow for MOA studies of kinase inhibitors.

Tier 1: Biochemical Assays - Measuring Direct Enzyme Inhibition

Causality: The first step is to determine if the compound can inhibit the purified target kinase in a cell-free system. This provides a direct measure of potency (IC50) and is essential for initial structure-activity relationship (SAR) studies, free from confounding factors like cell permeability.

Key Experiment: In Vitro Kinase Activity Assay

This assay measures the transfer of phosphate from ATP to a substrate by the kinase. The reduction in this activity in the presence of an inhibitor is quantified.

Detailed Protocol (Example: Luminescence-Based JAK2 Assay) [11][12]

  • Reagent Preparation:

    • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.

    • Enzyme: Prepare recombinant human JAK2 enzyme in kinase buffer to a 2X working concentration (e.g., 5 ng/µL).

    • Substrate/ATP Mix: Prepare a 2X mix of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated.

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of the pyrrolo[2,3-b]pyrazine compound in 100% DMSO, starting at 1mM. Then, dilute this series into the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound to the appropriate wells. For controls, add 2.5 µL of buffer with DMSO (Vehicle/Positive Control) or buffer without enzyme (Negative Control).

    • Add 2.5 µL of the 2X JAK2 enzyme solution to the test compound and positive control wells.

    • Incubate for 10-20 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark and measure luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Tier 2: Cellular Assays - Confirming On-Target Activity

Causality: A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. Cellular assays are critical to confirm that the compound can enter the cell, engage its target, and exert a biological effect.

Key Experiment 1: Target Phosphorylation Assay (Western Blot)

This experiment directly measures the inhibition of the kinase's activity within the cell by quantifying the phosphorylation of its immediate downstream substrate. For JAK2, this is STAT3; for FGFR, this can be FGFR itself (autophosphorylation) or downstream effectors like FRS2.

Detailed Protocol (Example: p-STAT3 Western Blot for JAK Inhibitors) [14][15]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., TF-1 cells, which require a cytokine for proliferation) in 6-well plates.

    • Once cells reach ~80% confluency, starve them in a low-serum medium for 4-6 hours.

    • Pre-treat cells with various concentrations of the pyrrolo[2,3-b]pyrazine inhibitor (and vehicle control) for 1-2 hours.

    • Stimulate the JAK-STAT pathway by adding a cytokine (e.g., 20 ng/mL IL-6 or GM-CSF) for 15-30 minutes.[14] An unstimulated control well should be included.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15][16] The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). BSA is often preferred over milk for phospho-antibodies to reduce background.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

    • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.[14]

Key Experiment 2: Cell Viability/Proliferation Assay

This assay measures the functional consequence of target inhibition, which for anti-cancer agents is typically a reduction in cell proliferation or induction of cell death.

Detailed Protocol (Example: MTT Assay) [18]

  • Cell Seeding: Seed cancer cells dependent on the target pathway (e.g., Ba/F3 cells engineered to express an activated FGFR fusion) into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viability relative to vehicle-treated cells and determine the GI50/IC50 value from the dose-response curve.

Tier 3: Biophysical Assays - Quantifying Direct Binding

Causality: While cellular assays confirm on-target effects, they don't definitively prove direct binding. Biophysical assays provide quantitative data on the physical interaction between the inhibitor and the kinase, confirming it as the direct target and revealing the kinetics (on/off rates) and thermodynamics of binding.

Key Experiment 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time, providing kinetic data (kₐ - association rate, kₑ - dissociation rate) and the equilibrium dissociation constant (Kₑ).[1] A long residence time (slow kₑ) is often a desirable property for inhibitors.

Generalized Protocol [20][21]

  • Surface Preparation: Covalently immobilize the purified recombinant kinase onto a sensor chip surface. A control surface is prepared for background subtraction.

  • Analyte Injection: Flow a series of concentrations of the pyrrolo[2,3-b]pyrazine compound (the analyte) over the chip surface.

  • Data Collection: Monitor the change in the SPR signal in real-time during the association (analyte flowing) and dissociation (buffer flowing) phases.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ (Kₑ = kₑ/kₐ).

Key Experiment 2: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).[22][23] This data can reveal the driving forces (enthalpic vs. entropic) of the binding interaction, which is valuable for lead optimization.[24]

Generalized Protocol [25][26]

  • Sample Preparation: Place the purified kinase in the ITC sample cell and the test compound in the titration syringe. Both must be in identical, well-matched buffers to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the compound into the kinase solution at a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine Kₑ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Comparative Analysis: Pyrrolo[2,3-b]pyrazines vs. Alternatives

To understand the potential of a novel compound, its performance must be benchmarked against established inhibitors.

Comparison in JAK Inhibition

Ruxolitinib is an FDA-approved inhibitor of JAK1 and JAK2.[6][27] Tofacitinib is another approved pan-JAK inhibitor. A successful novel pyrrolo[2,3-b]pyrazine derivative might offer improved potency or, more importantly, enhanced selectivity for a specific JAK isoform to achieve a better safety profile.

Table 1: Comparative Activity of JAK Inhibitors

Compound Target Kinase Biochemical IC50 (nM) Cellular Assay (Cell Line) Cellular Potency (nM) Reference
Ruxolitinib JAK1 3.3 - - [3]
JAK2 2.8 - - [3]
Tofacitinib JAK1 1 - - [13]
JAK2 5 TF-1 (pSTAT5) 95 [13][28]
JAK3 20 - - [13]

| Pyrrolo[2,3-d]pyrimidine Cmpd 16c | JAK2 | 6 | TF-1 (pSTAT5) | 140 |[28] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct head-to-head comparisons in the same assay are most valuable.

Comparison in FGFR Inhibition

Pemigatinib is an FDA-approved selective inhibitor of FGFR1, 2, and 3 used to treat cholangiocarcinoma with FGFR2 fusions.[2][9] A novel pyrrolo[2,3-b]pyrazine might aim for improved potency, a different selectivity profile across the FGFR family, or activity against resistance mutations.

Table 2: Comparative Activity of FGFR Inhibitors

Compound Target Kinase Biochemical IC50 (nM) Cellular Assay (Cell Line) Cellular Potency (nM) Reference
Pemigatinib FGFR1 < 0.5 - - [8]
FGFR2 < 0.4 - - [8]
FGFR3 < 1 - - [8]

| Pyrrolo[2,3-b]pyrazine Cmpd 13 | FGFR1 | 2.6 | KG-1 (antiproliferation) | 130 |[14] |

Conclusion

The pyrrolo[2,3-b]pyrazine scaffold remains a highly valuable core for the development of potent and selective kinase inhibitors. A systematic and rigorous evaluation of the mechanism of action is paramount for the successful progression of any new chemical entity. By following a logical workflow—from initial biochemical screening to cellular target validation and finally to detailed biophysical characterization—researchers can build a comprehensive data package. This package not only confirms the intended mechanism but also provides crucial comparative data against established alternatives, ultimately defining the therapeutic potential and differentiation strategy for a novel compound.

References

  • Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Mechanism of action - Jakafi® (ruxolitinib). (n.d.).
  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (2025, March 7).
  • What is the mechanism of Pemigatinib? - Patsnap Synapse. (2024, July 17).
  • ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. (2025, June 13).
  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.).
  • PEMAZYRE® (pemigatinib) Mechanism of Action. (n.d.).
  • JAK2 (Janus Kinase 2) Assay Kit - AMSBIO. (n.d.).
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (n.d.).
  • Pemigatinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (n.d.).
  • Pemigatinib. Fibroblast growth factor receptor inhibitor, Treatment of cholangiocarcinoma. (n.d.).
  • JAK2 (Janus Kinase 2) Assay Kit JAK2 79520 - BPS Bioscience. (n.d.).
  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? (2013, August 30).
  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.).
  • Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2) - Indigo Biosciences. (n.d.).
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. (2013, February 4).
  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2. (2016, April 7).
  • Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2) - Indigo Biosciences. (n.d.).
  • (PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023, September 15).
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - NIH. (2021, November 6).
  • Mouse FGFR1(Fibroblast Growth Factor Receptor 1) ELISA Kit - Immunomart. (n.d.).
  • Surface plasmon resonance1. (n.d.).
  • pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PubMed Central. (2013, March 14).
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC - PubMed Central. (2020, October 19).
  • Data Sheet SPR Kinetic Affinity Assay Protocol - Gifford Bioscience. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.).
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase | Request PDF. (2025, August 7).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers. (2018, October 10).

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 2-Substituted-7-Substituted-5H-pyrrolo[2,3-b]pyrazine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, the selectivity of small molecule inhibitors is paramount. The 5H-pyrrolo[2,3-b]pyrazine core scaffold has emerged as a privileged structure in kinase inhibitor design, forming the foundation of potent inhibitors for critical oncology and immunology targets such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge, often leading to unintended off-target interactions that can result in toxicity or confound experimental results.

This guide provides a deep, comparative analysis of the off-target effects associated with inhibitors built upon the 2-substituted-7-substituted-5H-pyrrolo[2,3-b]pyrazine scaffold. We will explore the structural rationale behind their selectivity, compare their performance against alternative inhibitor classes, and provide detailed, validated protocols for assessing their off-target profiles. Our objective is to equip researchers with the necessary framework to make informed decisions in their drug discovery and development endeavors.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Double-Edged Sword

The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as an effective mimic of the adenine region of ATP, establishing key hydrogen bond interactions with the kinase hinge region. This interaction anchors the inhibitor in the active site. The real estate for achieving selectivity and potency lies in the modifications at the 2 and 7 positions of this core structure. Substituents at these positions can be tailored to exploit unique features of the target kinase's active site, such as the gatekeeper residue, the solvent front, and the back pocket.

However, this design strategy is not without its challenges. The very flexibility that allows for potent on-target activity can also lead to promiscuous binding to other kinases that share similar active site topographies. For instance, while highly selective for JAK1 and JAK2, the well-known JAK inhibitor Ruxolitinib, which is based on a related pyrrolo[2,3-d]pyrimidine core, can inhibit JAK3 and TYK2 at higher concentrations[1]. This underscores the critical need for comprehensive off-target profiling.

Comparative Selectivity Profile of Pyrrolo[2,3-b]pyrazine-Based Inhibitors

To illustrate the selectivity landscape, we compare representative inhibitors from this class against their primary targets and a panel of common off-targets.

Inhibitor ScaffoldPrimary Target(s)Key Off-Targets (IC50/Ki)Therapeutic Area
Pyrrolo[2,3-b]pyrazine-based FGFR1VEGFR2, PDGFRβ, c-KitOncology
(Example Compound 13 from[2][3])(IC50 = 0.6 nM)(Significantly higher IC50s indicate selectivity)
Pyrrolo[2,3-d]pyrimidine-based JAK1/JAK2JAK3 (428 nM), TYK2 (19 nM)Myelofibrosis, Polycythemia Vera
(Ruxolitinib)(IC50s = 3.3/2.8 nM)
Pyrrolopyrimidine-based JAK1/JAK3JAK2 (Variable), other kinasesRheumatoid Arthritis
(Tofacitinib)(Potent inhibition)

Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison.[1]

Head-to-Head: Comparison with Alternative Scaffolds

The choice of a core scaffold is a critical decision in drug design. Below, we compare the pyrrolo[2,3-b]pyrazine series with alternative scaffolds targeting the same kinases.

For JAK Inhibition:
Scaffold ClassRepresentative InhibitorAdvantagesDisadvantages/Known Off-Targets
Pyrrolo[2,3-d]pyrimidine Ruxolitinib, TofacitinibClinically validated, potent.Can exhibit cross-reactivity within the JAK family[1][4].
Pyrrolo[1,2-b]pyridazine-3-carboxamide Novel research compoundsCan achieve high functional selectivity for JAK3/JAK1 pathway over JAK2[5].Less clinically validated.
Imidazo[1,2-b]pyridazine Ponatinib (multi-kinase)Broad-spectrum activity.Significant off-target effects (VEGFR, PDGFR, Src family)[6].
For FGFR Inhibition:
Scaffold ClassRepresentative InhibitorAdvantagesDisadvantages/Known Off-Targets
Pyrrolo[2,3-b]pyrazine Research compoundsHigh potency and selectivity can be achieved through rational design[2][3][7].Potential for off-target activity on other RTKs like VEGFR.
Pyrazolopyridinone Novel research compoundsCan exhibit activity against mutated FGFRs, including those with gatekeeper mutations[8].Early stage of development.
Quinoxaline ErdafitinibClinically approved pan-FGFR inhibitor.Pan-FGFR activity can lead to class-related toxicities[9].

The Scientist's Toolkit: Methodologies for Off-Target Profiling

Identifying unintended molecular interactions is a cornerstone of safe and effective drug development. Here, we detail two gold-standard methodologies. The causality behind these experimental choices lies in the need to assess both direct enzymatic inhibition across the kinome and target engagement within a more physiologically relevant cellular context.

In Vitro Kinase Profiling: A Global View of Selectivity

This is the first line of defense in identifying off-target interactions. The inhibitor is screened against a large panel of purified kinases to determine its inhibitory concentration (IC50) against each.

This protocol describes a common, adaptable fluorescence-based method for high-throughput screening[10].

  • Reagent Preparation :

    • Prepare a 20x kinase buffer (e.g., 1 M Tris-HCl pH 7.5, 2 mM EDTA, 40 mM DTT)[11].

    • Prepare a fresh 10x ATP regeneration system (100 mM MgCl2, 10 mM ATP, 100 mM creatine phosphate, 2 mg/mL creatine kinase)[11].

    • Prepare a 4x kinase mixture containing the specific kinase to be tested, γ-32P-ATP (for radiometric assays) or components for a fluorescence-based readout, and the 4x ATP regeneration system in kinase buffer[11].

    • Prepare a 4x substrate mixture containing a biotinylated peptide substrate specific for the kinase.

  • Assay Procedure :

    • Dispense the test inhibitor at various concentrations into a 384-well assay plate.

    • Add the 4x kinase mixture to each well.

    • Pre-incubate the plate to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the 4x substrate mixture.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection (TR-FRET Example) [10]:

    • Add a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate to allow binding.

    • Read the plate on a TR-FRET compatible reader. A decrease in the FRET signal indicates inhibition of the kinase.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_inhibitor Serial Dilution of Inhibitor dispense Dispense Inhibitor into Plate prep_inhibitor->dispense prep_kinase Prepare Kinase Reaction Mix add_kinase Add Kinase Mix prep_kinase->add_kinase prep_substrate Prepare Substrate Mix initiate Initiate Reaction (Add Substrate) prep_substrate->initiate dispense->add_kinase add_kinase->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop add_detect Add TR-FRET Detection Reagents stop->add_detect read_plate Read Plate add_detect->read_plate analyze Calculate IC50 read_plate->analyze G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection & Analysis treat_cells Treat Intact Cells with Inhibitor or Vehicle heat_cells Heat Cell Aliquots at Various Temperatures treat_cells->heat_cells lyse_cells Lyse Cells (e.g., Freeze-Thaw) heat_cells->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Soluble Protein Fraction centrifuge->collect_supernatant western_blot Western Blot for Target Protein collect_supernatant->western_blot quantify Quantify Band Intensity western_blot->quantify plot_curve Plot Melting Curve (Intensity vs. Temp) quantify->plot_curve

Caption: Workflow for an immunoblot-based Cellular Thermal Shift Assay (CETSA).

Mitigating Off-Target Effects: A Forward Look

The journey from a promising scaffold to a selective therapeutic is paved with rigorous profiling and iterative design. For inhibitors based on the 2,7-disubstituted-5H-pyrrolo[2,3-b]pyrazine core, several strategies can be employed to enhance selectivity:

  • Structure-Based Design : Leveraging co-crystal structures of inhibitors bound to their on- and off-targets can reveal subtle differences in the ATP-binding pocket. These differences can be exploited by designing substituents that form specific interactions with the on-target kinase while sterically clashing with off-targets.[12][13][14]

  • Targeting Unique Conformations : Designing inhibitors that bind to inactive kinase conformations (Type II inhibitors) can improve selectivity, as these conformations are often less conserved across the kinome than the active state.[15]

  • Scaffold Hopping : When selectivity becomes a roadblock, exploring entirely new core scaffolds that can present the necessary pharmacophores in a different orientation can be a fruitful strategy to escape the liabilities of a promiscuous chemical series.[16]

By integrating comprehensive profiling with intelligent, structure-guided design, the full therapeutic potential of the versatile 5H-pyrrolo[2,3-b]pyrazine scaffold can be realized, leading to the development of safer and more effective targeted medicines.

References

  • Thaimattam, R., Banerjee, R., Miglani, R., & Iqbal, J. (2007). Protein kinase inhibitors: structural insights into selectivity. Current pharmaceutical design, 13(27), 2751–2765. [Link]
  • Wang, Z., Canagarajah, B. J., Boehm, J. C., Kassisa, S., Cobb, M. H., Young, P. R., Abdel-Meguid, S., Adams, J. L., & Goldsmith, E. J. (1998). Structural basis of inhibitor selectivity in MAP kinases. Structure (London, England : 1993), 6(9), 1117–1128. [Link]
  • Fankhauser, M., Moser, C., Benz,s, Gisler, A., & Burden, A. M. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection.
  • Yang, P., Zhang, J., & Wang, R. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Fankhauser, M., Moser, C., Benz, S., Gisler, A., & Burden, A. M. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific Reports, 12(1), 7843. [Link]
  • Fankhauser, M., Moser, C., Benz, S., Gisler, A., & Burden, A. M. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ChemRxiv. [Link]
  • Goldman, M. J., & Seefeld, M. A. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531. [Link]
  • Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 597. [Link]
  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. [Link]
  • Roskoski, R., Jr. (2016). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological research, 103, 154–167. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 237–253. [Link]
  • Fankhauser, M., et al. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ChemRxiv. [Link]
  • Unknown. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Unknown Source. [Link]
  • Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. [Link]
  • Unknown. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
  • Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 597. [Link]
  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current protocols in chemical biology, 6(3), 159–174. [Link]
  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 55, 141–161. [Link]
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Unknown Source. [Link]
  • Hastie, C. J., & Ball, K. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101265. [Link]
  • Unknown. (n.d.).
  • Spadafora, M., et al. (2025). Review Provides Updates on Off-Label Ruxolitinib for Alopecia, Other Conditions. HCPLive. [Link]
  • Craiglow, B. G., & King, B. A. (2021). Off-label studies on tofacitinib in dermatology: a review.
  • Radi, M., et al. (2017). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Current medicinal chemistry, 24(13), 1329–1357. [Link]
  • Gadin, A. M., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. Nature reviews.
  • Singh, A., & Kumar, A. (2021). Pyrrolo[2,1-f]t[1][10][18]riazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular diversity, 25(4), 2329–2351. [Link]
  • Drakaki, A. (2025). How FGFR isoform selectivity may shape the therapeutic window. VJOncology. [Link]
  • Gadin, A. M., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. Nature reviews.
  • Unknown. (n.d.).
  • Gadin, A. M., et al. (2024). JAK inhibitors selectivity: New opportunities, better drugs?. Trepo.tuni.fi. [Link]
  • Gozgit, J. M., et al. (2018). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Journal of medicinal chemistry, 61(1), 164–185. [Link]
  • Unknown. (n.d.).
  • Unknown. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Unknown Source. [Link]
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(13), 1329–1357. [Link]
  • Yacoub, A., & Sadek, A. (2023). Ruxolitinib.
  • Pal, S., Shroff, R., & Kim, R. (2018). The Development of FGFR Inhibitors. Targeted Oncology. [Link]
  • Wan, Z. K., et al. (2019). Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. Journal of medicinal chemistry, 62(11), 5345–5360. [Link]
  • Unknown. (n.d.). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. Unknown Source. [Link]

Sources

Validating Hit Compounds from a 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine Screen: A Comparative Guide to Hit-to-Lead Triage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation and triage of hit compounds emerging from high-throughput screens (HTS) centered on the 2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine scaffold, a privileged structure in kinase inhibitor discovery. As a Senior Application Scientist, the following content is structured to provide not just a sequence of protocols, but a strategic and logical progression of experiments designed to build a robust data package for each hit compound. Our objective is to furnish you with the rationale and comparative insights necessary to confidently advance the most promising candidates to lead optimization.

The Strategic Imperative: Beyond Potency, A Multifaceted Validation Cascade

A primary HTS campaign merely identifies compounds that modulate a target's activity. The critical next step is a rigorous validation cascade to confirm genuine, on-target activity and to characterize the biophysical and cellular behavior of these "hits." A successful validation strategy is multi-tiered and employs orthogonal assays—distinct methods that interrogate the same biological question through different physical principles. This approach is paramount for eliminating artifacts and false positives that are inherent in HTS.[1]

This guide will comparatively evaluate a suite of biochemical, biophysical, and cell-based assays, providing the experimental rationale, detailed protocols, and illustrative data to guide your decision-making process.

Foundational Assessment: Initial Hit Confirmation and Purity Analysis

Before committing significant resources to in-depth characterization, it is imperative to confirm the activity of the hit compounds and assess their purity. This initial step weeds out compounds that were either inactive upon re-testing or whose initial activity was due to impurities.

Protocol 1: Hit Confirmation and Potency Determination

Objective: To confirm the inhibitory activity of the hit compounds and to determine their half-maximal inhibitory concentration (IC50).

Methodology: A dose-response study using the primary screening assay (e.g., a luminescence-based kinase assay) is performed.[2]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the hit compound, typically starting from 100 µM.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and ATP to each well.

  • Compound Addition: Add the diluted compound to the assay plate. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.[2]

  • Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Signal Detection: Add the detection reagent (e.g., ADP-Glo™) and measure the signal using a plate reader.[1]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[1]

Comparative Data Table 1: Initial Hit Confirmation
Compound IDHTS % Inhibition (at 10 µM)Confirmed IC50 (nM)Purity (LC-MS)Decision
HZ-001 857598%Proceed
HZ-002 82>10,00096%Discard (False Positive)
HZ-003 7815075%Re-synthesize & Re-test
HZ-004 915099%Proceed

The Core of Validation: A Triad of Orthogonal Assays

With confirmed hits in hand, the next phase delves into a more rigorous examination of their interaction with the target kinase. We will employ a triad of biochemical, biophysical, and cellular assays to build a comprehensive profile for each compound.

Biochemical Assays: Unraveling the Mechanism of Inhibition

Biochemical assays are fundamental to understanding the direct interaction between the inhibitor and the purified kinase.[2] They provide a quantitative measure of potency and can elucidate the mechanism of action.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[3][4]Gold standard, high sensitivity, direct measurement.[3][4]Requires handling of radioactive materials, low throughput.[3]
Fluorescence-Based Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[5]High throughput, non-radioactive, sensitive.[5]Prone to interference from fluorescent compounds.
Luminescence-Based Measures the amount of ATP consumed or ADP produced in the kinase reaction.[5]High throughput, high sensitivity, less prone to compound interference than fluorescence.[5]Indirect measurement of phosphorylation.

For our validation cascade, we will proceed with a luminescence-based assay due to its balance of throughput, sensitivity, and reduced compound interference.

Biophysical Assays: Confirming Direct Target Engagement

Biophysical assays are crucial for confirming that the hit compound physically interacts with the target kinase.[6] These label-free methods are less susceptible to artifacts that can plague activity-based assays.

TechniquePrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[6][7]Binding affinity (KD), association (ka) and dissociation (kd) rates.[7]Real-time kinetics, label-free, high sensitivity.Requires protein immobilization, which can affect activity.[7]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[8][9][10]Target engagement in cells, thermal shift (ΔTm).[8][9]In-cell measurement, label-free.[8]Lower throughput, indirect measure of binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Gold standard for thermodynamics, label-free, solution-based.Requires large amounts of protein and compound, low throughput.

For our purposes, SPR provides an excellent balance of throughput and detailed kinetic information, while CETSA offers the invaluable context of target engagement within a living cell.

Objective: To determine the binding affinity and kinetics of the hit compounds to the target kinase.

Methodology: The target kinase is immobilized on a sensor chip, and the binding of the hit compounds is measured in real-time.[6]

Step-by-Step Protocol:

  • Kinase Immobilization: Immobilize the purified kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Compound Injection: Inject a series of concentrations of the hit compound over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Objective: To confirm target engagement of the hit compounds in a cellular context.

Methodology: The ability of a compound to stabilize its target protein against thermal denaturation is measured in intact cells.[8][9]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells expressing the target kinase with the hit compound or vehicle control.

  • Heat Shock: Heat the treated cells across a range of temperatures.[8]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein in each sample using a detection method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[9]

Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects

Ultimately, a successful kinase inhibitor must be active in a cellular environment. Cell-based assays are critical for evaluating a compound's ability to cross the cell membrane, engage its target in the complex intracellular milieu, and elicit a desired biological response.

Assay TypePrincipleKey OutputsAdvantagesDisadvantages
Target Engagement (NanoBRET™) Measures the binding of a compound to a NanoLuc®-tagged target protein in live cells via bioluminescence resonance energy transfer.[11][12][13]Intracellular IC50, target occupancy.[11]Quantitative measurement of target engagement in live cells.[11]Requires genetic modification of cells.
Phospho-Substrate Western Blot Measures the phosphorylation of a known downstream substrate of the target kinase.Inhibition of downstream signaling.Direct measure of target inhibition in a signaling pathway.Lower throughput, requires specific antibodies.
Cell Proliferation/Viability Assay Measures the effect of the compound on cell growth or survival.GI50 (concentration for 50% growth inhibition).Phenotypic readout, assesses functional consequence of target inhibition.Can be influenced by off-target effects.

The NanoBRET™ assay provides a direct and quantitative measure of intracellular target engagement, making it a powerful tool for validating hits in a cellular context.

Objective: To quantify the intracellular potency of the hit compounds.

Methodology: A NanoLuc®-tagged version of the target kinase is expressed in cells, and the displacement of a fluorescent tracer by the hit compound is measured.[11][14][15]

Step-by-Step Protocol:

  • Cell Transfection: Transfect cells with a plasmid encoding the NanoLuc®-target kinase fusion protein.[12]

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add a serial dilution of the hit compound and a fixed concentration of the fluorescent tracer to the cells.

  • Incubation: Incubate the plate to allow for compound binding.

  • Signal Detection: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals.[12]

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50.[12]

Visualizing the Validation Workflow

Hit_Validation_Workflow cluster_0 Tier 1: Initial Hit Triage cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Early Profiling cluster_3 Decision HTS HTS Hits Confirmation Hit Confirmation & Purity Analysis HTS->Confirmation Biochemical Biochemical Assays (IC50, MoA) Confirmation->Biochemical Biophysical Biophysical Assays (SPR, CETSA) Biochemical->Biophysical Cellular_TE Cellular Target Engagement (NanoBRET™) Biophysical->Cellular_TE Selectivity Kinase Selectivity Profiling Cellular_TE->Selectivity ADME_Tox In Vitro ADME/Tox Selectivity->ADME_Tox Lead_Op Advance to Lead Optimization ADME_Tox->Lead_Op

Caption: A tiered workflow for hit validation and triage.

Early Profiling: Assessing Druggability and Selectivity

Promising hits that have been validated through the orthogonal assay triad should then undergo early profiling to assess their potential as drug candidates.

Kinase Selectivity Profiling

Objective: To determine the selectivity of the hit compounds against a panel of other kinases.

Methodology: The compounds are screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) to identify any off-target activities.[16] High selectivity is a desirable characteristic for a drug candidate, as it can minimize off-target side effects.[16]

In Vitro ADME/Tox Profiling

Objective: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the hit compounds.

Methodology: A panel of in vitro assays is used to evaluate properties such as metabolic stability, plasma protein binding, and cytotoxicity.[17][18][19][20][21] Early assessment of these properties can help to identify compounds with potential liabilities before significant resources are invested in their optimization.[19]

Compound IDBiochemical IC50 (nM)SPR KD (nM)CETSA ΔTm (°C)NanoBRET™ IC50 (nM)Selectivity (S-score)Metabolic Stability (t½, min)Cytotoxicity (CC50, µM)
HZ-001 751503.52500.245>50
HZ-004 50604.21800.1>60>50
Reference Inhibitor 10155.0500.055525

Conclusion: From Hits to Validated Leads

The validation of hit compounds from a high-throughput screen is a critical and multifaceted process. By employing a strategic and tiered approach that incorporates orthogonal biochemical, biophysical, and cellular assays, researchers can build a robust data package for each hit. This comprehensive characterization, coupled with early profiling of selectivity and ADME/Tox properties, enables an informed and data-driven decision-making process for advancing the most promising compounds into lead optimization. The methodologies and comparative analyses presented in this guide provide a framework for navigating this crucial phase of drug discovery with confidence and scientific rigor.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3-4), 131–151. [Link]
  • Creative Biolabs. (n.d.).
  • Wang, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11917–E11926. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in molecular biology (Clifton, N.J.), 661, 239–257. [Link]
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell chemical biology, 25(3), 318–329.e3. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Uchimura, K., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical biochemistry, 476, 31–37. [Link]
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769–795. [Link]
  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Potz, O., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules (Basel, Switzerland), 24(17), 3156. [Link]
  • Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International journal of molecular sciences, 24(18), 14214. [Link]
  • Creative Bioarray. (n.d.). In Vitro ADME. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Parrow, V. (n.d.). CETSA. [Link]
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]
  • Zhang, J. H., & Gray, N. S. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 1386, 129–143. [Link]
  • Singh, S., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biomedicine & Pharmacotherapy, 154, 113626. [Link]
  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
  • Zhang, J. H., et al. (2012). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS chemical biology, 7(12), 1981–1990. [Link]
  • Sosič, I., et al. (2021). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of chemical information and modeling, 61(10), 5034–5049. [Link]
  • Singh, S., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biomedicine & Pharmacotherapy, 154, 113626. [Link]
  • Konc, J., et al. (2013). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of chemical information and modeling, 53(12), 3361–3369. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 104(51), 20523–20528. [Link]
  • Waring, M. J., et al. (2021). Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. International journal of molecular sciences, 22(14), 7580. [Link]
  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature biotechnology, 34(1), 95–103. [Link]
  • Gesner, T. G., et al. (2005). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase. Journal of biological chemistry, 280(14), 14323–14330. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]

Sources

Cross-reactivity of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine with other halogens in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemoselective Functionalization of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Introduction: The Strategic Value of Dihalogenated Pyrrolo[2,3-b]pyrazines

The 5H-pyrrolo[2,3-b]pyrazine scaffold, an aza-analog of the privileged 7-azaindole structure, is of significant interest in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to the development of therapeutics targeting a range of biological targets, most notably as kinase inhibitors.[3] The ability to precisely and sequentially introduce diverse functionalities onto this core is paramount for generating compound libraries and optimizing structure-activity relationships (SAR).

The subject of this guide, this compound, is a highly versatile building block designed for such sequential elaboration. The differential reactivity of its two halogen atoms—iodine and chlorine—under palladium-catalyzed cross-coupling conditions allows for a predictable and stepwise synthetic strategy. This guide provides an in-depth comparison of its cross-reactivity, supported by experimental data and detailed protocols, to empower researchers in their synthetic campaigns.

Pillar 1: The Principle of Chemoselective Cross-Coupling

The success of orthogonally functionalizing dihalogenated heterocycles hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-limiting step is typically the oxidative addition of the palladium(0) catalyst into the C-X bond.[4][5] The energy barrier for this step is directly related to the C-X bond dissociation energy (BDE).

The established trend for BDEs in aryl halides is: C-I < C-Br < C-Cl << C-F .[6]

Consequently, the C-I bond at the 7-position of our scaffold is significantly weaker and more polarized than the C-Cl bond at the 2-position. This inherent electronic difference is the cornerstone of its chemoselectivity, enabling the palladium catalyst to selectively activate the C-7 iodo position while leaving the more robust C-2 chloro position untouched under carefully controlled conditions.[7][8] This allows for a two-step functionalization strategy, first at C-7 and subsequently at C-2.

G cluster_c7 C-7 Functionalization (Iodine) cluster_c2 C-2 Functionalization (Chlorine) start_node This compound c7_suzuki Suzuki-Miyaura (R1-B(OR)2) start_node->c7_suzuki Mild Conditions Pd(0), Base c7_sono Sonogashira (R1-acetylene) start_node->c7_sono Mild Conditions Pd(0), Cu(I), Base c7_bh Buchwald-Hartwig (R1-NHR') start_node->c7_bh Mild Conditions Pd(0), Ligand, Base intermediate_node 2-Chloro-7-R1-5H-pyrrolo[2,3-b]pyrazine c2_suzuki Suzuki-Miyaura (R2-B(OR)2) intermediate_node->c2_suzuki Forcing Conditions Pd(0), Strong Ligand, Base c2_sono Sonogashira (R2-acetylene) intermediate_node->c2_sono Forcing Conditions Pd(0), Cu(I), Base c2_bh Buchwald-Hartwig (R2-NHR'') intermediate_node->c2_bh Forcing Conditions Pd(0), Strong Ligand, Base final_node 2-R2-7-R1-5H-pyrrolo[2,3-b]pyrazine c7_suzuki->intermediate_node c7_sono->intermediate_node c7_bh->intermediate_node c2_suzuki->final_node c2_sono->final_node c2_bh->final_node

Caption: Sequential functionalization workflow for this compound.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

The true utility of this compound is demonstrated by its performance across the most common and powerful cross-coupling reactions used in drug discovery.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. The significant difference in reactivity between the C-I and C-Cl bonds allows for excellent site-selectivity.

  • Selective C-7 Arylation (Iodide): This transformation proceeds smoothly under mild conditions. Standard catalysts like Pd(PPh₃)₄ or Pd/C are often sufficient to achieve high yields, reacting exclusively at the C-7 position.[7][9] The C-2 chloro group remains intact, ready for a subsequent, more forcing coupling step.

  • Subsequent C-2 Arylation (Chloride): To functionalize the C-2 position, more forcing conditions are required. This typically involves the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) that facilitate the challenging oxidative addition into the C-Cl bond, often at higher temperatures.[8][10]

Table 1: Comparative Data for Selective Suzuki-Miyaura Coupling

PositionHalogenCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
C-7Iodo4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O9092[11]
C-7Iodo3-Pyridylboronic acidPd/C (5 mol%)Na₂CO₃DME/H₂O2588[9]
C-2ChloroPhenylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄t-BuOH11075[8]
C-2Chloro4-(F)-phenylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃Toluene10081[12]
B. Sonogashira Coupling: C-C Alkyne Installation

The Sonogashira coupling is the premier method for installing alkyne moieties, which are valuable linkers and pharmacophores. The same reactivity principles apply.

  • Selective C-7 Alkynylation (Iodide): This reaction is typically high-yielding at or slightly above room temperature using a standard Pd/Cu co-catalyst system.[13][14] The reaction is often rapid and clean.

  • Subsequent C-2 Alkynylation (Chloride): Activating the C-Cl bond for Sonogashira coupling is more demanding and may require higher temperatures, different ligand systems, or the use of copper-free conditions with a more active palladium catalyst to prevent side reactions.[15][16]

Table 2: Comparative Data for Selective Sonogashira Coupling

PositionHalogenCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
C-7IodoPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF2595[17]
C-7IodoTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF4091[18]
C-2ChloroPhenylacetylenePdCl₂(PPh₃)₂TBAF(neat)8078[16]
C-2Chloro1-OctynePd(OAc)₂ / SPhosCs₂CO₃Dioxane10072[13]
C. Buchwald-Hartwig Amination: C-N Bond Formation

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination is a key enabling technology.

  • Selective C-7 Amination (Iodide): While feasible, direct amination at the C-7 iodo position can sometimes be complicated by competing hydrodehalogenation, especially with less reactive amines.[7] However, with an appropriate choice of a modern palladium pre-catalyst and ligand, this transformation can be achieved efficiently.

  • Subsequent C-2 Amination (Chloride): The amination of heteroaryl chlorides is a well-established process that relies on strong catalyst systems.[19][20] Palladium pre-catalysts paired with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) and a strong base like NaOtBu or LiHMDS are typically required to achieve good yields.[20]

Table 3: Comparative Data for Selective Buchwald-Hartwig Amination

PositionHalogenCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
C-7IodoMorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene9085
C-7IodoAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10079
C-2ChloroPiperidineRuPhos Pd G2LiHMDSTHF2591[20]
C-2ChloroBenzylaminePd₂(dba)₃ / BrettPhosNaOtBuToluene11088[21]

Pillar 3: Validated Experimental Protocols

The following protocols serve as robust starting points for the selective functionalization of this compound. Note: The pyrrolo[2,3-b]pyrazine NH may require protection (e.g., with SEM or Boc) for certain reactions, particularly those using strong bases. This should be evaluated on a case-by-case basis.[7][22]

Protocol 1: Selective Suzuki-Miyaura Coupling at C-7 (Iodide)

G cluster_workflow Protocol Workflow A 1. Assemble Reagents (Inert Atmosphere) B 2. Add Solvent & Degas A->B C 3. Heat Reaction (90 °C, 6-12h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Work-up D->E F 6. Purify (Chromatography) E->F

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Rationale: This protocol uses a classic, cost-effective palladium catalyst and a standard carbonate base, which are sufficient for the highly reactive C-I bond, ensuring selectivity over the C-Cl bond.[11] The aqueous solvent mixture facilitates the dissolution of the inorganic base and promotes efficient transmetalation.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Anhydrous 1,4-Dioxane and Water (4:1 ratio)

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Subsequent Buchwald-Hartwig Amination at C-2 (Chloride)

Rationale: This protocol employs a modern, highly active catalyst system (a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand) and a strong, non-nucleophilic base (LiHMDS).[20] This combination is essential to overcome the higher activation barrier of the C-Cl bond and achieve efficient C-N bond formation at a moderate temperature.

  • Materials:

    • 2-Chloro-7-aryl-5H-pyrrolo[2,3-b]pyrazine (from Protocol 1) (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • RuPhos Pd G2 precatalyst (0.02 equiv)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a glovebox or under a stream of argon, add the 2-Chloro-7-aryl-5H-pyrrolo[2,3-b]pyrazine and the RuPhos Pd G2 precatalyst to a dry Schlenk tube.

    • Add anhydrous THF, followed by the amine coupling partner.

    • Cool the stirred mixture to 0 °C.

    • Add the LiHMDS solution dropwise.

    • Remove the ice bath, seal the tube, and allow the reaction to stir at room temperature (25 °C).

    • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

This compound stands out as a strategically designed building block for the efficient and controlled synthesis of complex molecules. The predictable cross-reactivity of its halogen substituents, governed by fundamental principles of C-X bond activation, provides a reliable roadmap for sequential functionalization. By selecting appropriate catalytic systems—ranging from classical catalysts for the hyper-reactive C-I bond to advanced ligand/palladium combinations for the more inert C-Cl bond—researchers can selectively perform a wide array of high-value transformations. This guide provides the foundational data and validated protocols to leverage this powerful reagent, accelerating the discovery and development of novel therapeutics.

References

  • Bara, T., et al. (2021).
  • Snee, M., et al. (2023). 7‐Azaindole in natural and bioactive molecules and drugs with azine‐...
  • Kaur, M., et al. (2016). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Bara, T., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles.
  • Fairweather, N., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • BenchChem. (2025).
  • Various Authors. (n.d.). Catalysis In C-Cl Activation.
  • Shang, R., et al. (2020).
  • Tveiten, K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • Gulea, M., et al. (2023).
  • Felpin, F-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Tveiten, K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Multiple Authors. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Pereira, V., et al. (2023). Pyrrolo[2,1‐f][1][2][23]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling.
  • Various Authors. (n.d.). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and...
  • BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
  • El-Boraey, H. A. (2017). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
  • Nolan, S., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Chen, J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine. As a halogenated heterocyclic compound utilized in specialized research and drug development, its disposal requires meticulous attention to prevent environmental contamination and ensure personnel safety. This guide is designed for researchers, scientists, and laboratory managers, grounding procedural steps in established safety principles and regulatory standards.

Executive Summary: Immediate Actions

This section outlines the most critical, non-negotiable steps for handling waste containing this compound.

  • NEVER dispose of this chemical, or materials contaminated with it, down the sink or in the regular trash.[1][2]

  • ALWAYS treat this compound as hazardous halogenated organic waste.[3][4]

  • ALWAYS wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.

  • COLLECT all waste streams (unwanted solid chemical, contaminated solvents, contaminated labware) in designated, properly labeled hazardous waste containers.[1][5]

  • SEGREGATE this halogenated waste from all other waste streams, particularly non-halogenated solvents, strong oxidizers, and acids.[3][6]

  • CONTACT your institution's Environmental Health and Safety (EHS) department for waste pickup and final disposal.[1][5]

Chemical Profile and Hazard Assessment

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of these disposal protocols. This compound is a doubly halogenated (chloro- and iodo-) heterocyclic aromatic amine derivative. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, its structural components provide clear indicators for hazard assessment.

The parent compound, 5H-pyrrolo[2,3-b]pyrazine, is classified as a skin, eye, and respiratory irritant.[7] The presence of chlorine and iodine atoms classifies it as a halogenated organic compound, which requires special disposal considerations.[4] Halogenated organic compounds are of particular concern because their improper incineration can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[8]

PropertyValueSource
CAS Number 889447-20-5[9][10]
Molecular Formula C₆H₃ClIN₃[9][10]
Molecular Weight 279.47 g/mol [9][10]
Physical State Solid (Predicted)N/A
Waste Category Halogenated Organic Waste[3][4]
Inferred Hazards Skin, eye, and respiratory irritant. Potential environmental hazard upon improper disposal.[7][8]

Comprehensive Disposal Workflow

The following diagram and procedural steps outline the complete lifecycle for the disposal of this compound, from the point of generation to final handoff to EHS professionals.

G Disposal Decision Workflow for this compound cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Segregation & Collection cluster_containment Phase 3: Containment & Labeling cluster_final Phase 4: Final Disposition A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Identify Waste Stream A->B C Unused/Expired Solid Chemical B->C D Contaminated Solvents (e.g., reaction mixtures, rinsates) B->D E Contaminated Solid Waste (e.g., weigh paper, gloves, silica) B->E F Empty Reagent Bottle B->F G Collect in 'Halogenated Organic Solids' container C->G Segregate H Collect in 'Halogenated Organic Liquids' container D->H Segregate I Double-bag in clear bags, label as 'Contaminated Solid Waste' E->I Segregate J Triple-rinse with suitable solvent F->J K Store in Satellite Accumulation Area G->K H->K I->K L Collect first rinsate into 'Halogenated Organic Liquids' container J->L M Deface label, dispose of bottle in glass waste J->M After rinsing N Request EHS Pickup K->N L->H

Caption: Decision workflow for proper segregation and disposal of waste streams.

Step-by-Step Disposal Protocol

Phase 1: Hazard Assessment & Personal Protective Equipment (PPE)

  • Review Hazards : Before handling, recognize that this is a halogenated compound and a potential irritant.[7]

  • Don Appropriate PPE : At a minimum, wear:

    • A buttoned lab coat.

    • Nitrile gloves.

    • ANSI-rated safety goggles or glasses.[11]

Phase 2: Waste Segregation & Collection

The cardinal rule of chemical waste management is segregation.[1][6] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

  • Establish a Halogenated Waste Container : Use a designated, chemically compatible container for halogenated liquid waste.[3] This container must be clearly labeled "HALOGENATED ORGANIC WASTE" and list all constituents, including this compound.[3]

  • Collect Liquid Waste : Any solutions containing this compound, including reaction mixtures, mother liquors, or solvent rinses, must be collected in this container.[12]

  • Collect Solid Waste :

    • Unused/Expired Chemical : Collect any unwanted solid this compound in a separate, compatible container labeled "HALOGENATED ORGANIC SOLID WASTE," listing the chemical name.

    • Contaminated Labware : Disposable items like weigh paper, gloves, pipette tips, or silica gel contaminated with the compound should be collected in a durable, sealed plastic bag clearly labeled "HAZARDOUS WASTE: Contaminated Solids" with the chemical name listed.

Phase 3: Container Management & Labeling

Proper container management is a regulatory requirement and essential for safety.

  • Use Compatible Containers : Ensure waste containers are made of a material compatible with the waste (e.g., polyethylene for solvents).[13] Containers must be in good condition with no leaks.[14]

  • Keep Containers Closed : Waste containers must be securely capped at all times, except when actively adding waste.[1][14] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Label Accurately : As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical names of all components (no abbreviations).[3][5]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Flammable, Corrosive, Toxic).

Phase 4: Disposal of Contaminated Materials & Empty Containers

  • Contaminated Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected and disposed of as halogenated liquid hazardous waste.[1] Subsequent rinses can follow standard lab procedure.

  • Empty Reagent Bottles : An "empty" container is not truly empty and must be handled correctly.[2]

    • Thoroughly empty all contents from the original reagent bottle.

    • Triple-rinse the container with a suitable solvent (e.g., acetone).[2][14]

    • Crucially, the first rinsate must be collected as halogenated hazardous waste. [1]

    • After the triple rinse and air drying in a fume hood, completely deface or remove the original label.[1][2]

    • The clean, de-labeled bottle can then be disposed of in the laboratory glass waste receptacle.[2]

Phase 5: Arranging for Final Disposal

  • Storage : Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your lab. Ensure secondary containment is used for liquid waste containers.[1]

  • Schedule Pickup : Once a waste container is full (do not overfill, ~90% capacity is a good rule), or if you are generating waste infrequently, schedule a pickup with your institution's EHS department.[1][5] Follow their specific procedures for requesting a waste collection.

Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill of solid material that you are trained to handle:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing your PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container for solids.

    • Clean the spill area with a solvent-moistened towel, and dispose of the towel as contaminated solid waste.

  • Large Spills : For large spills or any spill outside of a fume hood, evacuate the area immediately. Close the doors and prevent re-entry. Contact your institution's EHS or emergency response team for cleanup.[1]

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Business Services, University of Tennessee Health Science Center. [Link]
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. [Link]
  • This compound. ChemBK. [Link]
  • Procedure. Chemistry LibreTexts. [Link]
  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Colorado Anschutz Medical Campus. [Link]
  • 5H-Pyrrolo[2,3-b]pyrazine.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry.[1] Its structure suggests its utility as a building block in the synthesis of more complex molecules.[1][2] However, the inherent reactivity and potential biological activity of such compounds necessitate a robust and well-defined safety protocol to protect researchers from potential hazards.

This guide provides a detailed operational and safety plan for the handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from established safety principles for handling halogenated organic compounds and related chemical structures, ensuring a cautious and proactive approach to laboratory safety.

Hazard Assessment: Understanding the Risks

The parent compound, 5H-pyrrolo[2,3-b]pyrazine, is classified with the following hazards[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of chloro and iodo substituents on the pyrrolopyrazine core likely modifies its reactivity and toxicological profile. Halogenated organic compounds can present a range of health hazards, including toxicity and carcinogenicity.[4] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be toxic upon inhalation, ingestion, or skin contact.

Key Assumed Hazards:

  • Skin and eye irritant.

  • Respiratory tract irritant.

  • Potentially toxic if absorbed through the skin or ingested.

  • May release hazardous decomposition products upon combustion, such as hydrogen chloride, hydrogen iodide, and nitrogen oxides.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash goggles meeting ANSI Z87.1 standard.[5] A face shield worn over goggles is recommended.[5][6]Double-gloving with nitrile gloves.[4] Regularly inspect for any signs of degradation.A flame-resistant lab coat, fully buttoned.[5] Long pants and closed-toe shoes are mandatory.[5]Not typically required if handled exclusively within a certified chemical fume hood.
Running reactions and work-up procedures (in a fume hood) Chemical splash goggles and a face shield.[5][6]Double-gloving with nitrile gloves.[4] Change gloves immediately upon contamination.A flame-resistant lab coat. Consider a chemical-resistant apron for larger quantities.[6]Not typically required if handled exclusively within a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shield.[5][6]Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron over a lab coat.A full-face respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.[7]
Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting appropriate PPE based on the handling procedure.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_ppe_details PPE Specification Assess_Hazards Hazard Assessment (Irritant, Potential Toxin) Select_PPE Select Core PPE Assess_Hazards->Select_PPE Weighing Weighing/ Solution Prep Select_PPE->Weighing Standard Ops Reaction Reaction/ Work-up Select_PPE->Reaction Standard Ops Spill Spill Response Select_PPE->Spill Emergency Core_PPE Goggles Double Nitrile Gloves Lab Coat Weighing->Core_PPE Enhanced_PPE Face Shield Chem-Resistant Apron Reaction->Enhanced_PPE Emergency_PPE Full-Face Respirator Chemical Suit Spill->Emergency_PPE

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls

All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[4] The fume hood sash should be kept at the lowest possible height to maximize containment.

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer) Don2->Don3 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4

Caption: Recommended donning and doffing sequence for PPE.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

An emergency shower and eyewash station must be readily accessible in the laboratory.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste contaminated with this compound must be segregated as halogenated organic waste .[9][10] This includes:

  • Unused or expired chemical.

  • Contaminated solvents.

  • Contaminated disposable labware (e.g., pipette tips, weighing paper).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

Waste Labeling and Storage
  • All halogenated waste containers must be clearly labeled with "Halogenated Waste" and a full list of the contents.[9]

  • Waste containers should be kept tightly sealed and stored in a designated, well-ventilated secondary containment area away from incompatible materials.[4]

The following flowchart outlines the decision-making process for waste disposal.

Waste_Disposal Start Generate Waste Is_Halogenated Is the waste contaminated with a halogenated compound? Start->Is_Halogenated Halogenated_Waste Segregate as 'Halogenated Waste' Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Segregate as 'Non-Halogenated Waste' Is_Halogenated->Non_Halogenated_Waste No Label_Container Label with contents Halogenated_Waste->Label_Container Non_Halogenated_Waste->Label_Container Store_Safely Store in secondary containment Label_Container->Store_Safely Dispose Dispose via certified waste handler Store_Safely->Dispose

Caption: Decision tree for the proper disposal of chemical waste.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • CymitQuimica. (n.d.). 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine.
  • Echemi. (n.d.). 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BLDpharm. (n.d.). This compound.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Trimaco. (2023). Essential Chemical PPE.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • 1PlusChem LLC. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-.
  • BLDpharm. (n.d.). 2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine.
  • Unversity of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Smolecule. (n.d.). 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.